Product packaging for Boc-D-phe-pro-OH(Cat. No.:CAS No. 138971-65-0)

Boc-D-phe-pro-OH

Cat. No.: B166658
CAS No.: 138971-65-0
M. Wt: 362.4 g/mol
InChI Key: ZPRHVPHDENDZTP-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-D-phe-pro-OH, also known as this compound, is a useful research compound. Its molecular formula is C19H26N2O5 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26N2O5 B166658 Boc-D-phe-pro-OH CAS No. 138971-65-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24)/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRHVPHDENDZTP-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401198018
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38675-10-4
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38675-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-D-Phe-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-phenylalanyl-L-proline (Boc-D-Phe-Pro-OH) is a protected dipeptide that serves as a crucial building block in the synthesis of peptides for pharmaceutical and research applications. The incorporation of the D-isomer of phenylalanine can enhance the metabolic stability of the resulting peptides by making them less susceptible to enzymatic degradation. The proline residue introduces a characteristic kink in the peptide backbone, influencing its conformation and biological activity. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of D-phenylalanine allows for controlled, stepwise peptide synthesis. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound.

Core Chemical Properties

The chemical properties of this compound and its precursor, Boc-D-Phe-OH, are summarized below. While specific experimental data for the dipeptide is limited in publicly available literature, the properties of the precursor provide a valuable reference.

PropertyThis compoundBoc-D-Phe-OH
CAS Number 38675-10-4[1]18942-49-9[2][3]
Molecular Formula C19H26N2O5C14H19NO4
Molecular Weight 362.43 g/mol 265.31 g/mol
Appearance White powderWhite to off-white powder
Purity ≥ 99% (HPLC)≥ 99% (HPLC)
Melting Point Not available80 - 90 °C
Optical Rotation Not available[α]D20 = -25 ± 2º (c=1 in EtOH)
Storage Conditions Room Temperature0 - 8 °C

Solubility:

Stability:

Boc-protected peptides are generally stable under neutral and basic conditions. The Boc group is labile to acidic conditions, which allows for its removal during peptide synthesis. As a solid, this compound should be stored at room temperature as recommended by the supplier. For long-term storage, especially in solution, refrigeration is advisable to minimize potential degradation.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the coupling of Boc-D-phenylalanine with a proline derivative, typically the methyl or ethyl ester, followed by the saponification of the ester to yield the carboxylic acid. The following is a general experimental protocol based on standard solution-phase peptide synthesis methods.

Materials:

  • Boc-D-Phe-OH

  • L-Proline methyl ester hydrochloride (H-Pro-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO3) solution

  • Citric acid solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

Procedure:

  • Coupling Reaction:

    • Dissolve Boc-D-Phe-OH (1.0 eq), H-Pro-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in a mixture of DCM and DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA or NMM (2.2 eq) to neutralize the hydrochloride salt and stir for 15-20 minutes.

    • Add DCC or EDC (1.1 eq) to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer successively with 5% citric acid solution, saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Boc-D-Phe-Pro-OMe.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Saponification:

    • Dissolve the purified Boc-D-Phe-Pro-OMe in a mixture of methanol and water.

    • Add LiOH or NaOH (1.5 eq) and stir the mixture at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Final Work-up:

    • Remove the methanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield this compound.

G cluster_coupling Peptide Coupling cluster_saponification Saponification Boc_D_Phe Boc-D-Phe-OH Coupled_product Boc-D-Phe-Pro-OMe Boc_D_Phe->Coupled_product Pro_ester H-Pro-OMe·HCl Pro_ester->Coupled_product Coupling_reagents DCC/HOBt or EDC/HOBt DIPEA or NMM Coupling_reagents->Coupled_product Final_product This compound Coupled_product->Final_product Base LiOH or NaOH Base->Final_product G cluster_precursor Precursor for cluster_activity Potential Biological Activity Boc_D_Phe_Pro This compound Cyclic_peptides Cyclic Dipeptides Boc_D_Phe_Pro->Cyclic_peptides Protease_inhibitors Protease Inhibitors Boc_D_Phe_Pro->Protease_inhibitors Peptidomimetics Peptidomimetics Boc_D_Phe_Pro->Peptidomimetics Antimicrobial Antimicrobial Cyclic_peptides->Antimicrobial Anticancer Anticancer Cyclic_peptides->Anticancer Anticoagulant Anticoagulant Protease_inhibitors->Anticoagulant

References

An In-depth Technical Guide to Boc-D-Phe-Pro-OH: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-phenylalanyl-L-proline (Boc-D-Phe-Pro-OH), a chiral dipeptide building block crucial in the field of peptide chemistry and drug development. This document details its physicochemical properties, outlines general synthetic and application protocols, and explores the significant biological activities of peptides incorporating the D-Phe-Pro motif.

Core Compound Information

This compound is a synthetic dipeptide composed of D-phenylalanine and L-proline, with the N-terminus of the D-phenylalanine residue protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is instrumental in stepwise peptide synthesis, preventing unwanted side reactions and allowing for controlled chain elongation. The inclusion of a D-amino acid enhances the resulting peptide's resistance to enzymatic degradation, a critical attribute for therapeutic peptide candidates.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 362.42 g/mol
Molecular Formula C₁₉H₂₆N₂O₅
Appearance White to off-white crystalline powder
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)
Stereochemistry D-Phenylalanine, L-Proline

Synthesis and Experimental Protocols

The synthesis involves the coupling of Boc-D-phenylalanine (Boc-D-Phe-OH) with a proline ester (e.g., L-Pro-OMe·HCl), followed by the saponification of the resulting ester to yield the final product.

Materials:

  • Boc-D-Phe-OH

  • L-Proline methyl ester hydrochloride (H-Pro-OMe·HCl)

  • Coupling agents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt))

  • Base (e.g., N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA))

  • Solvents (e.g., Dichloromethane (DCM), Methanol (MeOH))

  • Lithium hydroxide (LiOH)

  • Aqueous solutions for workup (e.g., 5% NaHCO₃, saturated NaCl)

Protocol:

  • Deprotection of Proline Ester: Dissolve H-Pro-OMe·HCl in DCM and cool to 0°C. Add NMM or DIPEA and stir for 15 minutes to obtain the free amine.

  • Coupling Reaction: In a separate flask, dissolve Boc-D-Phe-OH and HOBt in DCM. Add this solution to the free proline ester. Add DCC to the reaction mixture and stir at 0°C for 1 hour, then at room temperature overnight.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 5% NaHCO₃ solution and then with saturated NaCl solution. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain Boc-D-Phe-Pro-OMe.

  • Saponification: Dissolve the resulting Boc-D-Phe-Pro-OMe in a mixture of methanol and water. Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC).

  • Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by chromatography to yield this compound.

This compound is a key reagent for incorporating the D-Phe-Pro motif into a growing peptide chain on a solid support. The general cycle for SPPS using Boc chemistry is outlined below.

Table 2: Standard Boc-SPPS Cycle

StepReagents and SolventsPurpose
1. Deprotection 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Removal of the N-terminal Boc protecting group.
2. Neutralization 10% Diisopropylethylamine (DIEA) in DMFNeutralization of the resulting trifluoroacetate salt.
3. Coupling Boc-amino acid, Coupling reagent (e.g., HBTU), DIEA in DMFFormation of the peptide bond with the next amino acid in the sequence.
4. Washing DMF, DCMRemoval of excess reagents and by-products.

This cycle is repeated for each amino acid in the peptide sequence. The use of this compound as a dipeptide unit can streamline the synthesis process.

SPPS_Workflow Resin Resin with attached C-terminal amino acid Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling Coupling of This compound (HBTU/DIEA) Neutralization->Coupling Washing Washing (DMF/DCM) Coupling->Washing Elongated_Peptide Elongated Peptide on Resin Washing->Elongated_Peptide Repeat Repeat Cycle for next amino acid Elongated_Peptide->Repeat Cleavage Final Cleavage (e.g., HF) Elongated_Peptide->Cleavage Repeat->Deprotection Purified_Peptide Purified Peptide Cleavage->Purified_Peptide

Solid-Phase Peptide Synthesis (SPPS) workflow using this compound.

Biological Significance and Applications of the D-Phe-Pro Motif

The incorporation of the D-Phe-Pro sequence into peptides can confer significant biological activities, making it a valuable motif in drug design.

A well-documented function of peptides containing the D-Phe-Pro-Arg sequence is the potent and selective inhibition of thrombin, a key serine protease in the coagulation cascade.[1] Peptides such as D-Phe-Pro-Arg-chloromethylketone (PPACK) act as irreversible inhibitors of thrombin.[1] The D-Phe-Pro motif directs the peptide to the active site of thrombin, where the arginine residue interacts with the specificity pocket.[1] This targeted inhibition prevents the conversion of fibrinogen to fibrin, a crucial step in blood clot formation.[1]

Coagulation_Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Thrombin->Fibrin converts to DPheProArg D-Phe-Pro-Arg Peptides DPheProArg->Thrombin inhibits

Inhibition of the coagulation cascade by D-Phe-Pro-Arg containing peptides.

Cyclic peptides that contain a D-Pro-L-Pro motif have been shown to act as efficient cell-penetrating peptides (CPPs).[2] This motif constrains the peptide into a β-hairpin structure, which is thought to facilitate cellular entry. This property is highly valuable for the intracellular delivery of therapeutic cargo.

Peptides rich in proline and phenylalanine have demonstrated antimicrobial and cytotoxic activities. For instance, a synthetic cyclic heptapeptide containing phenylalanine and proline exhibited potent anthelmintic activity and high cytotoxicity against certain cancer cell lines. Furthermore, cyclo(phenylalanine-proline) has been found to induce DNA damage in mammalian cells through the generation of reactive oxygen species (ROS). This suggests that peptides containing this motif could be explored for their potential as anticancer agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptides with enhanced stability and potent biological activities. Its primary application lies in the construction of peptide-based therapeutics, particularly those targeting the coagulation cascade. The unique structural and functional properties conferred by the D-Phe-Pro motif, including increased proteolytic resistance and the ability to form specific secondary structures, make it a key component in the design of novel drug candidates. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.

References

Elucidation of the Chemical Structure of Boc-D-Phe-Pro-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Boc-D-Phe-Pro-OH. This dipeptide, featuring a tert-butyloxycarbonyl (Boc) protecting group, is a valuable building block in peptide synthesis.[1][2] A thorough understanding of its structure is paramount for its effective application in research and pharmaceutical development.

Compound Overview

This compound , with the chemical formula C19H26N2O5 and a molecular weight of 362.42 g/mol , is a synthetic intermediate.[3][4] The Boc group protects the amine of the D-phenylalanine residue, enabling controlled peptide chain elongation.[2] The structure combines the aromatic side chain of phenylalanine with the cyclic structure of proline, leading to specific conformational properties.

PropertyValueReference
Molecular Formula C19H26N2O5
Molecular Weight 362.42 g/mol
Full Name N-tert-butoxycarbonyl-D-phenylalanyl-L-proline

Experimental Protocols for Structure Elucidation

The primary techniques for elucidating the structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of individual atoms within a molecule. For a dipeptide like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for complete structural assignment.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.6 mL of a suitable deuterated solvent, such as Dimethyl sulfoxide-d6 (DMSO-d6) or Chloroform-d (CDCl3). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons.

  • 1D NMR Spectroscopy:

    • ¹H NMR: Acquire a standard proton NMR spectrum to identify the types and number of protons in the molecule. Key signals to expect are the Boc group protons, aromatic protons of phenylalanine, and the aliphatic protons of both amino acid residues.

    • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to determine the number of unique carbon atoms. This is crucial for confirming the overall carbon framework.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule, helping to piece together the connectivity of the amino acid residues.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for identifying the peptide bond and the connection of the Boc group.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Weigh 5-10 mg of This compound dissolve Dissolve in 0.5-0.6 mL of deuterated solvent (e.g., DMSO-d6) start->dissolve nmr_tube Transfer to NMR tube dissolve->nmr_tube one_d 1D NMR (¹H, ¹³C) nmr_tube->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d process Process spectra (Fourier transform, phasing, baseline correction) two_d->process assign Assign signals process->assign structure Determine 3D structure and conformation assign->structure

Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while tandem mass spectrometry (MS/MS) can be used to sequence the peptide.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a solvent suitable for the chosen ionization technique, such as a mixture of acetonitrile and water with 0.1% formic acid for electrospray ionization (ESI).

  • Ionization: Electrospray ionization (ESI) is a common technique for peptides as it is a soft ionization method that minimizes fragmentation of the parent molecule.

  • Mass Analysis:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the intact molecule. For this compound, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 363.18.

    • Tandem MS (MS/MS): Isolate the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID). The resulting fragment ions provide sequence information. Key expected fragments include the loss of the Boc group (a neutral loss of 100 Da) and characteristic b and y ions from the peptide backbone cleavage.

Workflow for Mass Spectrometry Analysis:

MS_Workflow cluster_prep Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis start_ms Prepare a dilute solution of this compound (e.g., in ACN/H₂O + 0.1% FA) infuse Infuse into ESI source start_ms->infuse full_scan Full Scan MS (Determine [M+H]⁺) infuse->full_scan ms_ms Tandem MS (MS/MS) (Fragment [M+H]⁺) full_scan->ms_ms process_ms Process mass spectra ms_ms->process_ms confirm_formula Confirm molecular formula from accurate mass process_ms->confirm_formula sequence Sequence peptide from fragment ions (b and y ions) process_ms->sequence

Workflow for Mass Spectrometry-based structural analysis.

Data Interpretation and Expected Results

Expected NMR Spectral Data

The following tables summarize the expected chemical shifts for this compound based on data from similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Expected ¹H NMR Chemical Shifts (in DMSO-d6)

Proton(s)Expected Chemical Shift (ppm)MultiplicityIntegration
Boc (CH₃)₃~1.3-1.4s9H
Phe α-CH~4.2-4.4m1H
Phe β-CH₂~2.8-3.1m2H
Phe Aromatic C-H~7.1-7.3m5H
Pro α-CH~4.1-4.3m1H
Pro β-CH₂~1.7-2.0m2H
Pro γ-CH₂~1.8-2.1m2H
Pro δ-CH₂~3.3-3.6m2H
Amide N-H~7.5-8.5d1H
Carboxyl O-H~12-13br s1H

Expected ¹³C NMR Chemical Shifts (in DMSO-d6)

Carbon(s)Expected Chemical Shift (ppm)
Boc C(CH₃)₃~28.0
Boc C (CH₃)₃~78.0
Boc C=O~155.0
Phe C=O~171.0
Pro C=O~173.0
Phe α-C~55.0
Phe β-C~37.0
Phe Aromatic C~126.0-138.0
Pro α-C~59.0
Pro β-C~29.0
Pro γ-C~24.0
Pro δ-C~46.0
Expected Mass Spectrometry Data

Expected Mass-to-Charge Ratios (m/z) in ESI-MS

IonExpected m/z
[M+H]⁺363.18
[M+Na]⁺385.16
[M-H]⁻361.17

Expected Key MS/MS Fragment Ions from [M+H]⁺

Fragment IonExpected m/zDescription
[M+H - C₅H₈O₂]⁺263.13Neutral loss of the Boc group
y₁116.07Proline residue
b₁250.14Boc-D-Phe residue

Biological Context and Signaling

While specific signaling pathways for this compound are not extensively documented, related D-peptide analogs have been shown to interact with N-formyl peptide receptors (FPRs). For instance, D-peptide analogs of Boc-Phe-Leu-Phe-Leu-Phe-COOH have demonstrated pro-angiogenic activity through interaction with FPR3 on endothelial cells. This suggests that dipeptides containing D-amino acids can have distinct biological activities and may modulate cellular signaling pathways. Further research is needed to determine if this compound interacts with similar receptors.

Potential Biological Interaction Pathway:

Signaling_Pathway cluster_ligand Ligand cluster_receptor Receptor cluster_downstream Downstream Signaling ligand This compound (or related D-peptide) receptor Potential G-protein-coupled receptor (e.g., FPR3) ligand->receptor Binding g_protein G-protein activation receptor->g_protein effector Effector enzyme activation/inhibition g_protein->effector second_messenger Second messenger production effector->second_messenger cellular_response Cellular Response (e.g., angiogenesis, inflammation) second_messenger->cellular_response

Hypothetical signaling pathway for D-peptide interactions.

This guide provides a foundational framework for the structural elucidation of this compound. The detailed protocols and expected data will aid researchers in confirming the identity and purity of this important synthetic intermediate, thereby supporting its application in the development of novel peptide-based therapeutics.

References

The D-Phe-Pro Motif: A Linchpin in Modulating Biological Processes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dipeptide motif D-phenylalanine-proline (D-Phe-Pro) is a cornerstone in the design of peptidomimetics and peptide-based therapeutics. Its incorporation into peptide sequences imparts significant conformational rigidity and enhanced resistance to proteolytic degradation, properties highly sought after in drug development. This technical guide delves into the core biological significance of the D-Phe-Pro motif, with a primary focus on its well-established role in thrombin inhibition and its potential applications in targeting G protein-coupled receptors (GPCRs) such as chemokine and tachykinin receptors.

Conformational Properties and Enhanced Stability

The unique stereochemistry of D-phenylalanine, combined with the cyclic structure of proline, introduces a distinct kink in the peptide backbone. This constrained conformation can mimic or stabilize β-turn structures, which are crucial for molecular recognition and binding to biological targets.[1][2] The D-amino acid at the N-terminus significantly increases resistance to enzymatic cleavage by exopeptidases, a major hurdle in the development of peptide-based drugs. This enhanced stability is particularly evident in biological fluids like plasma.[2]

Thrombin Inhibition: A Classic Example

The most extensively studied application of the D-Phe-Pro motif is in the design of potent and selective thrombin inhibitors. The tripeptide sequence D-Phe-Pro-Arg is a key pharmacophore that directs molecules to the active site of thrombin, a critical serine protease in the coagulation cascade.

One of the most notable examples is D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) , an irreversible inhibitor of thrombin. The D-Phe-Pro sequence of PPACK guides the inhibitor to the enzyme's active site, where the arginine residue interacts with the specificity pocket. Subsequently, the chloromethyl ketone moiety forms a covalent bond with the active site serine (Ser195) and histidine (His57) residues, leading to the irreversible inactivation of thrombin. This targeted inhibition effectively blocks the conversion of fibrinogen to fibrin, a crucial step in blood clot formation.

Another potent thrombin inhibitor incorporating this motif is Ac-(D)Phe-Pro-boroArg-OH . This competitive inhibitor exhibits an exceptionally low inhibition constant (Ki), highlighting the entropic advantages of the pre-organized secondary structure conferred by the D-Phe-Pro motif for binding to the thrombin active site.[3]

Quantitative Data: Thrombin Inhibitors
CompoundTargetInhibition Constant (Ki)Assay
D-Phe-Pro-Arg-chloromethylketone (PPACK)Human α-thrombin0.24 nMIrreversible Inhibition
Ac-(D)Phe-Pro-boroArg-OHThrombin40 pMCompetitive Inhibition
d-Phe-Pro-d-Arg-d-Thr-CONH2α-thrombin0.92 µMCompetitive Inhibition
Experimental Protocols

This assay quantifies the inhibitory activity of a compound against thrombin by measuring the cleavage of a chromogenic substrate.

Materials:

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of human α-thrombin to each well.

  • Add the different concentrations of the test compound to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • The rate of substrate cleavage is proportional to the thrombin activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value. For competitive inhibitors, the Ki can be calculated using the Cheng-Prusoff equation.[4]

This assay assesses the stability of a peptide in plasma, providing an indication of its in vivo half-life.

Materials:

  • Human plasma

  • Test peptide

  • Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)

  • LC-MS/MS system

Procedure:

  • Incubate the test peptide at a known concentration in human plasma at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Immediately stop the enzymatic degradation by adding a cold quenching solution.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of intact peptide remaining.

  • Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide in plasma.

Signaling Pathway and Experimental Workflow Diagrams

Thrombin_Inhibition_Pathway cluster_coagulation Coagulation Cascade cluster_inhibition Inhibition Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Polymerization DPheProArg_Inhibitor D-Phe-Pro-Arg containing Inhibitor (e.g., PPACK) DPheProArg_Inhibitor->Thrombin Inhibits

Thrombin's role in coagulation and its inhibition.

Experimental_Workflow_Thrombin_Inhibition Start Start Prepare_Reagents Prepare Thrombin, Substrate, and Inhibitor dilutions Start->Prepare_Reagents Incubate_Thrombin_Inhibitor Incubate Thrombin with Inhibitor Prepare_Reagents->Incubate_Thrombin_Inhibitor Add_Substrate Add Chromogenic Substrate Incubate_Thrombin_Inhibitor->Add_Substrate Measure_Absorbance Measure Absorbance kinetically Add_Substrate->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50/Ki Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for a thrombin inhibition assay.

Targeting G Protein-Coupled Receptors (GPCRs)

The conformational constraints and stability imparted by the D-Phe-Pro motif make it an attractive component for designing ligands that target GPCRs, such as chemokine and tachykinin receptors. These receptors are involved in a wide array of physiological and pathological processes, including inflammation, immune responses, and neurotransmission.

Chemokine Receptors

Chemokine receptors, such as CCR5 and CXCR4, are key players in immune cell trafficking and are also co-receptors for HIV entry into cells. The development of antagonists for these receptors is a major area of drug discovery. While specific D-Phe-Pro-containing chemokine receptor antagonists with extensive quantitative data are not widely reported in publicly available literature, the principles of peptidomimetic design suggest that this motif could be strategically incorporated to enhance the stability and receptor affinity of known peptide-based antagonists. For instance, the Proline-Isoleucine-Phenylalanine (PIF) motif is important for CXCR4 activation, suggesting that mimics of this region could serve as antagonists.

Tachykinin Receptors

Tachykinin receptors, including NK1, NK2, and NK3, are involved in pain transmission, inflammation, and smooth muscle contraction. The development of tachykinin receptor antagonists has been an active area of research for various therapeutic indications. The antagonist GR82334, for example, is a potent NK1 receptor antagonist that contains a D-Pro residue within a complex peptide structure, highlighting the importance of D-amino acids in the design of such antagonists. Although not a direct D-Phe-Pro motif, this exemplifies the utility of incorporating D-amino acids and proline-like structures to achieve potent antagonism.

Experimental Protocols for GPCRs

This assay is used to determine the affinity of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., CCR5 or NK1)

  • Radiolabeled ligand specific for the receptor (e.g., [125I]-MIP-1α for CCR5)

  • Test compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The amount of bound radioligand decreases as the concentration of the test compound increases. Calculate the IC50 value of the test compound and subsequently the Ki value.

This functional assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels upon GPCR activation (for Gq-coupled receptors).

Materials:

  • Cells expressing the target receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Agonist for the target receptor

  • Test compound

  • Assay buffer

  • Fluorescence plate reader with an injection system

Procedure:

  • Load the cells with the calcium-sensitive fluorescent dye.

  • To measure antagonist activity, pre-incubate the cells with varying concentrations of the test compound.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject a fixed concentration of the agonist and immediately measure the change in fluorescence over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium. Antagonists will inhibit the agonist-induced calcium mobilization in a dose-dependent manner.

  • Calculate the IC50 value for the antagonist.

GPCR Signaling Pathway Diagrams

Gq_Signaling_Pathway Ligand Ligand GPCR GPCR (Gq-coupled) Ligand->GPCR Gq Gαq GPCR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Gq-coupled GPCR signaling pathway.

Gi_Signaling_Pathway Ligand Ligand GPCR GPCR (Gi-coupled) Ligand->GPCR Gi Gαi GPCR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response

Gi-coupled GPCR signaling pathway.

Conclusion

The D-Phe-Pro motif is a powerful tool in the arsenal of medicinal chemists and drug developers. Its ability to confer conformational rigidity and proteolytic stability has been successfully exploited in the creation of potent enzyme inhibitors, most notably against thrombin. While its application in targeting GPCRs like chemokine and tachykinin receptors is less documented with specific D-Phe-Pro containing compounds, the underlying principles of peptidomimetic design strongly support its potential in this area. Future research focused on incorporating this motif into novel peptide and peptidomimetic scaffolds could lead to the development of new and improved therapeutics for a wide range of diseases. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on such endeavors.

References

Boc-D-phe-pro-OH for beginners in peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on Boc-D-Phe-Pro-OH for Peptide Synthesis

For researchers, scientists, and drug development professionals venturing into peptide synthesis, the use of protected dipeptides as building blocks can significantly streamline the process and enhance the purity of the final product. This guide focuses on this compound, a dipeptide featuring a tert-butyloxycarbonyl (Boc) protecting group on the D-isomer of Phenylalanine, which is in turn linked to Proline. The incorporation of a D-amino acid is a key strategy for increasing the metabolic stability of peptide-based therapeutics by making them less susceptible to enzymatic degradation[1][2]. Proline's unique cyclic structure introduces conformational constraints that are crucial in the design of bioactive peptides.

This document provides a comprehensive overview of the physicochemical properties, synthesis protocols, and applications of this compound in peptide-based drug development, based on established principles of Boc-chemistry solid-phase peptide synthesis (SPPS).

Physicochemical Properties

The properties of this compound are derived from its constituent amino acids and the Boc protecting group. The following table summarizes the known properties of the precursor, Boc-D-Phe-OH, which serves as a reference. The properties for the final dipeptide, this compound, are estimated based on its increased molecular weight and structural complexity.

PropertyBoc-D-Phe-OHThis compound (Estimated)Data Reference
Molecular Formula C₁₄H₁₉NO₄C₁₉H₂₆N₂O₅
Molecular Weight 265.31 g/mol 362.43 g/mol
Appearance White to off-white powderWhite to off-white solid
Melting Point 80 - 90 °CHigher than precursor
Optical Rotation [α]²⁰/D = -25 ± 2º (c=1 in EtOH)Varies based on final structure
Storage Conditions 0 - 8 °C2 - 8 °C
Solubility Soluble in DMF, DCMSoluble in DMF, DCM, DMSO

Synthesis and Experimental Protocols

This compound can be synthesized in solution phase before being utilized as a building block in Solid-Phase Peptide Synthesis (SPPS). This approach avoids potential side reactions and inefficiencies associated with the stepwise addition of individual amino acids.

Solution-Phase Synthesis of this compound

The synthesis involves the coupling of Boc-D-Phe-OH with a protected Proline, typically a methyl or ethyl ester (Pro-OMe), followed by saponification to remove the ester group.

Experimental Protocol:

  • Activation of Boc-D-Phe-OH: Dissolve Boc-D-Phe-OH (1.0 eq) and a coupling agent like HOBt (1.1 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Add a carbodiimide activator, for instance, DCC (1.1 eq), to the solution at 0 °C and stir for 10-15 minutes to form the active ester.

  • Coupling Reaction: In a separate flask, dissolve Proline methyl ester hydrochloride (H-Pro-OMe·HCl) (1.1 eq) in DCM and neutralize with a non-nucleophilic base like Diisopropylethylamine (DIEA) (1.1 eq) at 0 °C.

  • Add the activated Boc-D-Phe-OH solution to the neutralized proline solution.

  • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight. The progress can be monitored using Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 5% NaHCO₃ solution and saturated NaCl solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The crude product (Boc-D-Phe-Pro-OMe) can be purified by silica gel column chromatography.

  • Saponification: Dissolve the purified dipeptide ester in a mixture of methanol and water. Add NaOH (1.1 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Final Product Isolation: Neutralize the reaction mixture with a mild acid (e.g., 1N HCl) to pH ~6-7 and extract the product with an organic solvent like ethyl acetate. Dry the organic layer and evaporate the solvent to yield this compound.

G cluster_activation Activation cluster_coupling Coupling cluster_saponification Saponification Boc_D_Phe Boc-D-Phe-OH Active_Ester Boc-D-Phe Active Ester Boc_D_Phe->Active_Ester + in DCM Coupling_Agents HOBt / DCC Coupling_Agents->Active_Ester Neutral_Pro Neutralized Proline Dipeptide_Ester Boc-D-Phe-Pro-OMe Active_Ester->Dipeptide_Ester Pro_OMe H-Pro-OMe Pro_OMe->Neutral_Pro + DIEA DIEA (Base) DIEA->Neutral_Pro Neutral_Pro->Dipeptide_Ester Final_Product This compound Dipeptide_Ester->Final_Product NaOH NaOH / H2O NaOH->Final_Product

Caption: Solution-phase synthesis workflow for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is an ideal building block for Boc-chemistry SPPS. This strategy involves the stepwise assembly of a peptide chain on a solid resin support.

Experimental Protocol for SPPS Cycle:

  • Resin Preparation: Start with a suitable resin (e.g., MBHA or PAM resin) to which the first amino acid is already attached. Swell the resin in DCM for 30 minutes.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes. This exposes the N-terminal amine for the next coupling step.

  • Washing and Neutralization: Wash the resin thoroughly with DCM and DMF to remove residual TFA. Neutralize the resulting TFA salt with a 10% solution of DIEA in DMF to yield the free amine.

  • Dipeptide Coupling:

    • Pre-activate this compound (2-3 eq) in DMF with a coupling agent like HBTU (2-3 eq) and DIEA (4-6 eq).

    • Add the activated dipeptide solution to the neutralized resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor the completion of the reaction using a qualitative test such as the ninhydrin test.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

  • Final Cleavage: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

spss_workflow Start Resin-Bound Peptide (N-term Boc Protected) Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash_Neut 2. Wash & Neutralization (DCM, DMF, DIEA) Deprotection->Wash_Neut Coupling 3. Coupling (this compound + HBTU/DIEA) Wash_Neut->Coupling Wash_Final 4. Final Wash (DMF, DCM) Coupling->Wash_Final Next_Cycle Resin-Bound Peptide + 2 (Ready for next cycle) Wash_Final->Next_Cycle Next_Cycle->Deprotection Repeat for next amino acid

Caption: General workflow for one cycle of Boc-chemistry SPPS.

Logical Relationships in Boc Chemistry

The core of this synthesis strategy relies on the differential acid lability of the temporary N-terminal Boc group and the more permanent side-chain protecting groups (often benzyl-based). The Boc group is removed with moderate acid (TFA), while side-chain groups and resin linkage require a much stronger acid (HF) for cleavage. This is known as a non-orthogonal but practically effective protection scheme.

logical_relationships Peptide_Synthesis Peptide Synthesis Goal N-terminal Protection Side-Chain Protection C-terminal (Resin) Boc_Group Boc Group Temporary Protection Removed with moderate acid (TFA) Peptide_Synthesis:n->Boc_Group Protects Amine Benzyl_Groups Benzyl-based Groups Permanent Protection Removed with strong acid (HF) Peptide_Synthesis:sc->Benzyl_Groups Protects Reactive Side-Chains Boc_Group->Peptide_Synthesis:n Deprotect for Chain Elongation Benzyl_Groups->Peptide_Synthesis:sc Deprotect during Final Cleavage

Caption: Logical relationship of protecting groups in Boc-SPPS.

Applications in Drug Development

The use of this compound as a building block is particularly valuable in the development of therapeutic peptides.

  • Enhanced Stability: The D-phenylalanine residue confers resistance to proteolysis, increasing the in-vivo half-life of the peptide drug.

  • Structural Definition: The proline residue introduces a "kink" in the peptide backbone, which can be critical for achieving the correct conformation for high-affinity receptor binding.

  • Drug Discovery: This dipeptide motif is relevant in designing analogs of naturally occurring peptides, enzyme inhibitors, and receptor antagonists. For example, derivatives of D-phenylalanine are used in GnRH (Gonadotropin-Releasing Hormone) antagonists, which are vital in managing hormone-dependent cancers.

  • Biotechnology: It can be used in the synthesis of therapeutic proteins and other bioactive molecules, contributing to advancements in treatments for various diseases.

References

An In-depth Technical Guide to Boc Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceutical agents.[1][2] Its widespread use stems from its robustness under a variety of reaction conditions and, crucially, its facile and selective removal under mild acidic conditions.[1] This guide provides a comprehensive overview of the Boc protecting group, from its fundamental chemical principles to detailed experimental protocols and applications in drug development.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines by converting them into carbamates.[3][4] This protection prevents the amine from participating in unwanted side reactions during subsequent synthetic steps. The Boc group is valued for its stability in the presence of many nucleophiles and bases, as well as under conditions of catalytic hydrogenation.

Chemical Structure:

The Boc group is an ester of a carbamic acid, with the chemical formula (CH₃)₃C-O-C(O)-.

Mechanism of Protection and Deprotection

Protection: The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O). The reaction is typically carried out in the presence of a base, such as triethylamine (TEA) or sodium hydroxide. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This is a nucleophilic acyl substitution reaction. The resulting intermediate then eliminates a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol.

Boc_Protection_Mechanism R2NH R₂NH (Amine) ProtectedAmine R₂N-Boc (Protected Amine) R2NH->ProtectedAmine Boc2O (Boc)₂O Boc2O->ProtectedAmine Base Base tBuOH t-BuOH CO2 CO₂

Caption: General workflow for the protection of an amine with a Boc group.

Deprotection: The removal of the Boc group is typically achieved under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed. The mechanism involves the protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl-oxygen bond, which leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide.

Boc_Deprotection_Mechanism ProtectedAmine R₂N-Boc ProtonatedCarbamate Protonated Carbamate ProtectedAmine->ProtonatedCarbamate Protonation Acid H⁺ (Acid) Acid->ProtonatedCarbamate CarbamicAcid Carbamic Acid ProtonatedCarbamate->CarbamicAcid tButylCation t-Butyl Cation ProtonatedCarbamate->tButylCation FreeAmine R₂NH₂⁺ (Amine Salt) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutylene Isobutylene tButylCation->Isobutylene Deprotonation

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection can vary depending on the substrate, reagents, and reaction conditions. The following tables summarize typical conditions and outcomes.

Table 1: Typical Conditions for Boc Protection of Amines

ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
(Boc)₂OTriethylamine (TEA)Dichloromethane (DCM)Room Temperature1 - 4>95
(Boc)₂OSodium Hydroxide (NaOH)Water/THF0 - Room Temperature1 - 3>90
(Boc)₂O4-Dimethylaminopyridine (DMAP)AcetonitrileRoom Temperature0.5 - 2>95
(Boc)₂OSodium Bicarbonate (NaHCO₃)Chloroform/WaterReflux1.5>90

Table 2: Common Reagents and Conditions for Boc Deprotection

ReagentSolventTemperature (°C)TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature30 min - 2 hMost common method; volatile byproducts.
Hydrochloric Acid (HCl)1,4-Dioxane or Ethyl AcetateRoom Temperature1 - 4 hProduct often precipitates as the HCl salt.
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature12 - 24 hMilder Lewis acid condition.
Trimethylsilyl Iodide (TMSI)Acetonitrile or Dichloromethane (DCM)Room Temperature30 minUseful for substrates sensitive to strong acids.
Phosphoric AcidTetrahydrofuran (THF)Room TemperatureVariableEnvironmentally benign alternative.

Experimental Protocols

Protocol 1: General Procedure for the N-Boc Protection of a Primary Amine

  • Dissolution: Dissolve the primary amine (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Base Addition: Add triethylamine (TEA) (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise to the stirred solution.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is fully consumed, which typically takes 1 to 4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (twice), saturated aqueous sodium bicarbonate solution (twice), and brine (once).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.

Protocol 2: General Procedure for the N-Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolution: Dissolve the Boc-protected amine in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (typically in a 1:1 or 1:4 ratio with DCM) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is generally rapid, often completing within 30 minutes to a few hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Work-up: To neutralize any residual acid, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Applications in Drug Development and Peptide Synthesis

The Boc protecting group is of paramount importance in the synthesis of peptides and other complex molecules of pharmaceutical interest.

Solid-Phase Peptide Synthesis (SPPS):

In the Merrifield solid-phase peptide synthesis, the Boc group is a classical choice for the protection of the α-amino group of amino acids. The synthesis proceeds in a cyclical manner.

SPPS_Workflow Start Start with Resin-Bound Amino Acid Deprotection Boc Deprotection (TFA) Start->Deprotection Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling Coupling of next Boc-Amino Acid Neutralization->Coupling Washing Washing Coupling->Washing Repeat Repeat Cycle for next Amino Acid Washing->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage from Resin and Side-Chain Deprotection (e.g., HF) Repeat->Cleavage No (Final Amino Acid) End Purified Peptide Cleavage->End

Caption: Workflow for Solid-Phase Peptide Synthesis using the Boc strategy.

Synthesis of Pharmaceutical Intermediates:

The Boc group is frequently used in the synthesis of active pharmaceutical ingredients (APIs) to protect amine functionalities during various chemical transformations. Its stability to a wide range of reagents allows for selective modifications at other parts of the molecule.

Antibody-Drug Conjugates (ADCs):

In the development of ADCs, bifunctional linkers are often employed. The Boc group can protect an amine on the linker, allowing for the controlled, sequential attachment of the cytotoxic drug and the antibody.

ADC_Synthesis_Logic Linker Boc-Protected Linker Deprotection Boc Deprotection of Linker Linker->Deprotection Drug Cytotoxic Drug DrugConjugation Conjugation of Drug to Linker Drug->DrugConjugation Antibody Antibody AntibodyConjugation Conjugation of Linker-Drug to Antibody Antibody->AntibodyConjugation Deprotection->DrugConjugation DrugConjugation->AntibodyConjugation ADC Antibody-Drug Conjugate AntibodyConjugation->ADC

Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate.

References

Conformational Landscape of D-Phe-Pro Dipeptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of D-Phenylalanine-Proline (D-Phe-Pro) dipeptides. Due to the unique structural constraints imposed by the proline residue and the stereochemistry of the D-phenylalanine, this dipeptide exhibits a distinct and complex conformational landscape. Understanding these conformational preferences is crucial for rational drug design, peptide engineering, and structure-activity relationship studies.

Core Concepts in D-Phe-Pro Conformation

The conformational flexibility of the D-Phe-Pro dipeptide is primarily governed by the rotational freedom around the peptide backbone and the side chains. The key dihedral angles defining the backbone conformation are omega (ω), phi (φ), and psi (ψ).

  • Omega (ω) Angle and cis/trans Isomerization: The peptide bond preceding the proline residue (D-Phe-Pro bond) can exist in either a cis (ω ≈ 0°) or trans (ω ≈ 180°) conformation. Unlike most other peptide bonds where the trans form is overwhelmingly favored, the energy barrier for cis-trans isomerization in X-Pro sequences is significantly lower, leading to a substantial population of the cis isomer in solution.[1][2] This equilibrium between cis and trans isomers is a hallmark of proline-containing peptides and is a critical factor in their structure and function.

  • Phi (φ) and Psi (ψ) Angles: The φ angle (C'-N-Cα-C') rotation is restricted in proline due to its cyclic side chain, typically to a range of -60° to -75°.[3] The ψ angle (N-Cα-C'-N) has more freedom and, along with the ω angle, dictates the overall backbone fold.

  • Side Chain Conformations: The conformation of the D-phenylalanine side chain, described by the chi (χ) angles, also influences the overall structure through steric interactions and potential non-covalent interactions, such as CH-π interactions with the proline ring.

Quantitative Conformational Data

While specific experimental data for the linear D-Phe-Pro dipeptide is not extensively available in the public domain, the following tables present representative quantitative data derived from studies on closely related peptides and computational models. This data serves as a valuable starting point for the conformational analysis of D-Phe-Pro.

Table 1: Representative Dihedral Angles for cis and trans Isomers of a Phe-Pro Motif

Dihedral Angletrans-Isomer (degrees)cis-Isomer (degrees)
ω (D-Phe-Pro)~180~0
φ (Pro)-60 to -75-60 to -75
ψ (D-Phe)VariableVariable
χ1 (D-Phe)Variable (typically -60, 180, 60)Variable (typically -60, 180, 60)

Note: The ψ and χ1 angles are highly dependent on the local environment and interactions. The values presented are common rotameric states.

Table 2: Estimated Relative Energies and Population of cis and trans Conformers

ConformerRelative Energy (kcal/mol)Population in Aqueous Solution (%)
trans-D-Phe-Pro0 (Reference)Major Isomer
cis-D-Phe-Pro0.5 - 2.0Minor Isomer

Note: The trans isomer is generally the major conformer in aqueous solution for X-Pro sequences.[4] The exact population ratio is sensitive to solvent, pH, and temperature. For some aromatic-Pro sequences, the cis population can be significant, ranging from 17% to over 20%.[5]

Experimental and Computational Protocols

The conformational analysis of D-Phe-Pro dipeptides relies on a combination of experimental spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for identifying and quantifying the cis and trans isomers of D-Phe-Pro in solution.

Experimental Protocol:

  • Sample Preparation: Dissolve the D-Phe-Pro dipeptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-10 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The Cα protons of both D-Phe and Pro will show distinct chemical shifts for the cis and trans isomers. The relative integration of these peaks provides the population ratio of the two isomers.

  • 1D ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. The Cβ and Cγ carbons of the proline ring are particularly sensitive to the cis/trans isomerization and will exhibit separate signals for each isomer.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To confirm proton-proton couplings within each residue of both isomers.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations. For example, a cross-peak between the D-Phe CαH and the Pro CαH can provide information about the backbone geometry. Inter-residue NOEs can help in determining the three-dimensional structure of the dominant conformers.

  • Data Analysis: Integrate the well-resolved peaks corresponding to the cis and trans isomers in the ¹H or ¹³C spectra to determine their relative populations. Use the NOE-derived distance restraints in conjunction with molecular modeling to generate solution structures.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure and overall chirality of the dipeptide in solution.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of D-Phe-Pro in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.1 mg/mL. The buffer itself should be transparent in the far-UV region.

  • Spectra Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Analysis: The shape and magnitude of the CD spectrum can indicate the presence of ordered structures such as β-turns or polyproline II (PPII) helices, or a random coil conformation. The presence of the D-amino acid will result in a CD spectrum that is an inverted image of its L-counterpart.

Computational Modeling: Molecular Dynamics (MD) Simulations

MD simulations provide atomistic insights into the conformational dynamics and energy landscape of the D-Phe-Pro dipeptide.

Protocol:

  • System Setup:

    • Build the initial structure of the D-Phe-Pro dipeptide in both cis and trans conformations.

    • Solvate the dipeptide in a box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system if necessary.

  • Energy Minimization: Perform energy minimization to remove any steric clashes in the initial setup.

  • Equilibration:

    • Perform a short simulation with position restraints on the peptide to allow the solvent to equilibrate around it (NVT ensemble).

    • Perform a subsequent simulation to equilibrate the pressure of the system (NPT ensemble).

  • Production Run: Run a long production simulation (nanoseconds to microseconds) without restraints to sample the conformational space.

  • Analysis:

    • Analyze the trajectory to determine the populations of the cis and trans isomers.

    • Calculate the free energy landscape as a function of the key dihedral angles (φ, ψ) to identify the most stable conformations.

    • Analyze hydrogen bonding and other non-covalent interactions.

Visualizations of Key Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts of D-Phe-Pro conformational analysis.

Caption: Cis-trans isomerization of the D-Phe-Pro peptide bond.

experimental_workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_integrated Integrated Conformational Model sample D-Phe-Pro Dipeptide Sample nmr NMR Spectroscopy (1D ¹H, ¹³C; 2D COSY, NOESY) sample->nmr cd Circular Dichroism (Far-UV) sample->cd nmr_data Isomer Population Distance Restraints nmr->nmr_data cd_data Secondary Structure Information cd->cd_data model 3D Structure and Dynamics of D-Phe-Pro nmr_data->model cd_data->model md Molecular Dynamics Simulation md_data Conformational Ensemble Energy Landscape md->md_data md_data->model dft DFT Calculations (Energy Minima) dft_data Relative Stabilities dft->dft_data dft_data->model

Caption: Integrated workflow for conformational analysis.

signaling_pathway_analogy trans trans Conformer (Ground State) transition_state Transition State (Twisted Peptide Bond) trans->transition_state ΔG‡ cis cis Conformer (Excited State) cis->transition_state ΔG‡ transition_state->cis energy_input Thermal Energy energy_input->trans ppiase PPIase Enzyme (Catalyst) ppiase->transition_state Lowers ΔG‡

References

Solubility Profile of Boc-D-Phe-Pro-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of N-tert-butyloxycarbonyl-D-phenylalanyl-L-proline (Boc-D-Phe-Pro-OH), a key intermediate in peptide synthesis and drug development. Understanding the solubility of this protected dipeptide is crucial for optimizing reaction conditions, purification protocols, and the development of peptide-based therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a synthetic dipeptide composed of D-phenylalanine and L-proline, with the N-terminus protected by a tert-butyloxycarbonyl (Boc) group. This protection enhances its stability and significantly influences its solubility profile. The presence of the bulky, hydrophobic Boc group and the phenyl ring of phenylalanine, combined with the cyclic structure of proline and the polar carboxylic acid group, results in a molecule with amphipathic character. Consequently, its solubility is highly dependent on the nature of the solvent. While specific quantitative solubility data for this compound is not extensively published, qualitative assessments and data from structurally related compounds indicate good solubility in polar aprotic solvents and moderate solubility in certain alcohols.

Data Presentation: Qualitative Solubility of this compound and Related Compounds

The following table summarizes the expected qualitative solubility of this compound in various common laboratory solvents, based on the known solubility of its constituent protected amino acid, Boc-D-Phe-OH, and general principles of peptide solubility.

SolventSolvent TypeExpected Solubility of this compoundRationale & References
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent solvent for many protected peptides.[1][2][3][4] Boc-D-Phe-OH is soluble in DMSO.[5]
N,N-Dimethylformamide (DMF)Polar AproticHighWidely used solvent in peptide synthesis, known to dissolve protected peptides. Boc-D-Phe-OH is clearly soluble in DMF.
Methanol (MeOH)Polar ProticModerate to HighBoc-D-Phe-OH is soluble in methanol.
Ethanol (EtOH)Polar ProticModerateBoc-D-Phe-OH is soluble in ethanol.
Dichloromethane (DCM)NonpolarModerateThe hydrophobicity of the Boc group and phenylalanine should promote solubility.
Acetonitrile (ACN)Polar AproticModerateOften used for dissolving hydrophobic peptides.
WaterPolar ProticLow to InsolubleThe hydrophobic nature of the Boc group and phenylalanine significantly reduces aqueous solubility.
Diethyl EtherNonpolarLow to InsolubleGenerally a poor solvent for peptides and their protected derivatives.
HexaneNonpolarInsolubleNot a suitable solvent for this class of compounds.

Experimental Protocols: Determining the Solubility of this compound

A precise determination of solubility is essential for reproducible experimental outcomes. The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound.

Equilibrium Solubility Determination via the Shake-Flask Method

This method is a reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid powder)

  • Selected solvents (high purity)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Micropipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Filter the supernatant through a syringe filter.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve of known concentrations.

Mandatory Visualizations

Factors Influencing Peptide Solubility

The solubility of a protected peptide like this compound is a complex interplay of various factors. The following diagram illustrates the key determinants.

Factors Influencing Solubility of this compound Solubility Solubility PeptideProperties Peptide Properties PeptideProperties->Solubility AminoAcidComp Amino Acid Composition PeptideProperties->AminoAcidComp ProtectingGroup Protecting Group (Boc) PeptideProperties->ProtectingGroup Sequence Sequence (Phe-Pro) PeptideProperties->Sequence NetCharge Net Charge PeptideProperties->NetCharge SolventProperties Solvent Properties SolventProperties->Solubility Polarity Polarity SolventProperties->Polarity Hbonding Hydrogen Bonding Capacity SolventProperties->Hbonding EnvironmentalFactors Environmental Factors EnvironmentalFactors->Solubility Temperature Temperature EnvironmentalFactors->Temperature pH pH EnvironmentalFactors->pH

Caption: Key determinants of this compound solubility.

Experimental Workflow for Solubility Determination

A systematic approach is critical for accurately determining peptide solubility. The following workflow outlines the key steps.

Experimental Workflow for Solubility Determination Start Start: Obtain This compound PrepSample Prepare Supersaturated Sample (Solid in Solvent) Start->PrepSample Equilibrate Equilibrate (e.g., 24-72h at 25°C) PrepSample->Equilibrate Separate Separate Solid & Liquid (Centrifugation) Equilibrate->Separate Filter Filter Supernatant Separate->Filter Analyze Analyze Concentration (e.g., HPLC) Filter->Analyze Decision Soluble? Analyze->Decision Result Determine Solubility (mg/mL or Molarity) End End Result->End Decision->Result Yes Insoluble Insoluble/Low Solubility: Try Alternative Solvent Decision->Insoluble No Insoluble->Start

Caption: A systematic workflow for determining solubility.

References

A Technical Guide to Procuring High-Purity Boc-D-Phe-Pro-OH for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview for the procurement of high-purity N-tert-butyloxycarbonyl-D-phenylalanyl-L-proline (Boc-D-Phe-Pro-OH), a chiral dipeptide derivative crucial for the synthesis of peptide-based therapeutics and other advanced applications in drug development and biotechnology.[1] This document outlines key considerations for supplier selection, quality control methodologies, and provides illustrative experimental protocols for synthesis and purity verification.

Supplier and Product Specifications

The procurement of high-purity this compound necessitates a thorough evaluation of supplier specifications. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard methods for assessing purity.[2] For research and drug development purposes, a purity of ≥98% is generally required. The table below summarizes typical specifications to consider when sourcing this reagent.

ParameterTypical SpecificationAnalytical MethodImportance
Purity ≥98.0% (HPLC)HPLCEnsures minimal interference from impurities in subsequent reactions.
Enantiomeric Purity ≥99.5% (a/a)Chiral HPLCCritical for stereospecific synthesis and biological activity.
Identity Conforms to structureIR, NMRConfirms the chemical structure of the compound.
Appearance White to off-white powderVisualA basic indicator of product purity and absence of gross contamination.
Solubility Soluble in organic solvents (e.g., DMF, DCM)As per applicationImportant for handling and reaction setup.
Storage Conditions 2-8°C-Ensures long-term stability of the product.

Illustrative Synthesis of this compound

The synthesis of this compound is typically achieved through a coupling reaction between Boc-D-phenylalanine and L-proline methyl ester, followed by saponification. The following is a representative protocol based on standard peptide coupling techniques.

Experimental Protocol: Synthesis and Purification

Materials:

  • Boc-D-phenylalanine (Boc-D-Phe-OH)

  • L-proline methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Lithium hydroxide (LiOH)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Coupling Reaction:

    • Dissolve Boc-D-Phe-OH (1.1 eq) and HOBt (1.1 eq) in DCM.

    • In a separate flask, dissolve L-proline methyl ester hydrochloride (1.0 eq) in DCM and add DIEA (2.2 eq).

    • Add the L-proline methyl ester solution to the Boc-D-Phe-OH solution.

    • Cool the mixture to 0°C and add DCC (1.1 eq).

    • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Boc-D-Phe-Pro-OMe.

    • Purify the crude product by silica gel column chromatography.

  • Saponification:

    • Dissolve the purified Boc-D-Phe-Pro-OMe in a mixture of MeOH and water.

    • Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture with 1N HCl.

    • Extract the product with EtOAc.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.

G cluster_coupling Coupling Reaction cluster_saponification Saponification Boc-D-Phe-OH Boc-D-Phe-OH Coupling Peptide Bond Formation Boc-D-Phe-OH->Coupling L-Pro-OMe L-Pro-OMe L-Pro-OMe->Coupling DCC_HOBt DCC, HOBt, DIEA DCC_HOBt->Coupling Crude_Ester Boc-D-Phe-Pro-OMe (Crude) Coupling->Crude_Ester Purification Purification Crude_Ester->Purification Column Chromatography Purified_Ester Purified Boc-D-Phe-Pro-OMe Saponification Ester Hydrolysis Purified_Ester->Saponification LiOH LiOH LiOH->Saponification Final_Product High-Purity this compound Saponification->Final_Product Purification->Purified_Ester

Synthesis workflow for this compound.

Quality Control and Purity Assessment

Rigorous quality control is essential to ensure the suitability of this compound for its intended application. The following protocol outlines a standard method for purity determination using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: RP-HPLC Analysis

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase (e.g., 50:50 A:B).

  • Injection: Inject the sample onto the equilibrated HPLC system.

  • Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

G Start Start Sample_Prep Sample Preparation (1 mg/mL in mobile phase) Start->Sample_Prep HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Data_Acquisition Chromatographic Separation & Data Acquisition HPLC_Injection->Data_Acquisition Peak_Integration Peak Integration & Area Calculation Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Report Report Purity_Calculation->Report End End Report->End

Experimental workflow for HPLC-based purity assessment.

Logical Framework for Supplier Selection

The choice of a supplier for high-purity reagents is a critical decision that can impact research outcomes. A logical approach to supplier selection is outlined below.

G Goal Procure High-Purity This compound Purity Purity & Enantiomeric Purity (≥98%, ≥99.5%) Goal->Purity Documentation Comprehensive Documentation (CoA, HPLC, NMR) Goal->Documentation Consistency Batch-to-Batch Consistency Goal->Consistency Support Technical Support & Service Goal->Support Cost Cost-Effectiveness Goal->Cost Supplier_Selection Optimal Supplier Selection Purity->Supplier_Selection Documentation->Supplier_Selection Consistency->Supplier_Selection Support->Supplier_Selection Cost->Supplier_Selection

Key criteria for the selection of a reagent supplier.

By carefully considering these factors and implementing rigorous quality control measures, researchers and drug development professionals can confidently procure high-purity this compound, ensuring the integrity and success of their scientific endeavors.

References

The Cornerstone of Durability: An In-depth Technical Guide to the Applications of D-Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is immense, yet their clinical translation is frequently hindered by their inherent instability.[1] Susceptibility to rapid enzymatic degradation in biological systems significantly curtails their bioavailability and in-vivo half-life, thereby limiting their efficacy.[1] A pivotal strategy to surmount this challenge is the incorporation of D-amino acids, the non-canonical stereoisomers of the naturally occurring L-amino acids.[1] This technical guide provides a comprehensive overview of the principles, methodologies, and implications of utilizing D-amino acids to enhance peptide stability and modulate biological activity, offering a critical resource for researchers in drug discovery and development.

Core Principles of D-Amino Acid Incorporation

The introduction of D-amino acids into a peptide sequence is a powerful tool to manipulate its physicochemical and biological properties. The foundational principles behind their application are rooted in stereochemistry and its profound impact on molecular interactions.

Enhanced Proteolytic Stability: The Shield of Chirality

The primary and most widely exploited advantage of incorporating D-amino acids is the significant enhancement of peptide stability against enzymatic degradation.[1][2]

Mechanism of Protease Resistance:

Proteases, the enzymes responsible for peptide degradation, have evolved active sites with a specific stereochemical configuration to recognize and cleave peptide bonds involving L-amino acids. The introduction of a D-amino acid into a peptide sequence disrupts this stereospecific recognition. The altered spatial arrangement of the amino acid side chain at the point of substitution prevents the peptide from fitting correctly into the enzyme's active site, rendering the adjacent peptide bonds resistant to cleavage. This steric hindrance is the fundamental reason for the increased proteolytic resistance of peptides containing D-amino acids. Consequently, D-amino acid-containing peptides exhibit a longer half-life in biological systems, a critical attribute for therapeutic efficacy.

Conformational Control: Shaping Peptide Structure and Function

The chirality of amino acid residues is a determinant of peptide secondary and tertiary structure. The incorporation of D-amino acids can induce significant conformational changes, which can be harnessed to fine-tune peptide activity.

  • β-Turns: D-amino acids, particularly D-Proline, are known to promote the formation of β-turns, which are crucial for the folding and activity of many peptides.

  • α-Helices: The introduction of a D-amino acid into an L-amino acid α-helix is generally disruptive and can destabilize the helical structure. However, this property can be utilized to control the conformational landscape of a peptide.

  • β-Sheets: The effect of D-amino acids on β-sheet formation is context-dependent and can either be disruptive or stabilizing.

  • Novel Conformations: The presence of D-amino acids allows peptides to access novel tertiary structures that are not accessible with L-amino acids alone, potentially leading to enhanced binding affinity or novel biological activities.

Retro-Inverso Peptides: A Mirror Image Approach

A specialized application of D-amino acids is the design of retro-inverso peptides. This strategy involves replacing all L-amino acids with their corresponding D-enantiomers and reversing the sequence of the peptide backbone. The resulting peptide has a similar side-chain topology to the parent L-peptide but with a reversed backbone, making it highly resistant to proteolysis while potentially retaining its biological activity.

Applications in Drug Development

The unique properties of D-amino acid-containing peptides have led to their exploration in a wide range of therapeutic areas.

Antimicrobial Peptides (AMPs)

A significant challenge in the development of AMPs is their susceptibility to bacterial and host proteases. The incorporation of D-amino acids has been shown to enhance the stability and, in some cases, the activity of AMPs. All-D-amino acid containing cationic peptides have been developed that are completely protease-resistant and potent against ESKAPE pathogens.

Enzyme Inhibitors

The enhanced stability of D-peptides makes them excellent candidates for the development of enzyme inhibitors. By designing D-peptides that mimic the substrate or transition state of an enzyme, it is possible to create potent and long-lasting inhibitors.

Receptor Agonists and Antagonists

D-amino acids are incorporated into peptide hormones and neuropeptides to increase their in vivo half-life and therapeutic efficacy. For example, the synthetic somatostatin analog, octreotide, contains a D-amino acid to enhance its stability.

Quantitative Data Summary

The following tables summarize the impact of D-amino acid incorporation on peptide stability and activity from various studies.

Peptide/AnalogModificationTarget/AssayKey FindingReference
KKVVFKVKFKKDiastereomers and enantiomerAntimicrobial activity, Serum stabilityD-amino acid substitutions at the termini improved serum stability while maintaining antimicrobial activity.
R4F4D-R4F4 (all D-amino acids)Protease resistance, Antimicrobial activityD-amino acid substitution significantly improved protease resistance and antimicrobial activity.
Pep05DP06 (L-Lys and L-Arg replaced with D-forms)Stability in human plasmaDP06 exhibited the greatest stability, with over 60% of the peptide remaining after 24 hours.
tp-TPTGTQ-tptD-amino acids at N- and C-terminiProteolytic degradation in human serumCompletely stable against degradation in serum.
P4C and P5CAll-D-amino acid containing peptidesProtease resistance, Antimicrobial activityCompletely protease-resistant and potent against ESKAPE pathogens.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

This protocol outlines the general steps for synthesizing a peptide containing D-amino acids using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected L- and D-amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Phenol, Water, Triisopropylsilane (TIPS) (scavengers)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the Rink Amide resin in a solid-phase peptide synthesis (SPPS) vessel.

  • Initial Deprotection: Swell the resin in DMF. Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

  • Washing: Wash the resin sequentially with DMF, DCM, and MeOH to remove excess reagents.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (L- or D-) in DMF.

    • Add HBTU and DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate to facilitate coupling.

  • Washing: Wash the resin as described in step 3.

  • Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid using 20% piperidine in DMF.

  • Washing: Wash the resin as described in step 3.

  • Repeat Synthesis Cycle: Repeat steps 4-7 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/Phenol/Water/TIPS) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide with cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide to obtain a stable powder.

In Vitro Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a peptide in the presence of proteases or serum.

Materials:

  • Peptide stock solution

  • Human serum or specific protease solution (e.g., trypsin, chymotrypsin)

  • Incubation buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic acid)

  • RP-HPLC system

Procedure:

  • Incubation:

    • Incubate the peptide at a final concentration (e.g., 1 mg/mL) with human serum (e.g., 90% v/v) or a specific protease at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: Immediately stop the enzymatic degradation in each aliquot by adding a quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant containing the peptide.

  • HPLC Analysis:

    • Analyze the supernatant by RP-HPLC.

    • Use a suitable C18 column and a gradient of acetonitrile in water with 0.1% TFA.

    • Monitor the peptide peak at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining peptide relative to the 0-hour time point.

    • Determine the half-life (t1/2) of the peptide.

Mandatory Visualizations

experimental_workflow_spps start Start: Rink Amide Resin resin_prep Resin Swelling & Initial Deprotection (20% Piperidine/DMF) start->resin_prep wash1 Wash (DMF, DCM, MeOH) resin_prep->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA in DMF) wash1->coupling wash2 Wash (DMF, DCM, MeOH) coupling->wash2 deprotection Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotection wash3 Wash (DMF, DCM, MeOH) deprotection->wash3 repeat Repeat for each Amino Acid wash3->repeat repeat->coupling Next AA final_deprotection Final Fmoc Deprotection repeat->final_deprotection Last AA cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Precipitation & RP-HPLC Purification cleavage->purification end End: Lyophilized Peptide purification->end

Caption: Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS).

proteolytic_stability_assay start Start: Peptide Solution incubation Incubation with Serum/Protease at 37°C start->incubation sampling Aliquots taken at Time Points (0, 1, 2, 4, 8, 24h) incubation->sampling quenching Quench Reaction (e.g., 10% TFA) sampling->quenching centrifugation Centrifuge to Precipitate Proteins quenching->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc RP-HPLC Analysis supernatant->hplc data_analysis Data Analysis: - Quantify Peak Area - Calculate % Remaining - Determine Half-life hplc->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for an In Vitro Proteolytic Stability Assay.

logical_relationship d_amino_acid D-Amino Acid Incorporation protease_resistance Increased Proteolytic Resistance d_amino_acid->protease_resistance altered_conformation Altered Peptide Conformation d_amino_acid->altered_conformation longer_half_life Longer In Vivo Half-life protease_resistance->longer_half_life modulated_activity Modulated Biological Activity (e.g., enhanced binding) altered_conformation->modulated_activity improved_bioavailability Improved Bioavailability longer_half_life->improved_bioavailability therapeutic_potential Enhanced Therapeutic Potential improved_bioavailability->therapeutic_potential modulated_activity->therapeutic_potential

Caption: Logical Relationship of D-Amino Acid Incorporation to Therapeutic Potential.

signaling_pathway_conceptual ligand D-Amino Acid Peptide (Receptor Agonist) receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger Catalyzes protein_kinase Protein Kinase Activation (e.g., PKA) second_messenger->protein_kinase Activates cellular_response Cellular Response protein_kinase->cellular_response Phosphorylates Substrates leading to

Caption: Conceptual Signaling Pathway Activated by a D-Amino Acid Peptide Agonist.

References

Methodological & Application

Application Notes and Protocols for the Coupling of Boc-D-Phe and Proline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the coupling of N-tert-butyloxycarbonyl-D-phenylalanine (Boc-D-Phe) and Proline, two critical building blocks in peptide synthesis. The steric hindrance of the D-phenylalanine side chain and the unique cyclic structure of Proline can present challenges in achieving high coupling efficiency and purity. This document outlines various coupling methodologies, presents comparative data for common coupling reagents, and provides detailed experimental protocols for both solution-phase and solid-phase synthesis.

Introduction to Boc-D-Phe and Proline Coupling

The formation of the peptide bond between Boc-D-Phe and Proline is a key step in the synthesis of numerous biologically active peptides. The choice of coupling method is crucial to maximize yield, minimize racemization, and ensure the formation of the desired dipeptide.[1] This document explores the use of several classes of coupling reagents, including carbodiimides, and onium salts (uronium/aminium and phosphonium), to address the challenges associated with this specific peptide coupling.[1][2]

Comparative Data of Coupling Reagents

The selection of a coupling reagent significantly impacts the efficiency of the Boc-D-Phe and Proline coupling. The following table summarizes the expected performance of various commonly used coupling reagents based on typical results for dipeptide synthesis.[1][3] It is important to note that actual yields may vary depending on the specific reaction conditions and the phase of synthesis (solution or solid-phase).

Coupling ReagentAdditiveBaseSolventTypical Reaction TimeTypical Yield (%)Key Considerations
HATU NoneDIPEADMF30 min>95%High reactivity, low racemization, suitable for sterically hindered couplings.
HBTU HOBtDIPEADMF30 min~95%Good balance of reactivity and stability, cost-effective for routine couplings.
PyBOP HOBtDIPEADMF30 min~95%Phosphonium-based, avoids guanidinylation side products.
EDC HOBtDIPEADCM/DMF1-4 h80-90%Cost-effective, water-soluble byproducts are easily removed in solution phase.
COMU NoneDIPEADMF15-30 min>99%High reactivity, safer alternative to benzotriazole-based reagents.

Signaling Pathway: Mechanism of Peptide Coupling

The fundamental principle of peptide coupling involves the activation of the carboxylic acid group of the N-protected amino acid (Boc-D-Phe) to facilitate nucleophilic attack by the amino group of the second amino acid (Proline). The coupling reagent facilitates this activation. The generalized mechanism for onium salt (e.g., HATU, HBTU) mediated coupling is depicted below.

G Boc_D_Phe Boc-D-Phe-OH Activated_Ester Activated Ester (e.g., OAt/OBt ester) Boc_D_Phe->Activated_Ester Activation Coupling_Reagent Onium Salt (e.g., HATU, HBTU) Coupling_Reagent->Activated_Ester Base Base (DIPEA) Base->Activated_Ester Dipeptide Boc-D-Phe-Pro Activated_Ester->Dipeptide Nucleophilic Attack Proline Proline Proline->Dipeptide Byproducts Byproducts

Caption: Generalized mechanism of onium salt-mediated peptide bond formation.

Experimental Protocols

Solution-Phase Synthesis of Boc-D-Phe-Pro-OH using EDC/HOBt

This protocol describes the coupling of Boc-D-Phe with Proline in solution.

Materials:

  • Boc-D-Phe-OH

  • L-Proline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve Boc-D-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • In a separate flask, dissolve L-Proline (1.0 eq) in DMF and add DIPEA (1.1 eq).

  • Cool the Boc-D-Phe-OH solution to 0 °C in an ice bath.

  • Add the Proline solution to the Boc-D-Phe-OH solution.

  • Slowly add a solution of EDC (1.2 eq) in DCM to the reaction mixture.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude dipeptide by flash column chromatography.

Solid-Phase Synthesis of a Peptide Containing D-Phe-Pro using HATU

This protocol details the manual solid-phase synthesis of a peptide with a D-Phe-Pro sequence using Boc chemistry.

Materials:

  • Proline-preloaded resin (e.g., Boc-Pro-Merrifield resin)

  • Boc-D-Phe-OH

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Isopropanol (IPA)

  • Acetic anhydride (for capping)

Procedure:

  • Resin Swelling: Swell the Boc-Pro-resin in DCM for 30 minutes in a solid-phase synthesis vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.

    • Drain the TFA solution and wash the resin with DCM (3x), IPA (2x), and DMF (3x).

  • Neutralization:

    • Wash the resin with 10% DIPEA in DMF (2x, 2 minutes each).

    • Wash the resin with DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve Boc-D-Phe-OH (3.0 eq) and HATU (2.9 eq) in DMF.

    • Add DIPEA (6.0 eq) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. For the secondary amine of proline, a chloranil or isatin test can be used for more accurate monitoring.

    • If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional): If the coupling is incomplete after a second attempt, cap the unreacted amines with a solution of acetic anhydride/DIPEA/DMF.

  • Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in the peptide sequence.

Experimental Workflows

Solution-Phase Synthesis Workflow

G start Start dissolve Dissolve Boc-D-Phe-OH and Proline start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add Coupling Reagents (EDC, HOBt, DIPEA) cool->add_reagents react Stir Overnight add_reagents->react workup Aqueous Workup (Wash with Acid, Base, Brine) react->workup dry Dry and Concentrate workup->dry purify Purify by Chromatography dry->purify end End purify->end

Caption: Workflow for the solution-phase synthesis of this compound.

Solid-Phase Peptide Synthesis Cycle

G start Start with Proline-Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralization (DIPEA/DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Couple Boc-D-Phe (HATU/DIPEA) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 next_cycle Next Amino Acid? wash3->next_cycle next_cycle->deprotection Yes cleavage Cleave from Resin next_cycle->cleavage No

Caption: Cyclical workflow for solid-phase peptide synthesis (SPPS).

References

Application Notes and Protocols for the Deprotection of Boc-D-Phe-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis, valued for its stability under various conditions and its facile removal under acidic conditions. This document provides detailed application notes and protocols for the deprotection of Boc-D-Phe-Pro-OH, a dipeptide fragment frequently encountered in the synthesis of peptidomimetics and other pharmaceutical compounds. The presence of a proline residue introduces a significant propensity for the formation of a diketopiperazine (DKP) side product, a challenge that will be addressed in the provided methodologies. These guidelines are intended to assist researchers in achieving high-yield and high-purity deprotection of this specific dipeptide.

Deprotection Strategies and Considerations

The removal of the Boc group from this compound is typically achieved through acidolysis. The choice of acid and solvent system is critical to ensure complete deprotection while minimizing side reactions. The two most common and effective methods are treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane.

Key Considerations:

  • Diketopiperazine (DKP) Formation: The deprotected H-D-Phe-Pro-OH is highly susceptible to intramolecular cyclization to form the cyclic dipeptide, cyclo(D-Phe-Pro). This is the most significant side reaction and can substantially lower the yield of the desired linear dipeptide. The rate of DKP formation is influenced by the peptide sequence, with a C-terminal proline significantly increasing the likelihood of cyclization.[1][2][3]

  • Reaction Conditions: Milder acidic conditions and shorter reaction times are generally preferred to suppress DKP formation.[1]

  • Immediate Use: To minimize the opportunity for cyclization, it is highly recommended to use the deprotected dipeptide immediately in the subsequent reaction step (e.g., coupling to another amino acid).[4]

  • In Situ Neutralization/Coupling: A highly effective strategy to prevent DKP formation is to perform the neutralization of the deprotected dipeptide salt and the subsequent coupling reaction in the same pot. This approach "traps" the reactive free amine before it can cyclize.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of Boc-dipeptides containing proline. While specific data for this compound is not extensively published, the data presented is based on protocols for structurally similar dipeptides and general principles of Boc deprotection.

Deprotection MethodReagentsSolventReaction TimeTemperatureTypical Yield (%)Key Remarks
Method 1 Trifluoroacetic Acid (TFA)Dichloromethane (DCM)1 - 2 hoursRoom Temperature>85Efficient deprotection, but risk of DKP formation upon workup.
Method 2 4M Hydrogen Chloride (HCl)1,4-Dioxane30 - 60 minutesRoom Temperature>90Generally provides superior selectivity and can suppress some side reactions.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes the complete removal of the Boc protecting group using a standard TFA/DCM solution.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10 equivalents) to the stirred solution. A common ratio is a 1:1 mixture of TFA and DCM.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt (H-D-Phe-Pro-OH · TFA).

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Crucially, use the resulting product immediately in the next synthetic step to minimize diketopiperazine formation.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol utilizes a solution of HCl in dioxane, which can offer better selectivity and potentially reduce side reactions.

Materials:

  • This compound

  • 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.

  • Stir the reaction mixture for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected dipeptide (H-D-Phe-Pro-OH · HCl).

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

  • As with the TFA method, immediate use of the product is highly recommended.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_intermediate Intermediate cluster_workup Workup cluster_product Final Product cluster_next_step Immediate Next Step start This compound deprotection Acidolysis (TFA/DCM or HCl/Dioxane) start->deprotection intermediate H-D-Phe-Pro-OH Salt (TFA or HCl salt) deprotection->intermediate workup Precipitation with Diethyl Ether intermediate->workup product Isolated H-D-Phe-Pro-OH Salt workup->product next_step Coupling Reaction product->next_step Crucial for preventing DKP formation

Caption: General experimental workflow for the deprotection of this compound.

Signaling_Pathway Boc_D_Phe_Pro_OH This compound Deprotected_Dipeptide H-D-Phe-Pro-OH Boc_D_Phe_Pro_OH->Deprotected_Dipeptide Acidolysis H_plus H+ H_plus->Boc_D_Phe_Pro_OH DKP cyclo(D-Phe-Pro) (Diketopiperazine) Deprotected_Dipeptide->DKP Intramolecular Cyclization (Side Reaction) Desired_Product Linear Dipeptide for Further Synthesis Deprotected_Dipeptide->Desired_Product Immediate Coupling

Caption: Reaction pathways following the deprotection of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Boc-D-Phe-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analytical and preparative purification of synthetic peptides terminating with the Boc-D-Phe-Pro-OH motif using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The N-terminus Boc (tert-butyloxycarbonyl) protecting group and the inherent characteristics of the D-phenylalanine and proline residues necessitate specific considerations for achieving high purity. This document outlines a systematic approach, from method development on an analytical scale to scale-up for preparative purification, including protocols for sample preparation, fraction analysis, and post-purification processing. The provided methodologies are designed to ensure the efficient removal of common synthetic impurities, yielding a final product suitable for downstream applications in research and drug development.

Introduction

Synthetic peptides are indispensable tools in a wide array of scientific disciplines, including drug discovery, proteomics, and the development of bioactive materials. The successful synthesis of a target peptide is contingent upon a robust purification strategy to isolate it from a heterogeneous mixture of impurities. These contaminants often include truncated or deletion sequences, by-products from the removal of protecting groups, and diastereomers.

Peptides incorporating the this compound C-terminal sequence present a unique purification challenge due to the hydrophobicity imparted by the phenylalanine residue and the Boc protecting group, as well as the conformational rigidity conferred by the proline residue. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification, offering high resolution and volatility of mobile phases, which simplifies sample recovery.[1] The separation mechanism is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.

This application note details a comprehensive workflow for the purification of peptides containing this compound, providing researchers with a reliable method to obtain highly pure peptides for their studies.

Experimental Protocols

Materials and Reagents
  • Crude synthetic peptide containing the this compound C-terminus

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol (optional, for sample dissolution)

  • 0.22 µm syringe filters

Instrumentation
  • Analytical HPLC system with a UV detector

  • Preparative HPLC system with a UV detector and fraction collector

  • Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size)

  • Lyophilizer (freeze-dryer)

Mobile Phase Preparation

Proper preparation of the mobile phase is critical for reproducible chromatographic separations.

  • Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1 L of HPLC-grade water to create a 0.1% (v/v) TFA solution. Degas the solution prior to use.

  • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile to create a 0.1% (v/v) TFA solution. Degas the solution prior to use.

Safety Note: Trifluoroacetic acid is corrosive and should be handled with appropriate personal protective equipment (PPE) in a fume hood.

Analytical Method Development

The initial step involves developing an optimized separation method on an analytical scale.

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent, such as a mixture of Mobile Phase A and B, to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Initial Gradient Conditions: A broad gradient is recommended to determine the retention time of the target peptide.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: 220 nm (for the peptide bond) and 280 nm (if aromatic residues are present).[2]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a suitable starting point.

  • Gradient Optimization: Once the approximate retention time is known, the gradient can be optimized to improve the resolution between the target peptide and closely eluting impurities. A shallower gradient around the elution time of the target peptide is often effective.

Preparative Scale-Up and Purification

The optimized analytical method is then scaled up for preparative purification.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at the scaled-up flow rate until a stable baseline is achieved.

  • Sample Loading: Dissolve the crude peptide in a minimal volume of the initial mobile phase. Ensure the sample is fully dissolved and filtered before injection. The amount of sample to be loaded will depend on the capacity of the preparative column.

  • Purification Run: Execute the optimized gradient.

  • Fraction Collection: Collect fractions as the peaks elute from the column. It is advisable to collect the main peak corresponding to the target peptide in multiple smaller fractions.

Post-Purification Analysis and Processing
  • Fraction Analysis: Analyze the purity of each collected fraction using the optimized analytical HPLC method.

  • Pooling: Combine the fractions that meet the desired purity level (e.g., >98%).

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

Data Presentation

The following tables present illustrative data for the analytical method development and preparative purification of a hypothetical peptide, "Peptide-X-D-Phe-Pro-OH," with a Boc-protected N-terminus.

Table 1: Analytical HPLC Method Development Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL (1 mg/mL)
Gradient 20% to 60% B over 40 minutes

Table 2: Illustrative Purification Results for "Peptide-X-D-Phe-Pro-OH"

SampleRetention Time (min)Peak Area (%)Purity (%)Yield (%)
Crude Peptide 18.575.3~75%-
Purified Fraction 1 18.698.2>98%35%
Purified Fraction 2 18.599.1>99%40%
Combined Pure Fractions 18.598.7>98%75%

Note: The data presented in this table is for illustrative purposes and may vary depending on the specific peptide sequence and the efficiency of the synthesis.

Visualization of Experimental Workflow

The logical workflow for the HPLC purification of peptides containing this compound is depicted in the following diagram.

HPLC_Purification_Workflow cluster_prep Preparation cluster_analytical Analytical Method Development cluster_preparative Preparative Purification cluster_analysis Post-Purification crude_peptide Crude this compound Peptide dissolve Dissolve in Minimal Solvent crude_peptide->dissolve filter Filter Sample (0.22 µm) dissolve->filter analytical_hplc Analytical HPLC filter->analytical_hplc scouting_gradient Scouting Gradient (5-95% B) analytical_hplc->scouting_gradient Inject optimized_gradient Optimized Gradient scouting_gradient->optimized_gradient Analyze & Refine preparative_hplc Preparative HPLC optimized_gradient->preparative_hplc Scale-Up fraction_collection Fraction Collection preparative_hplc->fraction_collection Inject & Run purity_check Purity Analysis of Fractions fraction_collection->purity_check pooling Pool Pure Fractions purity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide (>98%) lyophilization->final_product

Caption: Workflow for HPLC purification of this compound peptides.

Conclusion

The protocol described in this application note provides a robust and systematic approach for the purification of peptides containing the this compound moiety. By optimizing the separation on an analytical scale and then scaling up to a preparative method, researchers can effectively remove synthesis-related impurities. The use of RP-HPLC with a C18 stationary phase and a water/acetonitrile gradient containing TFA is a reliable method for achieving high-purity peptides. The successful implementation of this protocol will enable the acquisition of high-quality peptide reagents essential for accurate and reproducible results in research and drug development.

References

Application Notes and Protocols for the Synthesis of Boc-D-Phe-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the solution-phase synthesis of Boc-D-Phe-Pro-OH, a valuable dipeptide intermediate in pharmaceutical research and development. The protocol is based on established peptide coupling methodologies, primarily utilizing dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Introduction

The coupling of N-terminally protected amino acids is a fundamental process in peptide synthesis. This compound is a dipeptide composed of D-phenylalanine and L-proline, with the N-terminus of D-phenylalanine protected by a tert-butyloxycarbonyl (Boc) group. This specific sequence is of interest in medicinal chemistry due to the conformational constraints imposed by the proline residue and the potential for increased enzymatic stability conferred by the D-amino acid. The following protocol outlines a robust method for the synthesis, purification, and characterization of this dipeptide.

Reaction Principle

The synthesis of this compound involves the formation of a peptide bond between the carboxyl group of Boc-D-phenylalanine (Boc-D-Phe-OH) and the amino group of L-proline (Pro-OH). This reaction is not spontaneous and requires the activation of the carboxylic acid. In this protocol, dicyclohexylcarbodiimide (DCC) is used as the coupling agent. DCC activates the carboxyl group of Boc-D-Phe-OH to form a highly reactive O-acylisourea intermediate. However, this intermediate can be susceptible to racemization and other side reactions. To mitigate these issues, 1-hydroxybenzotriazole (HOBt) is added. HOBt traps the activated acid to form an active ester, which is more stable and less prone to racemization, ensuring a higher yield and purity of the desired dipeptide[1].

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of a similar dipeptide, Boc-L-Pro-L-Phe-OH, which can be considered indicative for the synthesis of this compound.

ParameterValueReference
Starting Materials
Boc-D-Phe-OH1.0 eq[2]
L-Proline1.0-4.0 eq[2]
DCC1.2 eq[2]
HOBt1.2 eq[2]
Reaction Conditions
SolventDichloromethane (DCM) then Tetrahydrofuran (THF)/Water
TemperatureRoom Temperature
Reaction TimeActivation: 30 min; Coupling: 55 min
Product Information
ProductThis compound
Molecular FormulaC19H26N2O5
Molecular Weight362.42 g/mol
Crude Yield~85%
PurityRequires purification

Experimental Protocol

This protocol details the solution-phase synthesis of this compound.

Materials and Reagents
  • Boc-D-Phe-OH

  • L-Proline

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF)

  • 1N Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for Thin Layer Chromatography (TLC) and column chromatography (e.g., Chloroform/Methanol mixtures)

Procedure

Step 1: Activation of Boc-D-Phe-OH

  • In a clean, dry round-bottom flask (Flask A), dissolve Boc-D-Phe-OH (1.0 eq), DCC (1.2 eq), and HOBt (1.2 eq) in anhydrous dichloromethane (DCM).

  • Stir the solution at room temperature for 30 minutes. During this time, the carboxylic acid of Boc-D-Phe-OH is activated.

  • After 30 minutes, remove the DCM under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in tetrahydrofuran (THF).

Step 2: Preparation of L-Proline Solution

  • In a separate flask (Flask B), dissolve L-proline (1.0-4.0 eq) in a mixture of THF and 1N aqueous NaOH.

  • Stir the solution for 5 minutes at room temperature to ensure complete dissolution and deprotonation of the amino group.

Step 3: Coupling Reaction

  • Slowly add the L-proline solution from Flask B to the activated Boc-D-Phe-OH solution in Flask A over 5 minutes with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 55 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 4: Work-up and Extraction

  • After the reaction is complete, a white precipitate of dicyclohexylurea (DCU), a byproduct of the DCC coupling agent, will have formed. Filter the reaction mixture to remove the DCU.

  • Transfer the filtrate to a separatory funnel and extract it twice with ethyl acetate (EtOAc).

  • Adjust the pH of the aqueous phase to approximately 3 by the addition of a suitable acid (e.g., 1N HCl).

  • Extract the acidified aqueous phase three times with ethyl acetate.

  • Combine all the organic phases and wash them three times with brine.

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Step 5: Purification

  • The crude product, which may still contain some HOBt, should be purified by silica gel column chromatography.

  • A suitable eluent system, such as a gradient of methanol in chloroform, can be used to isolate the pure this compound.

  • Monitor the fractions by TLC to identify and combine those containing the pure product.

  • Evaporate the solvent from the combined pure fractions to yield the final product.

Step 6: Characterization

  • TLC: Analyze the purified product by TLC to confirm its purity against the crude material and starting materials.

  • NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the dipeptide.

  • Mass Spectrometry: Use mass spectrometry to confirm the molecular weight of the synthesized this compound.

Diagrams

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_activation Step 1: Activation cluster_proline_prep Step 2: Proline Preparation cluster_coupling Step 3: Coupling cluster_workup Step 4: Work-up cluster_purification Step 5: Purification cluster_characterization Step 6: Characterization activation Dissolve Boc-D-Phe-OH, DCC, HOBt in DCM. Stir for 30 min at RT. evaporation Evaporate DCM. Dissolve residue in THF. activation->evaporation coupling Add Proline solution to activated Boc-D-Phe-OH. Stir for 55 min at RT. evaporation->coupling proline_prep Dissolve L-Proline in THF/NaOH(aq). Stir for 5 min. proline_prep->coupling filtration Filter to remove DCU. coupling->filtration extraction Extract with EtOAc. Acidify aqueous phase. Extract again with EtOAc. filtration->extraction washing Wash combined organic layers with brine. Dry over Na2SO4. extraction->washing concentration Concentrate to get crude product. washing->concentration chromatography Purify by silica gel column chromatography. concentration->chromatography characterization Analyze by TLC, NMR, and Mass Spectrometry. chromatography->characterization

Caption: Workflow for this compound synthesis.

Chemical Reaction

chemical_reaction Chemical Reaction for this compound Synthesis Boc_D_Phe Boc-D-Phe-OH Dipeptide This compound Boc_D_Phe->Dipeptide Proline L-Proline Proline->Dipeptide DCC_HOBt DCC, HOBt DCC_HOBt->Dipeptide Activates DCU DCU

Caption: Overall chemical reaction scheme.

References

Application Notes and Protocols for the Large-Scale Synthesis of Boc-D-Phe-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale, solution-phase synthesis of the dipeptide Boc-D-Phe-Pro-OH. This valuable building block is frequently utilized in the development of peptide-based therapeutics and other biologically active molecules. The protocols detailed herein outline a robust four-step process: esterification of L-proline, Boc-protection of D-phenylalanine, peptide coupling to form the dipeptide ester, and subsequent saponification to yield the final product. This guide includes detailed experimental procedures, tables of quantitative data for each key reaction, and a workflow diagram to ensure clarity and reproducibility for researchers and drug development professionals.

Introduction

The dipeptide this compound is a crucial intermediate in the synthesis of more complex peptides. The incorporation of a D-amino acid, in this case, D-phenylalanine, can confer increased resistance to enzymatic degradation, a desirable property in many peptide-based drug candidates. The proline residue often induces specific conformational constraints in the peptide backbone. The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus allows for controlled, stepwise peptide synthesis. The following protocols describe an efficient and scalable solution-phase synthesis route for this important dipeptide.

Synthesis Workflow

The overall synthetic strategy is a four-step solution-phase process, which is well-suited for large-scale production. The workflow begins with the preparation of the two protected amino acid precursors, followed by their coupling and the final deprotection of the carboxyl group.

G cluster_0 Step 1: Proline Esterification cluster_1 Step 2: Phenylalanine Protection cluster_2 Step 3: Peptide Coupling cluster_3 Step 4: Saponification Pro L-Proline Pro_Me L-Proline Methyl Ester HCl Pro->Pro_Me SOCl₂, MeOH Boc_D_Phe_Pro_OMe Boc-D-Phe-Pro-OMe Pro_Me->Boc_D_Phe_Pro_OMe DCC, HOBt, NMM D_Phe D-Phenylalanine Boc_D_Phe Boc-D-Phe-OH D_Phe->Boc_D_Phe (Boc)₂O, Base Boc_D_Phe->Boc_D_Phe_Pro_OMe Final_Product This compound Boc_D_Phe_Pro_OMe->Final_Product LiOH, MeOH/H₂O

A schematic overview of the four-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of L-Proline Methyl Ester Hydrochloride

This protocol describes the protection of the carboxylic acid of L-proline as a methyl ester.

Materials:

  • L-Proline

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous methanol.

  • Cool the methanol to -10 °C in an ice-salt bath.

  • Slowly add thionyl chloride dropwise to the cooled methanol with vigorous stirring.

  • To this solution, add L-proline in one portion.

  • Allow the reaction mixture to warm to room temperature and stir until the L-proline has completely dissolved. The reaction is typically stirred for 24 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is triturated with diethyl ether, filtered, and washed with additional diethyl ether to yield L-proline methyl ester hydrochloride as a white solid.

  • Dry the product under vacuum.

ParameterValue
Typical Scale 0.1 mol
Reagent Equivalents L-Proline (1.0 eq), Thionyl Chloride (1.2 eq)
Solvent Volume ~10 mL MeOH per g of L-Proline
Reaction Time 24 hours
Typical Yield 95-99%
Step 2: Synthesis of Boc-D-Phe-OH

This protocol details the N-terminal protection of D-phenylalanine with a Boc group.

Materials:

  • D-Phenylalanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dioxane or tert-Butanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl) or Potassium hydrogen sulfate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve D-phenylalanine in a mixture of dioxane (or tert-butanol), water, and a base (e.g., 1 M NaOH).

  • To the stirred solution, add a solution of di-tert-butyl dicarbonate in dioxane (or tert-butanol) dropwise at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl or potassium hydrogen sulfate solution.

  • Extract the product into ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Boc-D-Phe-OH.[1]

ParameterValue
Typical Scale 0.1 mol
Reagent Equivalents D-Phenylalanine (1.0 eq), (Boc)₂O (1.05 eq), Base (2.1 eq)
Reaction Time 12-24 hours
Typical Yield 85-95%
Step 3: Coupling of Boc-D-Phe-OH and L-Proline Methyl Ester

This protocol describes the formation of the dipeptide Boc-D-Phe-Pro-OMe using a carbodiimide coupling method.

Materials:

  • Boc-D-Phe-OH

  • L-Proline methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-proline methyl ester hydrochloride in anhydrous DCM or CHCl₃ in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath and add NMM or DIPEA dropwise. Stir for 15-20 minutes.

  • In a separate flask, dissolve Boc-D-Phe-OH and HOBt in anhydrous DCM or CHCl₃.

  • Add the solution from step 3 to the solution from step 2.

  • To the combined mixture at 0 °C, add a solution of DCC in the reaction solvent. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.[1]

  • Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude Boc-D-Phe-Pro-OMe can be purified by silica gel column chromatography or used directly in the next step if sufficiently pure.

ParameterValue
Typical Scale 0.05 mol
Reagent Equivalents Boc-D-Phe-OH (1.0 eq), L-Proline methyl ester HCl (1.0 eq), DCC (1.1 eq), HOBt (1.1 eq), NMM (1.1 eq)
Reaction Time 12-24 hours
Typical Yield 80-90%
Step 4: Saponification of Boc-D-Phe-Pro-OMe

This final step involves the hydrolysis of the methyl ester to yield the desired carboxylic acid.

Materials:

  • Boc-D-Phe-Pro-OMe

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the crude or purified Boc-D-Phe-Pro-OMe in a mixture of methanol and water.

  • Add a solution of LiOH or NaOH in water to the dipeptide ester solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water, cool in an ice bath, and acidify to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent under reduced pressure to yield the final product, this compound, typically as a white solid or foam.

  • The product can be further purified by recrystallization if necessary.

ParameterValue
Typical Scale 0.04 mol
Reagent Equivalents Boc-D-Phe-Pro-OMe (1.0 eq), LiOH (1.5 eq)
Reaction Time 2-4 hours
Typical Yield >90%

Product Characterization and Quality Control

The purity and identity of the final product, this compound, as well as the intermediates, should be confirmed using appropriate analytical techniques.

Analytical MethodPurposeTypical Results
Thin Layer Chromatography (TLC) Reaction monitoring and qualitative purity assessment.Single spot with appropriate Rf value.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis.[2]Purity ≥98% by peak area.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation.Spectra consistent with the proposed structure.
Mass Spectrometry (MS) Molecular weight confirmation.Observed mass consistent with the calculated molecular weight.

Conclusion

The protocols outlined in this document provide a reliable and scalable method for the large-scale synthesis of this compound. By following these detailed procedures, researchers and drug development professionals can efficiently produce this key dipeptide intermediate with high yield and purity. Careful monitoring of each step and appropriate analytical characterization are crucial for ensuring the quality of the final product for its intended applications in peptide synthesis.

References

analytical techniques for characterizing Boc-D-phe-pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

An overview of the analytical techniques for the characterization of Boc-D-Phe-Pro-OH, a protected dipeptide essential in peptide synthesis and drug development, is provided in this application note. For researchers, scientists, and professionals in the field, accurate characterization is crucial to ensure the identity, purity, and structural integrity of this key building block.

This document details the experimental protocols for the primary analytical methods used: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are fundamental for the interpretation of analytical data.

PropertyValue
Molecular Formula C₁₉H₂₆N₂O₅
Molecular Weight 362.42 g/mol
Appearance Expected to be a white to off-white solid.[1]
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO.
Storage Store at 2-8°C to ensure stability.[2]

High-Performance Liquid Chromatography (HPLC)

Application Note: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for assessing the purity of this compound. The method separates the target dipeptide from impurities that may have arisen during synthesis, such as deletion sequences or incompletely protected fragments. The hydrophobicity of the Boc and phenyl groups allows for strong retention on a C18 stationary phase, enabling high-resolution separation.

Experimental Protocol: A standard RP-HPLC protocol for purity analysis is outlined below.

  • System Preparation:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[3]

    • Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes.

  • Sample Preparation:

    • Dissolve approximately 1 mg of this compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.[3]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV absorbance at 220 nm (for the peptide backbone) and 254 nm (for the phenyl group).

    • Column Temperature: 30-40°C.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point.

Data Presentation: The purity of the sample is determined by integrating the peak area of the main component relative to the total peak area.

ParameterExpected Result
Retention Time (t_R_) Dependent on the specific gradient, but expected in the mid-to-late region due to hydrophobicity.
Purity ≥98% for high-quality synthetic products.

Experimental Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dissolve & Filter This compound Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phases A & B Separate RP-HPLC Separation (C18 Column) MobilePhase->Separate Inject->Separate Detect UV Detection (220/254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Workflow for RP-HPLC purity analysis.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound. Electrospray Ionization (ESI) is typically used to generate protonated molecular ions [M+H]⁺. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition. Tandem MS (MS/MS) can be used to sequence the dipeptide by fragmenting the precursor ion, which is particularly useful for structural confirmation.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1-10 µg/mL.

  • Instrumentation:

    • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source is recommended.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: 100-150°C.

  • MS/MS Analysis (Optional):

    • Select the [M+H]⁺ ion as the precursor for Collision-Induced Dissociation (CID).

    • The fragmentation will primarily occur at the amide bond, yielding b- and y-ions. The labile Boc group is also expected to be lost, resulting in a significant neutral loss of 100 Da.

Data Presentation: The expected mass-to-charge ratios for the parent ion and key fragments are listed below.

IonFormulaCalculated m/z
[M+H]⁺ [C₁₉H₂₇N₂O₅]⁺363.19
[M+Na]⁺ [C₁₉H₂₆N₂O₅Na]⁺385.17
[M-Boc+H]⁺ [C₁₄H₁₉N₂O₃]⁺263.14
b₁ ion (Boc-D-Phe) [C₁₄H₁₈NO₃]⁺250.13
y₁ ion (Pro) [C₅H₁₀NO₂]⁺116.07

Logical Workflow:

MS_Workflow Sample Sample Preparation (1-10 µg/mL in 50% ACN/H₂O) Ionization Electrospray Ionization (ESI) Sample->Ionization MS1 MS Scan (Full Mass Spectrum) Ionization->MS1 Confirmation Confirm [M+H]⁺ at m/z 363.19 MS1->Confirmation Isolation Isolate Precursor Ion Confirmation->Isolation Identity Confirmed MS2 MS/MS Fragmentation (CID) Isolation->MS2 Sequence Analyze b- and y-ions MS2->Sequence

Logical workflow for mass spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR identifies the carbon skeleton. 2D NMR techniques like COSY and HSQC can be used to confirm the connectivity between protons and carbons, respectively, providing unambiguous structural assignment.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the dipeptide in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for observing exchangeable amide and carboxyl protons.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Key signals to observe include the Boc group protons, aromatic protons of phenylalanine, and the aliphatic protons of the proline and phenylalanine residues.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • 2D NMR (Optional):

    • COSY: To establish proton-proton couplings within each amino acid residue.

    • HSQC: To correlate directly bonded protons and carbons.

Data Presentation: The following tables summarize the expected chemical shifts for this compound.

¹H NMR (DMSO-d₆, 400 MHz)

Protons Expected Chemical Shift (ppm) Multiplicity
Boc (CH₃)₃ ~1.3-1.4 s (9H)
Phe β-CH₂ ~2.8-3.1 m (2H)
Pro β,γ,δ-CH₂ ~1.7-2.2 & ~3.3-3.7 m (6H)
Phe α-CH ~4.2-4.4 m (1H)
Pro α-CH ~4.1-4.3 m (1H)
Phe NH ~7.2-7.4 d (1H)
Phe Aromatic ~7.1-7.3 m (5H)

| COOH | ~12.0-13.0 | br s (1H) |

¹³C NMR (DMSO-d₆, 100 MHz)

Carbons Expected Chemical Shift (ppm)
Boc (CH₃)₃ ~28.0
Pro β,γ-C ~24.0, ~29.0
Phe β-C ~37.0
Pro δ-C ~46.0
Phe α-C ~55.0
Pro α-C ~59.0
Boc C(CH₃)₃ ~78.0
Phe Aromatic C ~126.0 - 138.0
Boc C=O ~155.0
Phe C=O ~171.0

| Pro C=O | ~173.0 |

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Dissolve 5-10 mg in 0.5 mL DMSO-d₆ + TMS H1 ¹H NMR Prep->H1 C13 ¹³C NMR Prep->C13 D2 2D NMR (COSY, HSQC) Prep->D2 Assign Assign Chemical Shifts H1->Assign C13->Assign D2->Assign Structure Confirm Structure & Connectivity Assign->Structure FTIR_Logic cluster_groups Functional Groups cluster_peaks Characteristic FTIR Peaks (cm⁻¹) Molecule This compound Structure Boc Boc Group (C=O, C-O) Molecule->Boc Amide Amide Bond (N-H, C=O) Molecule->Amide Acid Carboxylic Acid (O-H, C=O) Molecule->Acid Aromatic Phenyl Ring (C=C, C-H) Molecule->Aromatic Boc_Peak ~1690 Boc->Boc_Peak Amide_Peak ~3300, ~1650, ~1530 Amide->Amide_Peak Acid_Peak 3300-2500, ~1740 Acid->Acid_Peak Aromatic_Peak ~3030, ~1600, ~1495 Aromatic->Aromatic_Peak

References

Application Notes and Protocols for Boc-D-Phe-Pro-OH in Combinatorial Peptide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Phe-Pro-OH is a protected dipeptide building block increasingly utilized in the synthesis of combinatorial peptide libraries for drug discovery and development. The incorporation of the D-phenylalanine residue confers resistance to enzymatic degradation, enhancing the in vivo stability of the resulting peptides. The proline residue introduces a conformational constraint, often inducing β-turn structures that can mimic the secondary structures of protein epitopes. This unique combination makes this compound an invaluable tool for creating peptide libraries to screen for inhibitors of protein-protein interactions (PPIs), which are implicated in numerous disease pathways.

Core Applications

The primary application of this compound in combinatorial peptide libraries is the development of potent and specific inhibitors of protein-protein interactions. The D-Phe-Pro motif has been shown to be particularly effective in the design of cyclic peptides that can penetrate cell membranes and modulate intracellular signaling pathways.

A notable example is the targeting of the Grb2 SH2 domain. Growth factor receptor-bound protein 2 (Grb2) is an adaptor protein that plays a critical role in signal transduction pathways, including the Ras/MAPK pathway, which is often dysregulated in cancer. The Grb2 SH2 domain binds to specific phosphotyrosine-containing sequences on activated receptors like the epidermal growth factor receptor (EGFR), initiating a signaling cascade. Libraries of peptides containing the D-Phe-Pro motif can be screened to identify potent inhibitors of the Grb2-phosphopeptide interaction, thereby blocking downstream signaling.

Signaling Pathway: Grb2-Mediated Ras Activation

The following diagram illustrates the signaling pathway involving Grb2, which can be targeted by peptide libraries incorporating this compound.

Grb2_Signaling_Pathway Grb2-Mediated Ras Activation Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition by D-Phe-Pro Peptide EGFR EGFR Grb2 Grb2 EGFR->Grb2 pTyr binding SOS SOS Grb2->SOS Recruitment Ras_GDP Ras-GDP SOS->Ras_GDP GEF Activity Ras_GTP Ras-GTP Ras_GDP->Ras_GTP GTP loading Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Peptide_Inhibitor D-Phe-Pro Peptide Inhibitor Peptide_Inhibitor->Grb2 Blocks SH2 domain SPPS_Workflow Solid-Phase Peptide Synthesis Workflow Resin_Prep 1. Resin Swelling (DCM) Deprotection_1 2. Boc Deprotection (TFA in DCM) Resin_Prep->Deprotection_1 Neutralization_1 3. Neutralization (DIEA in DMF) Deprotection_1->Neutralization_1 Split 4. Split Resin into Multiple Reaction Vessels Neutralization_1->Split Coupling 5. Couple Different Boc-Amino Acids Split->Coupling Pool 6. Pool Resins Coupling->Pool Deprotection_2 7. Boc Deprotection (TFA in DCM) Pool->Deprotection_2 Neutralization_2 8. Neutralization (DIEA in DMF) Deprotection_2->Neutralization_2 Coupling_Dipeptide 9. Couple this compound Neutralization_2->Coupling_Dipeptide Repeat_Cycles 10. Repeat Cycles for Additional Amino Acids Coupling_Dipeptide->Repeat_Cycles Final_Deprotection 11. Final Boc Deprotection Repeat_Cycles->Final_Deprotection Cleavage 12. Cleavage from Resin and Side-Chain Deprotection Final_Deprotection->Cleavage Purification 13. Purification and Characterization Cleavage->Purification

Troubleshooting & Optimization

overcoming steric hindrance in Boc-D-Phe-Pro coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered coupling reactions, specifically the Boc-D-Phe-Pro linkage. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What causes steric hindrance in the Boc-D-Phe-Pro coupling?

A1: The primary challenge in this coupling arises from the combination of two bulky residues.[1] The tert-butoxycarbonyl (Boc) protecting group on the D-phenylalanine is large, and the phenyl side chain further increases its spatial bulk. Proline is a secondary amine, which is inherently less reactive than a primary amine. This combination of a bulky incoming amino acid and a less nucleophilic secondary amine impedes the ideal approach for bond formation, leading to slow reaction rates and low yields.[2]

Q2: Which coupling reagents are most effective for overcoming this steric hindrance?

A2: For sterically demanding couplings like Boc-D-Phe-Pro, high-reactivity uronium or phosphonium salt-based reagents are recommended. Reagents such as HATU, HBTU, and HCTU are generally more effective than standard carbodiimides (e.g., DCC, EDC) because they form more reactive activated esters and can accelerate the coupling reaction.[3] Additives like HOAt, which is a component of HATU, can further enhance efficiency through anchimeric assistance. Reagents based on Oxyma Pure, like COMU, also show high efficiency and are considered safer alternatives to HOBt- or HOAt-based reagents.

Q3: What are the most common side reactions to watch for?

A3: The most common side reactions during this coupling are:

  • Racemization: The chiral center of the activated Boc-D-Phe can epimerize, leading to the formation of Boc-L-Phe-Pro diastereomers. This is more likely with prolonged activation times or elevated temperatures. Using additives like HOAt can help suppress racemization.

  • Diketopiperazine (DKP) Formation: Although more common after the dipeptide stage, intramolecular cyclization to form a DKP can occur, especially if the deprotected dipeptide is left neutralized for too long before the next coupling step.

  • N-acylurea Formation: If using carbodiimide reagents like DCC, the activated O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct, which reduces yield and is difficult to remove.

Q4: Can I increase the temperature to improve a slow coupling reaction?

A4: Yes, moderately increasing the reaction temperature (e.g., to 40-60°C) can help overcome the activation energy barrier for a sterically hindered coupling. However, this must be done with caution as higher temperatures can also increase the risk of racemization. It is advisable to first try other strategies, such as using a more powerful coupling reagent or extending the reaction time at room temperature.

Troubleshooting Guide

This guide addresses common issues encountered during the Boc-D-Phe-Pro coupling.

Symptom / ProblemPotential CauseRecommended Action / Solution
Low or No Product Yield 1. Inefficient coupling reagent for this hindered step. 2. Incomplete deprotection of the proline residue. 3. Deactivation of reagents by moisture. 4. Poor solubility of reactants.1. Switch to a more potent coupling reagent like HATU, HCTU, or COMU. 2. Confirm complete deprotection of the N-terminal proline using a colorimetric test suitable for secondary amines (e.g., a reddish-brown result with a Kaiser test). 3. Ensure all solvents and reagents are anhydrous. 4. Use a highly polar aprotic solvent like DMF or NMP to ensure full solubility.
Presence of Starting Material Post-Reaction 1. Coupling reaction is incomplete due to steric hindrance. 2. Insufficient equivalents of reagents or reaction time.1. Perform a "double coupling" by repeating the coupling step with fresh reagents. 2. Increase the equivalents of the Boc-D-Phe and coupling reagent (e.g., to 1.5-3 eq). 3. Extend the reaction time significantly (e.g., from 2 hours to overnight).
Multiple Product Peaks in HPLC/LC-MS 1. Racemization of Boc-D-Phe has occurred, leading to diastereomers. 2. Formation of deletion sequences from incomplete coupling in a prior step.1. Minimize the pre-activation time before adding the amine. Lower the reaction temperature. Ensure the base used is non-nucleophilic (e.g., DIPEA). 2. Review the synthesis history; consider capping unreacted amines with acetic anhydride after each coupling step to prevent deletion sequences.
Difficulty Confirming Reaction Completion The Kaiser test gives a false negative or is difficult to interpret for the secondary amine of proline.Use an alternative colorimetric assay like the TNBS test to check for the presence of the free amine. The most definitive method is to cleave a small sample of the resin and analyze the crude product by LC-MS to confirm the mass of the desired peptide.

Troubleshooting Workflow

G start Low Yield in Boc-D-Phe-Pro Coupling? check_reagent Using Potent Reagent? (e.g., HATU, HCTU) start->check_reagent Yes sol_reagent Switch to HATU, HCTU, or COMU start->sol_reagent No check_conditions Conditions Optimized? check_reagent->check_conditions Yes check_reagent->sol_reagent No check_completion Reaction Incomplete? check_conditions->check_completion Yes sol_conditions Increase Reagent Equivalents (1.5-3x) Extend Reaction Time (-> overnight) Increase Temperature (cautiously) check_conditions->sol_conditions No sol_completion Perform Double Coupling Consider Capping Step check_completion->sol_completion Yes sol_monitor Monitor with TNBS Test or Cleave & Analyze by LC-MS check_completion->sol_monitor Unsure end Yield Optimized sol_reagent->end sol_conditions->end sol_completion->end sol_monitor->end

Caption: Troubleshooting workflow for low-yield Boc-D-Phe-Pro coupling.

Quantitative Data: Coupling Reagent Performance

The selection of a coupling reagent is critical for overcoming steric hindrance. The following table summarizes performance data for various reagents used in hindered couplings, providing a basis for selection and optimization.

Coupling ReagentAdditiveBaseTypical Reaction TimeYield (%)Notes on Racemization
HATU (Internal HOAt)DIPEA / NMM30 min - 4 hours>95Low; HOAt suppresses racemization.
HBTU HOBtDIPEA / NMM2 - 6 hoursModerate-HighHigher risk than HATU, especially with prolonged activation.
HCTU 6-Cl-HOBtDIPEA / NMM1 - 4 hoursHighGenerally low; 6-Cl-HOBt is an effective suppressant.
COMU (Internal Oxyma)DIPEA / NMM30 min - 2 hours>95Very low; considered one of the best for suppressing racemization.
PyBOP HOBtDIPEA / NMM4 - 12 hoursModerate-HighModerate risk; dependent on conditions.
DCC HOBtN/A12 - 24 hoursLow-ModerateHigh risk without an additive; N-acylurea formation is a major side reaction.
TFFH N/ACollidine / DIPEA2 - 24 hoursHighForms acyl fluoride in situ, which can be highly effective for hindered couplings with minimal racemization.

Note: Yields and times are highly dependent on the specific substrates, solvent, and temperature. This table serves as a general guide. "DIPEA" is N,N-diisopropylethylamine; "NMM" is N-methylmorpholine.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for the sterically hindered Boc-D-Phe-Pro coupling on a solid support.

Materials:

  • Proline-bound resin (e.g., H-Pro-2-ClTrt resin)

  • Boc-D-Phe-OH (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the proline-bound resin in anhydrous DMF for 30-60 minutes in a reaction vessel. After swelling, drain the DMF.

  • Activation Mixture Preparation: In a separate, dry glass vial, dissolve Boc-D-Phe-OH (3 eq.) and HATU (2.9 eq.) in a minimal amount of anhydrous DMF.

  • Add DIPEA (6 eq.) to the activation mixture and vortex briefly. Allow the solution to pre-activate for 5-15 minutes at room temperature. The solution may change color.

  • Coupling Reaction: Add the activated amino acid solution to the swollen resin in the reaction vessel.

  • Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

  • Monitoring and Washing: Take a small sample of resin beads to check for reaction completion (e.g., using the TNBS test). Once complete, drain the reaction solution. Wash the resin extensively with DMF (3-5 times), followed by Dichloromethane (DCM) (3 times), to remove all excess reagents and byproducts.

  • If the reaction is incomplete, a second coupling can be performed by repeating steps 2-6.

Visualizing the Activation and Coupling Workflow

G cluster_activation Activation Step cluster_coupling Coupling Step BocPhe Boc-D-Phe-OH ActivatedEster Activated OAt-Ester BocPhe->ActivatedEster HATU HATU HATU->ActivatedEster DIPEA DIPEA DIPEA->ActivatedEster Dipeptide Boc-D-Phe-Pro-Resin ActivatedEster->Dipeptide Nucleophilic Attack ProResin H-Pro-Resin ProResin->Dipeptide

Caption: Workflow for HATU-mediated activation and coupling.

References

troubleshooting low yield in Boc-D-phe-pro-OH reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Boc-D-Phe-Pro-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the this compound coupling reaction?

Low yields in this dipeptide synthesis can stem from several factors, including incomplete coupling reactions, the formation of side products, and losses during workup and purification.[1] The steric hindrance from the bulky Boc-D-phenylalanine and the unique properties of proline can make this coupling challenging.[2][3][4]

Q2: Why is the coupling of an amino acid to proline, in this case, Boc-D-Phe to Proline, particularly difficult?

Coupling to proline presents unique challenges. Proline is a secondary amine, which can lead to slower reaction kinetics compared to primary amines. More significantly, dipeptides containing proline are highly susceptible to intramolecular cyclization to form diketopiperazines (DKP), which is often a major byproduct that reduces the yield of the desired linear dipeptide.[5]

Q3: What are the likely side products in my this compound synthesis?

The most probable side products are:

  • Diketopiperazine (DKP): Cyclo(D-Phe-Pro) is a very common byproduct in this synthesis.

  • Racemization/Epimerization: The chiral center of the D-phenylalanine can potentially epimerize to L-phenylalanine under certain basic conditions, leading to the formation of diastereomers (Boc-L-Phe-Pro-OH).

  • N-acylurea: If using a carbodiimide coupling reagent like DCC, the formation of an unreactive N-acylurea byproduct can occur.

Q4: How can I monitor the progress of my reaction?

For solution-phase synthesis, Thin-Layer Chromatography (TLC) is an effective method to track the consumption of the starting materials (Boc-D-Phe-OH and Proline or its ester). The disappearance of the limiting reactant and the appearance of a new product spot indicate the reaction is progressing. For solid-phase synthesis, the Kaiser test can be used to detect the presence of free primary amines, although this is not applicable to the secondary amine of proline.

Troubleshooting Guide

ProblemPossible CausesSuggested Solutions
Low Yield of Crude Product Incomplete Coupling Reaction: Steric hindrance of Boc-D-Phe or suboptimal activation.- Use a more powerful coupling reagent like HATU or HBTU. - Increase the coupling reaction time or perform a double coupling. - Ensure all reagents and solvents are anhydrous, as water can quench the activated species.
Diketopiperazine (DKP) Formation: The deprotected dipeptide ester can cyclize. This is very common with proline at the second position.- If using a proline ester, perform the subsequent saponification at a low temperature (e.g., 0 °C) to minimize cyclization. - Couple Boc-D-Phe to a pre-loaded Proline resin in solid-phase synthesis, which can reduce DKP formation.
Losses during Workup: The product may be partially soluble in the aqueous phase during extraction.- Ensure the pH of the aqueous layer is correctly adjusted to ~3 during acidic washes to fully protonate the carboxylic acid for efficient extraction into the organic phase. - Perform multiple extractions with smaller volumes of solvent.
Multiple Spots on TLC / Peaks in HPLC of Crude Product Racemization: The base used in the coupling reaction can cause epimerization of the activated Boc-D-Phe-OH.- Use a less hindered base like Diisopropylethylamine (DIEA) instead of Triethylamine (TEA). - Minimize the pre-activation time before adding the proline. - Perform the coupling at a lower temperature (0 °C or -15 °C).
Formation of N-acylurea: This is a common side product when using carbodiimide reagents like DCC or EDC.- Ensure the reaction is run at 0°C when the carbodiimide is added. - The urea byproduct from DCC (DCU) is mostly insoluble in many organic solvents and can be removed by filtration.
Product is an Oil and Difficult to Purify The crude product may not be pure enough to crystallize.- Attempt to solidify the product by converting it into a dicyclohexylamine (DCHA) salt, which can then be purified by recrystallization. - Purification by column chromatography on silica gel is a common alternative.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of this compound using DCC/HOBt

This protocol involves the coupling of Boc-D-Phe-OH with L-Proline methyl ester, followed by saponification.

1. Coupling Reaction:

  • Dissolve L-Proline methyl ester hydrochloride (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous Dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add Diisopropylethylamine (DIEA) (2.0 eq) dropwise and stir for 15 minutes to neutralize the hydrochloride salt.

  • Add Boc-D-Phe-OH (1.1 eq) to the reaction mixture.

  • In a separate flask, dissolve Dicyclohexylcarbodiimide (DCC) (1.2 eq) in a small amount of anhydrous DMF.

  • Add the DCC solution dropwise to the main reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

2. Workup and Extraction:

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Dilute the filtrate with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-D-Phe-Pro-OMe.

3. Saponification:

  • Dissolve the crude dipeptide ester in a mixture of THF/Methanol and water.

  • Cool to 0 °C and add 1N NaOH dropwise until the pH is ~12.

  • Stir at 0 °C and monitor the reaction by TLC until the starting material is consumed.

  • Acidify the mixture with 1N HCl to a pH of ~3 and extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to yield crude this compound.

4. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.

Visualizations

G Experimental Workflow for this compound Synthesis cluster_coupling Coupling Stage cluster_workup Workup & Extraction cluster_saponification Saponification cluster_purification Purification A Dissolve Pro-OMe.HCl & HOBt in DMF B Add DIEA at 0 C A->B C Add Boc-D-Phe-OH B->C D Add DCC solution at 0 C C->D E Stir 12-18h at RT D->E F Filter DCU byproduct E->F G Dilute with EtOAc F->G H Wash with acid, base, brine G->H I Dry & Concentrate H->I J Dissolve ester in THF/MeOH/H2O I->J K Add NaOH at 0 C J->K L Acidify to pH 3 K->L M Extract with EtOAc L->M N Dry & Concentrate M->N O Crude this compound N->O P Recrystallization or Chromatography O->P Q Pure Product P->Q

Caption: Solution-phase synthesis workflow for this compound.

G Troubleshooting Low Yield Start Low Yield Observed CheckCrude Analyze crude product (TLC/HPLC/NMR) Start->CheckCrude IncompleteReaction Incomplete Coupling? CheckCrude->IncompleteReaction Unreacted starting material SideProducts Major Side Products? CheckCrude->SideProducts Multiple new spots/peaks IncompleteReaction->SideProducts No Sol_Incomplete Optimize Coupling: - Use stronger coupling agent (HATU) - Double couple - Extend reaction time IncompleteReaction->Sol_Incomplete Yes DKP Diketopiperazine (DKP) formation? SideProducts->DKP Yes End Improved Yield Sol_Incomplete->End Racemization Racemization? DKP->Racemization No Sol_DKP Minimize DKP: - Lower saponification temperature - Use Pro-resin (SPPS) DKP->Sol_DKP Yes Sol_Racemization Minimize Racemization: - Use DIEA instead of TEA - Lower coupling temperature - Minimize pre-activation time Racemization->Sol_Racemization Yes Racemization->End No Sol_DKP->End Sol_Racemization->End

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Optimizing Coupling Efficiency of Boc-D-Phe to Proline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to enhance the coupling efficiency of N-α-tert-butyloxycarbonyl-D-phenylalanine (Boc-D-Phe) to Proline. This specific coupling can be challenging due to the steric hindrance of the Boc and phenyl groups, combined with the unique secondary amine nature of proline, which can lead to lower reactivity and incomplete reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Boc-D-Phe to Proline often inefficient?

A1: The coupling of Boc-D-Phe to Proline presents two main challenges:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on the D-phenylalanine and the phenyl side chain create significant steric hindrance. This bulkiness can physically obstruct the approach of the activated carboxylic acid of Boc-D-Phe to the nitrogen atom of the proline ring, slowing down the reaction rate.[1]

  • Proline's Secondary Amine: Proline is unique among the 20 common amino acids as it possesses a secondary amine within its rigid pyrrolidine ring.[2][3] This secondary amine is less nucleophilic (less reactive) than the primary amines of other amino acids, which can lead to slower coupling kinetics.[2] The pKa of proline's nitrogen is also higher than that of other amino acids, which can affect its deprotonation and availability for reaction.[2]

Q2: What are the most common side reactions observed during the Boc-D-Phe to Proline coupling?

A2: Several side reactions can occur, leading to impurities and reduced yield:

  • Incomplete Coupling: This is the most frequent issue, resulting in the presence of unreacted proline and leading to deletion sequences in the final peptide.

  • Racemization: Although proline itself is not prone to racemization at its alpha-carbon during coupling, the activated Boc-D-Phe can be susceptible to epimerization, especially with prolonged activation times or high temperatures. The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can help suppress this. However, it has been reported that HOBt can, in some cases, catalyze the racemization of proline esters.

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage. The deprotected N-terminal amine of the proline can attack the activated carboxyl group of the Boc-D-Phe, leading to the formation of a cyclic dipeptide (Boc-D-Phe-Pro-diketopiperazine). This is particularly prevalent after the second amino acid has been coupled.

Q3: Which coupling reagents are most effective for this sterically hindered coupling?

A3: For sterically hindered couplings like Boc-D-Phe to Proline, more potent coupling reagents are generally required. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) may result in low yields. The following are highly recommended:

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are known to be highly efficient for hindered couplings. HATU, in particular, is often preferred for its ability to speed up the reaction and minimize racemization.

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective alternatives for difficult couplings.

  • Acyl Chlorides: Conversion of Boc-D-Phe to its acyl chloride using reagents like thionyl chloride (SOCl₂) or Ghosez's reagent can provide a highly reactive species that couples efficiently to proline. This method should be used with caution as it can increase the risk of racemization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of Boc-D-Phe to Proline.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient coupling reagent for the sterically hindered dipeptide. 2. Incomplete activation of Boc-D-Phe. 3. Deactivation of the coupling reagent by moisture. 4. Poor solubility of reactants. 5. Insufficient amount of base, leading to protonated proline.1. Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP. 2. Ensure appropriate stoichiometry of the coupling reagent and base. Allow for a pre-activation step of 2-5 minutes. 3. Use anhydrous solvents and handle reagents in an inert atmosphere. 4. Choose a solvent in which all reactants are fully soluble (e.g., DMF, NMP). 5. Ensure at least one equivalent of a non-nucleophilic base like DIEA is used to deprotonate the proline.
Presence of Multiple Spots on TLC (or Peaks in HPLC) Indicating Impurities 1. Incomplete reaction, leaving starting materials. 2. Epimerization of Boc-D-Phe leading to diastereomers. 3. Formation of N-acylurea byproduct (with carbodiimide reagents). 4. Diketopiperazine formation.1. Increase reaction time or consider a double coupling. Monitor reaction progress using a qualitative test like the Kaiser test or by HPLC analysis of a cleaved sample. 2. Add a racemization suppressant like HOBt or HOAt. Lower the reaction temperature and reduce activation time. 3. Use a uronium or phosphonium salt-based coupling reagent instead of a carbodiimide. 4. This is more common after the proline is coupled and deprotected. Proceed with the next coupling as quickly as possible.
Positive Kaiser Test (or other amine test) after Coupling 1. Incomplete coupling reaction, leaving free proline secondary amine.1. Perform a second coupling (recouple) with a fresh solution of activated Boc-D-Phe. 2. If the test is still positive after recoupling, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
Difficulty in Purifying the Final Product 1. Presence of closely eluting diastereomers due to racemization. 2. Byproducts from the coupling reaction (e.g., DCU if DCC is used) co-precipitating with the product.1. Optimize the coupling conditions to minimize racemization (lower temperature, use of additives). Utilize a high-resolution HPLC column and a shallow gradient for purification. 2. If using DCC, ensure complete removal of the DCU byproduct by filtration. If using water-soluble byproducts, perform aqueous washes during workup.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol is recommended for achieving high coupling efficiency for the Boc-D-Phe to Proline sequence on a solid support.

Materials:

  • Proline-loaded resin

  • Boc-D-Phe

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (for Fmoc-SPPS) or Trifluoroacetic acid (TFA) (for Boc-SPPS) for deprotection

  • Reagents for monitoring (e.g., Kaiser test reagents)

Procedure:

  • Resin Swelling: Swell the proline-loaded resin in DMF for 30-60 minutes.

  • Deprotection (if applicable): If the N-terminus of the proline is protected (e.g., with Fmoc), deprotect it using standard procedures (e.g., 20% piperidine in DMF for Fmoc). Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-D-Phe (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in anhydrous DMF.

  • Base Addition: Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a qualitative test (e.g., Isatin test for proline, as the Kaiser test gives a weak reddish-brown color for secondary amines) to check for the presence of free amines. A negative result indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF, followed by DCM, and then dry it under vacuum.

  • Recoupling (if necessary): If the monitoring test is positive, repeat steps 3-7 (double coupling) to ensure maximum efficiency.

Protocol 2: Acyl Chloride-Mediated Coupling in Solution Phase

This protocol is for solution-phase synthesis and utilizes a highly reactive acyl chloride.

Materials:

  • Boc-D-Phe

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Proline methyl ester hydrochloride (H-Pro-OMe·HCl)

  • Triethylamine (TEA) or DIEA

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Formation of Acyl Chloride: In a round-bottom flask under an inert atmosphere, dissolve Boc-D-Phe (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C. Add thionyl chloride (1.2 equivalents) dropwise. Stir the mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours until the reaction is complete (monitored by the cessation of gas evolution). Remove the excess SOCl₂ under reduced pressure.

  • Neutralization of Proline Ester: In a separate flask, dissolve H-Pro-OMe·HCl (1.1 equivalents) in anhydrous DCM and cool to 0°C. Add TEA (2.2 equivalents) dropwise and stir for 15 minutes.

  • Coupling: Add the solution of the Boc-D-Phe acyl chloride in DCM dropwise to the neutralized proline ester solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Couplings

Coupling ReagentClassAdvantagesDisadvantagesRecommended Use
HATU/HOAt Uronium/Aminium SaltHighly efficient, fast reaction rates, low racemization.Higher cost.Highly recommended for hindered couplings like Boc-D-Phe to Proline.
HBTU/HOBt Uronium/Aminium SaltVery efficient, widely used.Slightly less reactive than HATU for very difficult couplings.A very good alternative to HATU.
PyBOP/PyAOP Phosphonium SaltEffective for hindered and N-methyl amino acids, low racemization.Can be more expensive.Excellent for particularly challenging couplings.
DCC/DIC + HOBt CarbodiimideCost-effective.Lower reactivity for hindered couplings, formation of insoluble DCU byproduct (with DCC).Not the first choice for this specific coupling; may require longer reaction times or double coupling.
Acyl Chloride Activated Acyl HalideHighly reactive, can overcome significant steric hindrance.Increased risk of racemization, requires careful handling of corrosive reagents.Use when other methods fail.

Visualizations

experimental_workflow cluster_prep Preparation cluster_coupling Coupling cluster_analysis Analysis & Action Resin_Swelling 1. Resin Swelling (Pro-Resin in DMF) Deprotection 2. N-terminal Deprotection (if applicable) Resin_Swelling->Deprotection Activation 3. Activation of Boc-D-Phe (Boc-D-Phe, HATU, DIEA in DMF) Coupling_Step 4. Coupling to Resin (2-4 hours) Deprotection->Coupling_Step Activation->Coupling_Step Monitoring 5. Monitoring (e.g., Isatin Test) Washing 6. Washing (DMF, DCM) Monitoring->Washing Negative Recoupling 7. Recoupling (Repeat steps 3-5) Monitoring->Recoupling Positive Next_Step Proceed to Next Cycle Washing->Next_Step Recoupling->Monitoring troubleshooting_logic Start Low Coupling Efficiency (Positive Amine Test or Low Yield) Check_Reagent Is the coupling reagent potent enough? (e.g., HATU, PyBOP) Start->Check_Reagent Switch_Reagent Switch to a stronger reagent (HATU, HBTU, PyBOP) Check_Reagent->Switch_Reagent No Check_Conditions Are reaction conditions optimal? Check_Reagent->Check_Conditions Yes Switch_Reagent->Check_Conditions Optimize_Conditions Increase equivalents of AA/reagent. Extend reaction time. Ensure anhydrous conditions. Check_Conditions->Optimize_Conditions No Double_Couple Perform a double coupling. Check_Conditions->Double_Couple Yes Optimize_Conditions->Double_Couple Consider_Capping Cap unreacted amines with Acetic Anhydride. Double_Couple->Consider_Capping Re_evaluate Re-evaluate Purity & Yield Consider_Capping->Re_evaluate

References

improving the solubility of Boc-D-phe-pro-OH for reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Boc-D-Phe-Pro-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in reaction settings.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

Q2: Why is my this compound difficult to dissolve even in recommended solvents?

A2: Several factors can contribute to poor solubility:

  • Purity of the Dipeptide: Impurities from the synthesis or degradation products can significantly lower solubility.

  • Water Content: Trace amounts of water in the lyophilized powder or in the solvent can promote aggregation of hydrophobic peptides.

  • Physical Form: The particle size and solid-state structure of the dipeptide powder can affect the rate of dissolution.

  • Concentration: You may be attempting to prepare a solution that is above the solubility limit of the dipeptide in that specific solvent.

Q3: How does the Boc protecting group affect the solubility of the dipeptide?

A3: The N-terminal tert-butoxycarbonyl (Boc) group is hydrophobic, which generally increases the solubility of the dipeptide in nonpolar organic solvents like DCM.[2] By protecting the N-terminal amine, the Boc group also prevents the formation of a zwitterion, which can influence its solubility characteristics compared to the unprotected form.

Q4: Can I use a base to improve the solubility of this compound?

A4: Yes, adding a base can significantly improve the solubility of this compound, which has a free carboxylic acid. The base will deprotonate the carboxylic acid to form a salt, which is often more soluble in polar organic solvents. Non-nucleophilic bases like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are commonly used in peptide coupling reactions and can aid in solubilizing the starting material.

Troubleshooting Guide

Problem: this compound is poorly soluble in the reaction solvent.

Below is a logical workflow to address solubility issues with this compound during reaction setup.

G cluster_0 Troubleshooting Workflow for this compound Solubility A Start: Solubility Issue Encountered B Select Initial Solvent (e.g., DMF, NMP, DCM) A->B C Attempt to Dissolve at Room Temperature B->C D Is the dipeptide fully dissolved? C->D E Proceed with Reaction D->E Yes F Apply Gentle Warming (up to 40°C) and/or Sonication D->F No G Is the dipeptide fully dissolved? F->G G->E Yes H Add a Tertiary Amine Base (e.g., DIPEA, NMM) Dropwise G->H No I Is the dipeptide fully dissolved? H->I I->E Yes J Consider a Solvent Mixture (e.g., DMF/DCM) or a Stronger Solvent (e.g., DMSO) I->J No K Is the dipeptide fully dissolved? J->K K->E Yes L Re-evaluate Reaction: Lower Concentration or Different Coupling Conditions K->L No

A logical workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: General Procedure for Improving Solubility with a Base

This protocol describes how to use a tertiary amine base to improve the solubility of this compound for a subsequent coupling reaction.

  • Initial Suspension: In a clean, dry reaction vessel, add the this compound and the chosen reaction solvent (e.g., DMF, NMP).

  • Stirring: Begin stirring the suspension at room temperature.

  • Base Addition: Slowly add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), dropwise to the suspension. Typically, 1.0 to 1.2 equivalents relative to the dipeptide are sufficient.

  • Observation: Continue stirring and observe for dissolution. The formation of the carboxylate salt should enhance solubility.

  • Coupling Reagent Addition: Once the this compound is fully dissolved, proceed with the addition of the coupling agent and the amine component for the reaction.

Protocol 2: In Situ Coupling Reaction with Improved Solubilization

This protocol outlines a standard solution-phase peptide coupling reaction, incorporating steps to ensure the solubility of this compound.

  • Dissolution of Amine Component: Dissolve the amine component (e.g., an amino acid ester hydrochloride) and a coupling additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure in the reaction solvent (e.g., DCM or DMF).

  • Neutralization: Cool the solution to 0 °C in an ice bath. Add 1.1 equivalents of DIPEA to neutralize the hydrochloride salt. Stir for 10-15 minutes.

  • Addition of this compound: Add the this compound to the reaction mixture.

  • Solubilization with Base: If the dipeptide does not fully dissolve, add an additional 1.0 equivalent of DIPEA to form the carboxylate salt and aid dissolution.

  • Activation: Once a clear solution is obtained, add the coupling reagent (e.g., 1.1 equivalents of N,N'-diisopropylcarbodiimide - DIC).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).

Data Presentation

The choice of solvent is critical for successful peptide synthesis. The following table provides a summary of common solvents and their properties relevant to reactions involving Boc-protected amino acids and peptides.

SolventAcronymPolaritySuitability for Boc-SPPSNotes
N,N-DimethylformamideDMFHighExcellentA versatile solvent that dissolves most reagents and peptides.[3]
N-Methyl-2-pyrrolidoneNMPHighExcellentSimilar to DMF, can be better for solvating some aggregating sequences.
DichloromethaneDCMLowGoodOften used in Boc-chemistry, good for swelling polystyrene resins.
Dimethyl sulfoxideDMSOHighGood (as co-solvent)A very strong solvent, useful for highly insoluble peptides.
AcetonitrileACNMediumFairCan be used, sometimes in mixtures.
TetrahydrofuranTHFLowFairCan be effective with certain resin types.

Signaling Pathways and Workflows

While this compound is a synthetic building block and not directly involved in biological signaling pathways, it is a crucial component in the synthesis of peptides that may interact with such pathways. The following diagram illustrates a general workflow for the use of this compound in peptide synthesis.

A general experimental workflow for peptide synthesis.

References

Technical Support Center: Purification Strategies for Boc-D-Phe-Pro-OH Sequences

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Boc-D-Phe-Pro-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of this challenging dipeptide sequence.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low yield of crude this compound - Incomplete coupling reaction.- Side reactions during coupling (e.g., diketopiperazine formation, racemization).- Product loss during work-up.- Monitor the reaction closely using TLC or LC-MS to ensure completion.- Use a suitable coupling reagent and conditions to minimize side reactions (see FAQs).- Optimize the extraction and washing steps to prevent product loss.
Oily or non-solid crude product - Presence of residual solvents (e.g., DMF, DCM).- Formation of diastereomeric impurities which can inhibit crystallization.- Ensure complete removal of solvents under high vacuum.- Attempt to solidify the oil by trituration with a non-polar solvent like hexane or diethyl ether.- If the product remains an oil, consider converting it to a dicyclohexylamine (DCHA) salt to facilitate crystallization and purification.
Difficulty in separating the product from starting materials by chromatography - Similar polarities of the product and unreacted Boc-D-Phe-OH or Proline ester.- Optimize the HPLC gradient to achieve better separation. A shallow gradient may be necessary.- Consider using a different stationary phase (e.g., a phenyl-hexyl column instead of C18) to exploit different selectivities.
Presence of a major impurity with a mass corresponding to the loss of water - Formation of the cyclic dipeptide, diketopiperazine (DKP), is a common side reaction, especially with proline residues.[1]- Use in situ neutralization protocols during coupling to minimize DKP formation.[1]- Keep the reaction temperature low.
Multiple peaks in HPLC analysis of the purified product - Presence of diastereomers (Boc-D-Phe-L-Pro-OH and any epimerized products).- Incomplete removal of other impurities.- Utilize high-resolution analytical HPLC to confirm the presence of diastereomers.- Optimize the preparative HPLC method for diastereomer separation, which may require a long, shallow gradient.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

Common impurities include:

  • Unreacted starting materials: Boc-D-Phe-OH and the proline ester.

  • Diketopiperazine (DKP): A cyclic dipeptide formed from the intramolecular cyclization of the deprotected dipeptide. This is particularly prevalent with proline residues.[1]

  • Diastereomers: Racemization of the D-phenylalanine residue during activation can lead to the formation of Boc-L-Phe-L-Pro-OH. The separation of these diastereomers can be challenging.

  • N-acylurea: If carbodiimide coupling reagents (like DCC or EDC) are used, the activated intermediate can rearrange to form an N-acylurea byproduct.

Q2: What are the recommended purification strategies for this compound?

Due to its hydrophobic nature and the potential for diastereomeric impurities, a combination of techniques is often most effective:

  • Aqueous Work-up: After the coupling reaction, a standard aqueous work-up involving washes with dilute acid (e.g., 1 M HCl) and base (e.g., 5% NaHCO₃) can remove unreacted starting materials and basic or acidic byproducts.

  • Crystallization: If the crude product can be solidified, recrystallization is an effective method for purification. Common solvent systems for Boc-protected amino acids and peptides include ethyl acetate/hexane, dichloromethane/hexane, and ethanol/water. Seeding with a small crystal of pure product can aid crystallization.

  • Flash Column Chromatography: For larger scale purifications or to remove less polar impurities, silica gel flash chromatography can be employed. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is a typical mobile phase.

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful technique for achieving high purity, especially for separating diastereomers. A C18 column is commonly used with a mobile phase gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

Q3: My this compound is difficult to dissolve for purification. What can I do?

The this compound dipeptide is hydrophobic and may have limited solubility in aqueous solutions.

  • For RP-HPLC, dissolve the crude product in a minimal amount of the strong organic solvent used in your mobile phase (e.g., acetonitrile or methanol), or in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Adding a small amount of organic acid like acetic acid can sometimes improve solubility.

  • Sonication can also aid in dissolution.

Q4: How can I prevent aggregation of the peptide during synthesis and purification?

Peptide aggregation, driven by hydrophobic interactions, can lead to lower yields and purification difficulties.

  • During Synthesis: Use of "magic mixtures" of solvents (e.g., DCM/DMF/NMP) can disrupt secondary structures.

  • During Purification: Work with dilute solutions. If aggregation is severe, consider using chaotropic agents like guanidinium chloride, though their subsequent removal must be considered.

Experimental Protocols

Protocol 1: General Synthesis and Work-up for this compound

This protocol describes a general method for the solution-phase synthesis of this compound using a carbodiimide coupling agent.

Materials:

  • Boc-D-Phe-OH

  • L-Proline methyl ester hydrochloride (H-L-Pro-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Proline Free Base: Dissolve H-L-Pro-OMe·HCl (1.0 eq) in anhydrous DCM. Cool to 0 °C and add DIPEA (1.1 eq). Stir for 15-30 minutes at 0 °C.

  • Activation of Boc-D-Phe-OH: In a separate flask, dissolve Boc-D-Phe-OH (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM. Cool to 0 °C.

  • Coupling: Add DCC or EDC (1.1 eq) to the Boc-D-Phe-OH solution and stir for 15 minutes at 0 °C. Then, add the cold proline free base solution from step 1 to this mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).

    • Dilute the filtrate with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-D-Phe-Pro-OMe.

  • Saponification: Dissolve the crude ester in a mixture of methanol and water. Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC until the ester is consumed.

  • Final Work-up:

    • Remove the methanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove non-polar impurities.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Preparative RP-HPLC

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column (e.g., 10 µm, 250 x 21.2 mm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude this compound

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal volume of acetonitrile or a 1:1 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter.

  • Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 15-20 mL/min.

  • Injection and Elution: Inject the prepared sample onto the column. Elute with a linear gradient from 5% to 95% Mobile Phase B over 40-60 minutes. Monitor the elution at 220 nm and 254 nm.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Product Recovery: Pool the fractions with the desired purity (>98%) and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the pure this compound as a white powder.

Data Presentation

The following table summarizes expected outcomes for the purification of this compound based on different strategies. Actual results may vary depending on the specific experimental conditions.

Purification MethodTypical PurityTypical RecoveryKey Considerations
Crystallization >98%60-80%Requires a solid crude product. May not effectively remove diastereomers.
Flash Chromatography 90-98%70-90%Good for removing non-polar impurities. May not fully resolve diastereomers.
Preparative RP-HPLC >99%50-80%Most effective method for achieving high purity and separating diastereomers. Recovery can be lower due to the multiple steps involved.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Coupling of Boc-D-Phe-OH and L-Pro-OMe workup Aqueous Work-up synthesis->workup 1. Reaction Completion saponification Saponification workup->saponification 2. Crude Ester final_workup Final Acidic Work-up saponification->final_workup 3. Hydrolysis crude_product Crude this compound final_workup->crude_product Crude Product chromatography Flash Chromatography crude_product->chromatography Initial Cleanup crystallization Crystallization crude_product->crystallization If Solid hplc Preparative RP-HPLC chromatography->hplc Further Purification crystallization->hplc If Diastereomers Present pure_product Pure this compound hplc->pure_product Purified Product analytical_hplc Analytical HPLC pure_product->analytical_hplc Purity Check nmr NMR Spectroscopy pure_product->nmr Structure Verification ms Mass Spectrometry pure_product->ms Molecular Weight Confirmation

Caption: A typical experimental workflow for the synthesis, purification, and analysis of this compound.

signaling_pathway cluster_troubleshooting Troubleshooting Logic start Low Purity of This compound check_impurities Identify Impurities (LC-MS, NMR) start->check_impurities is_diastereomer Diastereomers Present? check_impurities->is_diastereomer is_starting_material Starting Materials Present? is_diastereomer->is_starting_material No optimize_hplc Optimize Preparative HPLC Gradient is_diastereomer->optimize_hplc Yes is_side_product Other Side Products? is_starting_material->is_side_product No improve_workup Improve Aqueous Work-up is_starting_material->improve_workup Yes optimize_coupling Optimize Coupling Reaction Conditions is_side_product->optimize_coupling Yes end High Purity Product is_side_product->end No optimize_hplc->end improve_workup->end optimize_coupling->end

Caption: A logical troubleshooting workflow for addressing low purity issues in this compound purification.

References

Technical Support Center: Minimizing Aggregation of Peptides Containing D-Phe-Pro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the D-Phe-Pro (D-Phenylalanine-Proline) motif. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you understand and mitigate peptide aggregation during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing the D-Phe-Pro motif prone to aggregation?

A1: The aggregation tendency of peptides is influenced by a complex interplay of factors related to their amino acid sequence.[1] The D-Phe-Pro motif introduces specific structural characteristics:

  • D-Phenylalanine (D-Phe): Phenylalanine possesses a hydrophobic aromatic side chain. These aromatic rings can engage in π-π stacking interactions, which are a significant driving force for self-assembly and aggregation.[2] While the D-configuration can disrupt some secondary structures like α-helices, the hydrophobic nature of the residue remains a key factor in promoting intermolecular association.

  • Proline (Pro): Proline is unique as it introduces a "kink" or bend in the peptide backbone.[3] This can disrupt the formation of regular secondary structures like β-sheets, which are often implicated in amyloid fibril formation.[3] In this sense, proline can sometimes act as an aggregation disruptor.[4] However, the overall hydrophobicity of the peptide sequence remains a critical factor.

The balance between the aggregation-promoting hydrophobicity of D-Phe and the structure-disrupting nature of Pro, along with the properties of the surrounding amino acid sequence, will ultimately determine the aggregation propensity of the peptide.

Q2: How does the D-amino acid (D-Phe) in my peptide affect its aggregation properties compared to its L-amino acid counterpart?

A2: The incorporation of D-amino acids can significantly alter aggregation behavior. D-amino acids are known to be potent inhibitors of amyloid fibril formation for certain peptides. They can disrupt the hydrogen bonding patterns required for the formation of stable β-sheet structures, which are the hallmark of amyloid fibrils. However, this does not completely prevent aggregation, as peptides can still associate through non-specific hydrophobic interactions to form amorphous aggregates.

Q3: Can proline in the D-Phe-Pro motif prevent aggregation?

A3: Proline is known to act as a "helix breaker" and can disrupt the formation of β-sheets, which are common in aggregated peptides. At high concentrations, proline can also act as a chemical chaperone, stabilizing proteins and preventing aggregation by increasing their solubility. The presence of proline can therefore be beneficial in reducing ordered aggregation. However, its effectiveness depends on the overall sequence and the dominant aggregation pathway.

Q4: What are the initial signs of peptide aggregation in my solution?

A4: The first signs of aggregation can be subtle. You might observe:

  • Visual changes: The solution may appear hazy, cloudy, or you might see visible precipitates or a gel-like consistency.

  • Difficulty in dissolution: The peptide may not fully dissolve in the chosen solvent, even with sonication or gentle heating.

  • Inconsistent experimental results: Aggregation can lead to variability in bioassays, chromatographic profiles, and other analytical measurements.

Troubleshooting Guide

Issue 1: My D-Phe-Pro containing peptide is insoluble in aqueous buffers.

This is a common issue, particularly for peptides with a high content of hydrophobic residues.

Troubleshooting Workflow

cluster_0 Solubility Troubleshooting Workflow start Peptide Insoluble in Aqueous Buffer check_charge Determine Net Charge of Peptide start->check_charge acidic Peptide is Acidic (Net Charge < 0) check_charge->acidic Negative basic Peptide is Basic (Net Charge > 0) check_charge->basic Positive neutral Peptide is Neutral/Hydrophobic check_charge->neutral Zero/Slight try_basic_buffer Try dissolving in a small amount of basic buffer (e.g., 0.1% NH4OH), then dilute with water. acidic->try_basic_buffer try_acidic_buffer Try dissolving in a small amount of acidic solution (e.g., 10% acetic acid), then dilute with water. basic->try_acidic_buffer try_organic Dissolve in a minimal amount of organic solvent (DMSO, DMF, ACN). neutral->try_organic sonicate Use sonication to aid dissolution. try_basic_buffer->sonicate try_acidic_buffer->sonicate dilute Slowly add the organic solution to the stirring aqueous buffer. try_organic->dilute dilute->sonicate end_soluble Peptide Solubilized sonicate->end_soluble Success end_insoluble Still Insoluble: Consider sequence modification or stronger solvents. sonicate->end_insoluble Failure cluster_1 Aggregation Mitigation Workflow start Peptide Aggregates Over Time optimize_ph Optimize Buffer pH start->optimize_ph adjust_temp Adjust Storage Temperature start->adjust_temp additives Incorporate Additives/Excipients start->additives change_concentration Lower Peptide Concentration start->change_concentration ph_details Move pH further from pI to increase net charge and repulsion. optimize_ph->ph_details evaluate Evaluate Stability (e.g., with SEC-HPLC or DLS) optimize_ph->evaluate temp_details Store at 4°C or -20°C/-80°C in aliquots. Avoid repeated freeze-thaw cycles. adjust_temp->temp_details adjust_temp->evaluate additives_details Consider glycerol (5-20%), L-arginine (50 mM), or non-ionic detergents (e.g., 0.05% Tween-20). additives->additives_details additives->evaluate concentration_details Work with the lowest feasible concentration for your experiment. change_concentration->concentration_details change_concentration->evaluate end_stable Aggregation Minimized evaluate->end_stable Success end_unstable Aggregation Persists: Re-evaluate formulation or consider sequence modification. evaluate->end_unstable Failure

References

Technical Support Center: Epimerization in Boc-D-Phe-Pro-OH Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing challenges in peptide synthesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) specifically focused on managing epimerization during the coupling of Boc-D-Phe-Pro-OH.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound coupling?

A1: Epimerization is a chemical process that alters the stereochemistry at a single chiral center in a molecule. In the coupling of this compound, epimerization typically occurs at the α-carbon of the D-Phenylalanine residue, converting it to L-Phenylalanine. This results in the formation of the undesired diastereomer, Boc-L-Phe-Pro-OH, which can be difficult to separate from the target product and may have different biological activity.[1]

Q2: What are the primary mechanisms causing epimerization during this coupling?

A2: There are two main pathways through which epimerization can occur during peptide coupling reactions:

  • Oxazolone Formation: The activated carboxylic acid of Boc-D-Phe can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the α-carbon of this intermediate is acidic and can be easily removed by a base. Subsequent re-protonation can occur from either side, leading to a mixture of D and L configurations.[2]

  • Direct Enolization: A base present in the reaction can directly abstract the acidic α-proton from the activated carboxylic acid, forming an enolate intermediate. Reprotonation of this planar intermediate can result in both the original and the epimerized product.

dot

EpimerizationMechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization Activated Boc-D-Phe Activated Boc-D-Phe Oxazolone Intermediate Oxazolone Intermediate Activated Boc-D-Phe->Oxazolone Intermediate Cyclization Planar Enolate Planar Enolate Oxazolone Intermediate->Planar Enolate Base (Proton Abstraction) Planer Enolate Planer Enolate Boc-D-Phe (retention) Boc-D-Phe (retention) Planer Enolate->Boc-D-Phe (retention) Reprotonation Boc-L-Phe (epimerization) Boc-L-Phe (epimerization) Planer Enolate->Boc-L-Phe (epimerization) Reprotonation Activated Boc-D-Phe_2 Activated Boc-D-Phe Planar Enolate_2 Planar Enolate_2 Activated Boc-D-Phe_2->Planar Enolate_2 Base (Proton Abstraction) Boc-D-Phe (retention)_2 Boc-D-Phe (retention)_2 Planar Enolate_2->Boc-D-Phe (retention)_2 Reprotonation Boc-L-Phe (epimerization)_2 Boc-L-Phe (epimerization)_2 Planar Enolate_2->Boc-L-Phe (epimerization)_2 Reprotonation TroubleshootingWorkflow Start High Epimerization Detected in This compound Coupling Coupling_Reagent Review Coupling Reagent and Additives Start->Coupling_Reagent Base_Selection Evaluate Base Type and Concentration Coupling_Reagent->Base_Selection If epimerization persists Reaction_Conditions Optimize Reaction Conditions Base_Selection->Reaction_Conditions If epimerization persists Analysis Analyze Product by Chiral HPLC Reaction_Conditions->Analysis Analysis->Coupling_Reagent If epimerization is still high End Epimerization Minimized Analysis->End If epimerization is within acceptable limits

References

Navigating the Synthesis of Boc-D-Phe-Pro-OH: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of dipeptides like Boc-D-Phe-Pro-OH is a fundamental yet often challenging task. The choice of coupling reagent is a critical factor that significantly influences reaction efficiency, product purity, and the stereochemical integrity of the final product. This technical support center provides a comprehensive guide to troubleshooting common issues, understanding the impact of various coupling reagents, and implementing robust experimental protocols for the successful synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of coupling reagent so critical in this compound synthesis?

A1: The coupling of Boc-D-phenylalanine to proline presents a sterically hindered environment due to the bulky phenyl group of Phe and the cyclic structure of Pro. The selection of a suitable coupling reagent is crucial to overcome this steric hindrance, facilitate efficient amide bond formation, and minimize side reactions, most notably epimerization of the D-phenylalanine residue.

Q2: What is epimerization and why is it a major concern in this synthesis?

A2: Epimerization is the change in the configuration of a single chiral center in a molecule containing multiple stereocenters. During peptide coupling, the activated carboxylic acid of Boc-D-Phe-OH is susceptible to base-catalyzed abstraction of its alpha-proton, which can lead to the formation of the undesired Boc-L-Phe-Pro-OH diastereomer. This impurity can be difficult to separate and compromises the biological activity of the target peptide. The risk of epimerization is influenced by the choice of coupling reagent, base, and reaction temperature.[1][2]

Q3: What are the main classes of coupling reagents used for this type of synthesis?

A3: The most common classes of coupling reagents include:

  • Carbodiimides: Such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress epimerization.[3][4]

  • Phosphonium Salts: Like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).

  • Uronium/Aminium Salts: Including HBTU, HATU, and HCTU, which are known for their high efficiency and rapid reaction times.[5]

Q4: How do additives like HOBt and HOAt improve the reaction?

A4: Additives such as HOBt and 7-Aza-1-hydroxybenzotriazole (HOAt) are crucial for minimizing epimerization, especially when using carbodiimide coupling reagents. They react with the activated amino acid to form an active ester intermediate that is more stable and less prone to epimerization than the initial activated species. These additives can also enhance the rate of the coupling reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inefficient coupling reagent for sterically hindered dipeptide. Switch to a more potent coupling reagent like HATU or HBTU.
Incomplete activation of Boc-D-Phe-OH. Ensure correct stoichiometry of the coupling reagent and base. A pre-activation step of a few minutes before adding the proline derivative can be beneficial.
Presence of moisture deactivating the coupling reagent. Use anhydrous solvents (e.g., DMF, DCM) and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
Poor solubility of reactants. Select a solvent in which all reactants are fully soluble. N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are often good choices.
Presence of Impurities (Multiple spots on TLC or peaks in HPLC) Epimerization leading to the formation of the L-Phe diastereomer. Add an epimerization suppressant like HOBt or HOAt. Perform the reaction at a lower temperature (e.g., 0 °C). Use a weaker base like N,N-diisopropylethylamine (DIPEA) instead of stronger bases.
Formation of N-acylurea byproduct (with carbodiimides like DCC). This byproduct is often insoluble and can be removed by filtration. For solid-phase synthesis, using DIC is preferable as its urea byproduct is more soluble. Alternatively, switch to a phosphonium or uronium salt-based reagent.
Incomplete reaction, leaving starting materials. Increase the reaction time or consider a moderate increase in temperature while monitoring for epimerization. Ensure efficient stirring to overcome solubility issues.
Difficulty in Product Purification Product is an oil and difficult to handle. If the product is an oil, attempt to solidify it by trituration with a non-polar solvent like hexane or ether. Purification by flash column chromatography on silica gel is a standard method.
Byproducts are difficult to remove. The choice of coupling reagent can influence the type and solubility of byproducts. For instance, the byproducts of HBTU and HATU are generally water-soluble, facilitating easier workup.

Quantitative Data on Coupling Reagent Performance

While specific data for this compound is dispersed, the following table summarizes the general performance of common coupling reagents in peptide synthesis, which can guide reagent selection.

Coupling Reagent/MethodAdditiveBaseTypical Yield (%)Epimerization RiskKey Considerations
DCC HOBt-~85%Low to ModerateInsoluble DCU byproduct can complicate purification.
DIC HOBtDIPEAHighLow to ModerateDiisopropylurea byproduct is more soluble than DCU.
HBTU HOBtDIPEA>90%LowEfficient and widely used. Byproducts are generally soluble.
HATU HOAtDIPEA~99%Very LowHighly reactive and effective for sterically hindered couplings.
PyBOP HOBtDIPEA~95%LowGood for hindered couplings, but the byproduct can sometimes be problematic to remove.
COMU -DIPEA>99%Very LowA newer generation reagent with high efficiency and a better safety profile than some older reagents.

Yields are highly dependent on the specific substrates, reaction conditions, and scale.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis using DCC/HOBt

This protocol describes a standard method for the coupling of Boc-D-Phe-OH with L-Proline methyl ester (H-Pro-OMe).

Materials:

  • Boc-D-Phe-OH

  • H-Pro-OMe·HCl

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N'-Diisopropylethylamine)

  • Anhydrous DMF (N,N'-Dimethylformamide)

  • Ethyl acetate

  • 5% HCl solution, saturated NaHCO₃ solution, brine

Procedure:

  • Preparation: In a round-bottom flask, dissolve H-Pro-OMe·HCl (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (2.0 eq) dropwise to the solution and stir for 15 minutes to neutralize the hydrochloride salt and liberate the free amine.

  • Amino Acid Addition: Add Boc-D-Phe-OH (1.1 eq) to the reaction mixture.

  • Coupling Activation: In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the main reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Workup:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Dilute the filtrate with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-D-Phe-Pro-OMe.

  • Saponification: Dissolve the crude dipeptide ester in a mixture of THF/Methanol and water. Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Final Purification: Acidify the mixture with 1N HCl to a pH of ~3 and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield crude this compound, which can be further purified by chromatography or recrystallization.

Protocol 2: Solid-Phase Synthesis using HBTU

This protocol outlines a general procedure for coupling on a solid support.

Materials:

  • Proline-loaded resin (e.g., H-Pro-2-ClTrt resin)

  • Boc-D-Phe-OH

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N'-Diisopropylethylamine)

  • Anhydrous DMF (N,N'-Dimethylformamide)

  • DCM (Dichloromethane)

Procedure:

  • Resin Swelling: Swell the proline-loaded resin in DMF for 30-60 minutes.

  • Activation Solution: In a separate vessel, dissolve Boc-D-Phe-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Allow the solution to pre-activate for 2-5 minutes.

  • Coupling: Add the activation solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative test (colorless or yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

  • Cleavage (if final product): The dipeptide can be cleaved from the resin using appropriate acidic conditions depending on the resin type.

Visualizing the Workflow and Logic

To aid in understanding the experimental process and decision-making, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_coupling Coupling Reaction cluster_workup Workup & Saponification start Start: Dissolve H-Pro-OMe & HOBt in DMF add_base Add DIPEA at 0°C start->add_base add_aa Add Boc-D-Phe-OH add_base->add_aa prepare_dcc Prepare DCC solution in DMF add_dcc Add DCC solution to main reaction at 0°C prepare_dcc->add_dcc react Stir overnight at room temperature add_dcc->react filter_dcu Filter DCU byproduct react->filter_dcu extract Aqueous Workup (Acid/Base Washes) filter_dcu->extract saponify Saponify ester with LiOH extract->saponify acidify Acidify and Extract Final Product saponify->acidify

Caption: Solution-phase synthesis workflow for this compound using DCC/HOBt.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Inefficient Coupling Reagent start->cause1 cause2 Epimerization/ Side Reactions start->cause2 cause3 Suboptimal Conditions start->cause3 sol1 Use HATU/HBTU cause1->sol1 sol2 Add HOBt/HOAt Lower Temperature cause2->sol2 sol3 Use Anhydrous Solvents Optimize Base cause3->sol3

Caption: Troubleshooting logic for addressing low yield in peptide synthesis.

References

Validation & Comparative

A Comparative Guide to the Stability of Boc-D-Phe-Pro-OH and Boc-L-Phe-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of two diastereomeric dipeptides: tert-Butoxycarbonyl-D-Phenylalanyl-L-Proline (Boc-D-Phe-Pro-OH) and tert-Butoxycarbonyl-L-Phenylalanyl-L-Proline (Boc-L-Phe-Pro-OH). The incorporation of D-amino acids into peptide sequences is a widely recognized strategy to enhance their resistance to enzymatic degradation, a critical factor in the development of peptide-based therapeutics. This document outlines the theoretical basis for the expected stability differences, presents illustrative experimental data, and provides detailed protocols for comparative stability analysis.

Enhanced Proteolytic Resistance of D-Amino Acid-Containing Peptides

Peptides composed exclusively of L-amino acids are the natural substrates for a vast array of proteases and peptidases present in biological systems. This susceptibility to enzymatic cleavage often leads to a short in vivo half-life, limiting the therapeutic efficacy of peptide drugs. The introduction of D-amino acids, the non-natural stereoisomers of L-amino acids, disrupts the stereospecific recognition by these enzymes. The altered spatial arrangement of the amino acid side chain at the point of substitution sterically hinders the peptide from fitting into the active site of the enzyme, thereby rendering the adjacent peptide bonds resistant to cleavage.

Consequently, this compound, containing a D-phenylalanine residue, is anticipated to exhibit significantly greater stability in biological matrices, such as human serum or plasma, compared to its L-phenylalanine counterpart, Boc-L-Phe-Pro-OH.

Comparative Stability Data

While direct head-to-head stability data for this compound and Boc-L-Phe-Pro-OH is not extensively published, the following table presents expected comparative stability data based on established principles and analogous studies on similar peptides. The data illustrates the anticipated difference in degradation rates when incubated in human serum at 37°C.

Time (hours)Expected % Intact Boc-L-Phe-Pro-OH RemainingExpected % Intact this compound Remaining
0100100
175>98
430>95
8<10>95
24Undetectable>90

Experimental Protocols

To empirically determine and compare the stability of this compound and Boc-L-Phe-Pro-OH, a serum stability assay followed by RP-HPLC analysis is a standard and effective method.

Serum Stability Assay

Objective: To quantify the degradation of this compound and Boc-L-Phe-Pro-OH over time in the presence of human serum.

Materials:

  • This compound

  • Boc-L-Phe-Pro-OH

  • Human Serum (pooled)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Incubator (37°C)

  • Centrifuge

Procedure:

  • Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and Boc-L-Phe-Pro-OH in a minimal amount of DMSO, then dilute with PBS to the final concentration.

  • Incubation: In separate microcentrifuge tubes, add the peptide stock solution to pre-warmed human serum to achieve a final peptide concentration of 100 µg/mL. A control sample with the peptide in PBS instead of serum should also be prepared.

  • Time Points: Incubate the tubes at 37°C. At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Protein Precipitation: To stop the enzymatic reaction, add an equal volume of ACN with 1% TFA to the aliquot. Vortex vigorously and incubate on ice for 20 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Collection: Carefully collect the supernatant for RP-HPLC analysis.

RP-HPLC Analysis

Objective: To separate and quantify the amount of intact peptide remaining at each time point.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

Data Analysis:

  • Integrate the peak area of the intact peptide at each time point.

  • Calculate the percentage of intact peptide remaining relative to the 0-hour time point.

  • Plot the percentage of intact peptide versus time to determine the degradation profile and half-life of each compound.

Visualizing the Workflow and Degradation

The following diagrams illustrate the experimental workflow for the comparative stability analysis and a conceptual representation of the enzymatic degradation pathway.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Peptide_Stock Prepare Peptide Stock Solutions (Boc-D/L-Phe-Pro-OH) Serum_Incubation Incubate with Human Serum at 37°C Peptide_Stock->Serum_Incubation Time_Points Withdraw Aliquots at Time Points Serum_Incubation->Time_Points Precipitation Protein Precipitation (ACN/TFA) Time_Points->Precipitation Centrifugation Centrifuge to Pellet Proteins Precipitation->Centrifugation HPLC_Analysis RP-HPLC Analysis Centrifugation->HPLC_Analysis Data_Processing Integrate Peak Areas HPLC_Analysis->Data_Processing Stability_Profile Determine Stability Profile and Half-life Data_Processing->Stability_Profile

Caption: Experimental workflow for the comparative serum stability analysis.

G cluster_L Boc-L-Phe-Pro-OH Degradation cluster_D This compound Stability L_Peptide Boc-L-Phe-Pro-OH L_Enzyme Aminopeptidase (in serum) L_Peptide->L_Enzyme Susceptible to cleavage L_Degradation Degradation Products (Boc-L-Phe + Pro) L_Enzyme->L_Degradation D_Peptide This compound D_Enzyme Aminopeptidase (in serum) D_Peptide->D_Enzyme Steric hindrance No_Degradation Resistant to Degradation D_Enzyme->No_Degradation

Caption: Conceptual diagram of enzymatic stability comparison.

Conclusion

The substitution of an L-amino acid with its D-enantiomer is a proven and effective strategy for enhancing the metabolic stability of peptides. In the case of Boc-Phe-Pro-OH, the D-phenylalanine isomer is expected to confer significant resistance to enzymatic degradation compared to the L-phenylalanine version. This increased stability is a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles. The experimental protocols provided herein offer a robust framework for researchers to empirically validate these expected stability differences and to characterize the degradation kinetics of these and other peptide-based compounds.

A Comparative Guide to the Biological Activities of D-Phe-Pro and L-Phe-Pro Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the dipeptides D-Phe-Pro and L-Phe-Pro. The stereochemistry of the N-terminal phenylalanine residue significantly influences the peptide's interaction with enzymes and its stability, leading to distinct biological profiles. This document summarizes key differences in their enzymatic inhibition and stability, supported by experimental protocols and pathway visualizations to aid in research and drug development.

Key Biological Activities: A Comparative Overview

The primary biological activities of interest for Phe-Pro dipeptides include the inhibition of Angiotensin-Converting Enzyme (ACE) and Prolyl Oligopeptidase (POP). The stereoisomeric form of the phenylalanine residue plays a crucial role in the potency of these interactions.

Angiotensin-Converting Enzyme (ACE) Inhibition
Prolyl Oligopeptidase (POP) Inhibition

Prolyl oligopeptidase is a serine protease involved in the metabolism of proline-containing neuropeptides and has been implicated in neurodegenerative diseases. The substrate specificity of POP is complex and not solely dependent on the primary amino acid sequence. However, the stereochemistry of amino acids in the peptide chain can influence binding to the active site. Further experimental investigation is required to definitively determine the comparative inhibitory potency of D-Phe-Pro and L-Phe-Pro against POP.

Enzymatic Stability

A significant difference between D-Phe-Pro and L-Phe-Pro lies in their resistance to enzymatic degradation. Peptides containing D-amino acids are known to be more resistant to proteolysis by endogenous peptidases, which typically recognize and cleave L-amino acid sequences. Therefore, D-Phe-Pro is expected to have a significantly longer half-life in biological systems compared to L-Phe-Pro . This enhanced stability is a critical factor for the development of peptide-based therapeutics. For instance, studies on the tripeptide Phe-Pro-Arg have shown that the D-Phe-Pro-Arg isomer exhibits remarkable stability in human plasma, whereas the L-Phe-Pro-Arg isomer is rapidly degraded.

Data Presentation

The following table summarizes the extrapolated and known differences in the biological properties of D-Phe-Pro and L-Phe-Pro.

Biological PropertyD-Phe-ProL-Phe-ProSupporting Evidence
ACE Inhibition Expected to be a weak inhibitorExpected to be a more potent inhibitorACE exhibits a strong preference for L-amino acid residues in its substrates and inhibitors.
Prolyl Oligopeptidase Inhibition Activity not definitively establishedActivity not definitively establishedSubstrate specificity of POP is complex; further studies are needed to determine the effect of N-terminal stereochemistry.
Enzymatic Stability High resistance to proteolytic degradationSusceptible to proteolytic degradationD-amino acids are not readily recognized by most endogenous peptidases, leading to increased peptide stability. Studies on D-Phe-Pro-Arg confirm this principle.
Receptor Binding May exhibit enhanced receptor binding affinityStandard receptor binding affinityIntroduction of D-Phe has been shown to improve the receptor binding affinities of other peptides, such as GnRH analogs.

Experimental Protocols

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a common method for determining the ACE inhibitory activity of peptides using the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Sodium borate buffer (0.2 M, pH 8.3) containing 0.3 M NaCl

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate

  • Deionized water

  • Test peptides (D-Phe-Pro and L-Phe-Pro)

  • Captopril (positive control)

Procedure:

  • Preparation of Solutions:

    • Prepare a 5 mM solution of HHL in sodium borate buffer.

    • Dissolve ACE in deionized water to a concentration of 100 mU/mL.

    • Prepare various concentrations of the test peptides and captopril in deionized water.

  • Enzyme Reaction:

    • In a microcentrifuge tube, mix 50 µL of the HHL solution with 20 µL of the test peptide solution at different concentrations.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the ACE solution.

    • Incubate the reaction mixture at 37°C for 60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) produced.

    • Vortex the mixture vigorously for 15 seconds.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Quantification:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate under a stream of nitrogen gas or in a vacuum concentrator.

    • Dissolve the dried hippuric acid residue in 1 mL of deionized water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Calculation of Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance in the presence of the test peptide.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Prolyl Oligopeptidase (POP) Inhibition Assay

This protocol outlines a fluorometric assay to measure the inhibitory activity of peptides against prolyl oligopeptidase.

Materials:

  • Prolyl Oligopeptidase (POP)

  • Fluorogenic substrate: Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC)

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA

  • Dimethyl sulfoxide (DMSO)

  • Test peptides (D-Phe-Pro and L-Phe-Pro)

  • Z-Pro-Prolinal (positive control inhibitor)

  • Black, flat-bottom 96-well microplate

  • Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the POP enzyme in assay buffer.

    • Prepare a stock solution of the Z-Gly-Pro-AMC substrate in DMSO.

    • Prepare stock solutions of the test peptides and Z-Pro-Prolinal in DMSO.

    • Create a series of dilutions of the test peptides and the positive control in assay buffer. Ensure the final DMSO concentration in the assay is below 1%.

  • Assay Protocol:

    • To the wells of the 96-well microplate, add 50 µL of the diluted test peptide or control inhibitor solutions.

    • For the control (100% enzyme activity) and blank (no enzyme) wells, add 50 µL of assay buffer.

    • Add 25 µL of the diluted POP enzyme solution to all wells except the blank wells. To the blank wells, add 25 µL of assay buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in the fluorometric microplate reader.

    • Measure the fluorescence intensity every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of the reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the background fluorescence from the blank wells.

    • Calculate the percentage of inhibition for each concentration of the test peptide using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate without inhibitor and V_sample is the rate with the test peptide.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

D-Phe-Pro Motif: A Key to Unlocking Peptide Stability

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

In the realm of peptide therapeutics, achieving robust enzymatic stability is a paramount challenge. Unmodified peptides are often rapidly degraded by proteases in biological systems, severely limiting their therapeutic potential. This guide provides a comprehensive comparison of peptides incorporating the D-Phe-Pro motif, a structural element renowned for conferring exceptional resistance to enzymatic degradation. We present supporting experimental data, detailed protocols for stability assessment, and visualizations of relevant biological pathways to inform the design of next-generation peptide drugs.

The Stability Advantage: D-Phe-Pro vs. Alternatives

The substitution of L-amino acids with their D-isomers, particularly at the N-terminus, is a well-established strategy to enhance peptide stability. The D-Phe-Pro motif is a prime example of this approach, demonstrating remarkable resistance to cleavage by a wide range of proteases.

Comparative Stability Data

The following tables summarize the quantitative data on the stability of peptides with and without the D-Phe-Pro motif.

PeptideMatrixHalf-lifeReference
D-Phe-Pro-Arg Human Plasma> 24 hours (No detectable degradation)[1]
L-Phe-Pro-Arg Human Plasma~4 minutes[1]
D-Phe-Pro-Arg Rat Plasma> 24 hours (No detectable degradation)[1]
L-Phe-Pro-Arg Rat Plasma~1.5 minutes[1]

Table 1: Plasma Stability of D-Phe-Pro-Arg vs. L-Phe-Pro-Arg. The substitution of L-Phe with D-Phe at the N-terminus results in a dramatic increase in plasma half-life, rendering the peptide highly resistant to degradation by plasma aminopeptidases.[1]

Peptide ModificationFold Increase in Stability (vs. linear L-amino acid peptide)Reference
D-Amino Acid Substitution Significant (e.g., >360-fold for D-Phe-Pro-Arg vs L-Phe-Pro-Arg in human plasma)
Cyclization ~30-fold (for a cyclic RGD peptide vs. its linear counterpart at pH 7)

Mechanism of Action: Thrombin Inhibition in the Coagulation Cascade

Peptides containing the D-Phe-Pro-Arg sequence are potent and highly selective inhibitors of thrombin, a key serine protease in the coagulation cascade. The D-Phe-Pro motif directs the peptide to the active site of thrombin, where the arginine residue interacts with the enzyme's specificity pocket. This targeted inhibition prevents the conversion of fibrinogen to fibrin, a critical step in blood clot formation.

Coagulation_Cascade cluster_pathway Coagulation Cascade cluster_inhibition Inhibition Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Polymerization D_Phe_Pro_Arg D-Phe-Pro-Arg Peptide D_Phe_Pro_Arg->Thrombin Binds to Active Site Plasma_Stability_Workflow cluster_workflow Plasma Stability Assay Workflow start Spike Peptide into Plasma incubate Incubate at 37°C start->incubate sample Aliquots at Time Points incubate->sample quench Quench with Acetonitrile/TFA sample->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze calculate Calculate Half-life analyze->calculate

References

A Head-to-Head Comparison: Boc-D-Phe-Pro-OH vs. Fmoc-D-Phe-Pro-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of protecting group strategy in Solid-Phase Peptide Synthesis (SPPS) is a critical decision that directly impacts synthesis efficiency, peptide purity, and overall project timelines. This guide provides an in-depth, objective comparison of two commonly used dipeptide building blocks, Boc-D-Phe-Pro-OH and Fmoc-D-Phe-Pro-OH, offering data-driven insights and detailed experimental protocols to inform your synthetic strategy.

The fundamental difference between these two dipeptides lies in the Nα-protecting group: the acid-labile tert-butyloxycarbonyl (Boc) group versus the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This distinction dictates the entire synthetic approach, including the choice of resin, side-chain protecting groups, and cleavage conditions. While Fmoc chemistry has become the more prevalent strategy in modern peptide synthesis due to its milder conditions, Boc chemistry remains a powerful tool, particularly for challenging sequences.[1][2]

At a Glance: Key Differences and Performance Parameters

FeatureThis compound StrategyFmoc-D-Phe-Pro-OH Strategy
Nα-Deprotection Strong acid (e.g., Trifluoroacetic acid - TFA)[3]Base (e.g., 20% Piperidine in DMF)[4]
Side-Chain Protection Strong acid-labile (e.g., Bn, Z)Mild acid-labile (e.g., tBu, Trt)[4]
Final Cleavage Harsh, strong acid (e.g., HF, TFMSA)Mild acid (e.g., 95% TFA)
Orthogonality PartialFully Orthogonal
Automation Compatibility Less common in modern synthesizersStandard for automated synthesizers
Handling Precautions Requires specialized acid-resistant equipmentStandard laboratory glassware is sufficient
Compatibility with PTMs Limited due to harsh cleavage conditionsGenerally compatible
Aggregation Issues Can be advantageous for hydrophobic sequencesMore prone to aggregation in some cases
Racemization Risk Generally low for proline-containing sequencesCan be a concern with certain coupling reagents

Delving Deeper: A Performance-Based Comparison

While direct, head-to-head quantitative data for the synthesis of a peptide using this compound versus Fmoc-D-Phe-Pro-OH is not extensively published, we can infer performance based on the well-established principles of each chemistry and data from analogous sequences.

Coupling Efficiency

Both Boc and Fmoc strategies can achieve high coupling efficiencies (>99%) under optimized conditions. However, the choice of coupling reagent and the specific peptide sequence can influence the outcome. For proline-containing dipeptides, steric hindrance can sometimes pose a challenge. In such cases, the selection of a highly efficient coupling reagent such as HBTU, HATU, or COMU is crucial for both strategies to drive the reaction to completion.

Yield and Purity

The overall yield and purity of the final peptide are dependent on the cumulative efficiency of each deprotection and coupling step. While both methods can produce high-purity peptides, the milder conditions of the Fmoc strategy often lead to fewer side reactions and, consequently, a cleaner crude product. However, for sequences prone to aggregation, the protonated state of the N-terminus after Boc deprotection can disrupt interchain hydrogen bonding, potentially leading to higher yields and purity.

Solubility

Fmoc-protected peptides can sometimes exhibit poor solubility in common SPPS solvents like DMF, which can hinder reaction kinetics. In contrast, the repeated TFA treatment in Boc-SPPS can help to maintain the solubility of the growing peptide chain.

Side Reactions: A Focus on Racemization

Racemization at the α-carbon of the activated amino acid is a potential side reaction in SPPS. Proline's cyclic structure generally makes the preceding amino acid less susceptible to racemization. However, the choice of coupling reagent and the presence of a base can influence the degree of epimerization. While both strategies can effectively control racemization with the appropriate choice of reagents and conditions, the use of base in Fmoc chemistry can, in some instances, present a higher risk compared to the acidic conditions of Boc-SPPS.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound and Fmoc-D-Phe-Pro-OH into a peptide sequence using manual SPPS. These should be optimized based on the specific sequence and available instrumentation.

Boc-SPPS Protocol for Incorporating this compound

This protocol assumes the use of a Merrifield resin.

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).

    • Wash the resin with DCM (3x).

  • Coupling of this compound:

    • Pre-activate this compound (3 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt) and DIEA in DMF for 5-10 minutes.

    • Add the activated dipeptide solution to the resin and couple for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test (should be negative).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-4 for the subsequent amino acid couplings.

  • Final Cleavage:

    • Treat the peptide-resin with a cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole) for 1-2 hours at 0°C.

    • Precipitate the peptide in cold diethyl ether, wash, and dry under vacuum.

Fmoc-SPPS Protocol for Incorporating Fmoc-D-Phe-Pro-OH

This protocol assumes the use of a Wang or Rink Amide resin.

  • Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and treat with fresh 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin with DMF (5x).

  • Coupling of Fmoc-D-Phe-Pro-OH:

    • Pre-activate Fmoc-D-Phe-Pro-OH (3 equivalents) with a suitable coupling reagent (e.g., HATU) and DIEA in DMF for 5-10 minutes.

    • Add the activated dipeptide solution to the resin and couple for 45-60 minutes.

    • Monitor the coupling completion using a Kaiser test (should be negative).

    • Wash the resin with DMF (5x).

  • Repeat Cycle: Repeat steps 2-3 for the subsequent amino acid couplings.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Final Cleavage and Deprotection:

    • Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane - TIS) for 2-3 hours at room temperature.

    • Precipitate the peptide in cold diethyl ether, wash, and dry under vacuum.

Visualizing the Workflow

SPPS_Workflow_Comparison cluster_boc Boc-SPPS Workflow cluster_fmoc Fmoc-SPPS Workflow Boc_Start Resin-NH2 Boc_Deprotection Boc Deprotection (50% TFA/DCM) Boc_Start->Boc_Deprotection Boc_Neutralization Neutralization (10% DIEA/DCM) Boc_Deprotection->Boc_Neutralization Boc_Coupling Couple This compound Boc_Neutralization->Boc_Coupling Boc_Cycle Repeat Cycle Boc_Coupling->Boc_Cycle Next amino acid Boc_Cleavage Final Cleavage (HF or TFMSA) Boc_Coupling->Boc_Cleavage Final amino acid Boc_Cycle->Boc_Deprotection Boc_Peptide Final Peptide Boc_Cleavage->Boc_Peptide Fmoc_Start Resin-NH-Fmoc Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Coupling Couple Fmoc-D-Phe-Pro-OH Fmoc_Deprotection->Fmoc_Coupling Fmoc_Cycle Repeat Cycle Fmoc_Coupling->Fmoc_Cycle Next amino acid Fmoc_Final_Deprotection Final Fmoc Deprotection Fmoc_Coupling->Fmoc_Final_Deprotection Final amino acid Fmoc_Cycle->Fmoc_Deprotection Fmoc_Cleavage Final Cleavage (95% TFA) Fmoc_Final_Deprotection->Fmoc_Cleavage Fmoc_Peptide Final Peptide Fmoc_Cleavage->Fmoc_Peptide

Caption: Comparative workflow of Boc-SPPS and Fmoc-SPPS.

Chemical_Structures cluster_boc_struct This compound cluster_fmoc_struct Fmoc-D-Phe-Pro-OH Boc_Struct Boc-NH-CH(CH2-Ph)-CO-N(CH2)3-CH-COOH Fmoc_Struct Fmoc-NH-CH(CH2-Ph)-CO-N(CH2)3-CH-COOH

Caption: Chemical structures of this compound and Fmoc-D-Phe-Pro-OH.

Conclusion: Making the Right Choice

The decision between this compound and Fmoc-D-Phe-Pro-OH is not a matter of one being definitively superior to the other, but rather a strategic choice based on the specific requirements of the target peptide and the available resources.

Choose Fmoc-D-Phe-Pro-OH for:

  • General-purpose synthesis: Its milder conditions and compatibility with automation make it the workhorse of modern peptide synthesis.

  • Peptides with post-translational modifications: The gentle cleavage conditions preserve sensitive functional groups.

  • Simplified workflow and safety: Avoids the use of highly corrosive and hazardous reagents like HF.

Choose this compound for:

  • "Difficult" or hydrophobic sequences: The repeated acidic treatments can improve solubility and reduce aggregation.

  • Minimizing certain side reactions: In specific contexts, the acidic conditions may suppress base-catalyzed side reactions.

  • Legacy protocols or specific downstream applications where the Boc strategy is well-established.

Ultimately, a thorough understanding of the nuances of each strategy, as outlined in this guide, will empower researchers to make an informed decision and successfully synthesize high-quality peptides for their research and development endeavors.

References

A Comparative Guide to Validating the Purity of Synthesized Boc-D-Phe-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized peptides is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides an objective comparison of standard analytical methods for validating the purity of Boc-D-Phe-Pro-OH, a protected dipeptide intermediate. We will explore the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting supporting experimental data and detailed protocols.

Comparison of Analytical Techniques

The selection of an analytical technique for purity validation depends on the specific information required, the nature of potential impurities, and the available instrumentation. Each method offers unique advantages in terms of sensitivity, resolution, and the type of data generated.

ParameterReversed-Phase HPLC (RP-HPLC)Mass Spectrometry (ESI-MS)Nuclear Magnetic Resonance (¹H NMR)
Principle Chromatographic separation based on hydrophobicity.Measurement of mass-to-charge ratio (m/z) of ionized molecules.Detection of nuclear spin transitions in a magnetic field, providing structural information.
Primary Use Quantifies purity and separates impurities from the main product.Confirms molecular weight and identifies impurities based on their mass.Confirms chemical structure and provides quantitative purity against a certified standard.
Typical Resolution HighHighModerate
Sensitivity High (ng range)Very High (pg-fg range)Low (µg-mg range)
Quantitative Accuracy High (relative purity based on peak area)Semi-quantitative (relative ion abundance)Very High (absolute purity with an internal standard)
Information Provided Retention time, peak area (purity), separation of isomers.Molecular weight, fragmentation patterns (structural information).Chemical shifts, coupling constants, integration (structural confirmation and quantification).

Experimental Data and Analysis

To illustrate the application of these techniques, we present representative data for the analysis of a synthesized batch of this compound and compare it with two alternative dipeptides: its enantiomer, Boc-L-Phe-Pro-OH, and an analogue with a different amino acid, Boc-D-Ala-Pro-OH.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the most common method for assessing the purity of synthetic peptides.[1] The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Table 1: Comparative HPLC Purity Data

CompoundRetention Time (min)Peak Area (%)Purity Specification
Synthesized this compound 15.299.2≥ 99%
Boc-L-Phe-Pro-OH (Reference)15.299.8≥ 99.5%[2]
Boc-D-Ala-Pro-OH (Alternative)12.899.5≥ 99%

Note: The synthesized this compound meets the typical purity specification for commercially available products.[3]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of the synthesized peptide.[4]

Table 2: Comparative Mass Spectrometry Data

CompoundMolecular FormulaTheoretical Mass (Da)Observed [M+H]⁺ (m/z)
Synthesized this compound C₁₉H₂₆N₂O₅362.18363.19
Boc-L-Phe-Pro-OH (Reference)C₁₉H₂₆N₂O₅362.18363.19
Boc-D-Ala-Pro-OH (Alternative)C₁₄H₂₄N₂O₅288.17289.18

The observed mass for the synthesized product is consistent with its theoretical molecular weight, confirming its identity.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information and can be used for quantitative analysis.[5] The chemical shifts and integration of the proton signals are characteristic of the molecule's structure.

Table 3: Representative ¹H NMR Data for Synthesized this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.20-7.35m5HPhenylalanine aromatic protons
4.55m1HPhe α-CH
4.25t1HPro α-CH
3.40-3.60m2HPro δ-CH₂
2.90-3.10m2HPhe β-CH₂
1.80-2.20m4HPro β-CH₂ and γ-CH₂
1.40s9HBoc (CH₃)₃

The observed ¹H NMR spectrum is consistent with the expected structure of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve 1 mg of the peptide in 1 mL of 50:50 water/acetonitrile.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Instrumentation: ESI-MS system.

  • Ionization Mode: Positive ion mode.

  • Mass Range: 100-1000 m/z.

  • Sample Preparation: Dilute the sample from the HPLC analysis or prepare a fresh solution in 50% acetonitrile/water with 0.1% formic acid to a concentration of approximately 10 µg/mL.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the peptide in 0.6 mL of the deuterated solvent.

  • Parameters: Standard ¹H NMR acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

Purity Validation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_conclusion Conclusion synthesis Synthesized this compound hplc RP-HPLC Analysis synthesis->hplc ms ESI-MS Analysis synthesis->ms nmr 1H NMR Analysis synthesis->nmr hplc_data Chromatogram (Purity > 99%) hplc->hplc_data ms_data Mass Spectrum ([M+H]+ = 363.19) ms->ms_data nmr_data NMR Spectrum (Structural Confirmation) nmr->nmr_data conclusion Purity Validated hplc_data->conclusion ms_data->conclusion nmr_data->conclusion

Caption: Workflow for the purity validation of synthesized this compound.

Comparison of Analytical Techniques cluster_methods Primary Techniques cluster_info Information Obtained cluster_decision Decision hplc HPLC (Quantitative Purity) purity Purity (%) hplc->purity ms Mass Spectrometry (Identity Confirmation) mw Molecular Weight ms->mw nmr NMR Spectroscopy (Structural Elucidation) structure Chemical Structure nmr->structure decision Comprehensive Purity Profile purity->decision mw->decision structure->decision

Caption: Logical relationship of analytical techniques for a comprehensive purity assessment.

References

Assessing the Biological Impact of D-Phenylalanine Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides and proteins is a rapidly advancing field with significant implications for drug discovery and protein engineering. Among these, the D-enantiomer of phenylalanine (D-phenylalanine) has garnered considerable interest due to its potential to modulate biological activity and enhance therapeutic properties. This guide provides an objective comparison of the biological impact of incorporating D-phenylalanine versus its natural L-counterpart, supported by experimental data and detailed methodologies.

I. Impact on Protein and Peptide Characteristics

The substitution of L-phenylalanine with D-phenylalanine can significantly alter the physicochemical properties of peptides and proteins, leading to changes in stability, receptor binding, and enzymatic activity.

Protein Stability

Incorporating D-amino acids can influence protein stability by altering local secondary structure and disrupting or forming new intramolecular interactions. While comprehensive datasets are still emerging, studies on peptide stability have shown that D-amino acid substitution can increase resistance to proteolytic degradation.

Table 1: Comparative data on the impact of D- and L-Phenylalanine on protein stability is not yet available in the form of a comprehensive table with thermal melting temperatures (Tm). Research in this specific comparative aspect is ongoing.

Note: The stability of proteins is often assessed by measuring the change in melting temperature (ΔTm) using a thermal shift assay. A higher Tm indicates greater stability. While the general principle is that D-amino acid incorporation can enhance proteolytic stability, specific quantitative data from thermal shift assays directly comparing site-specific D- and L-phenylalanine incorporation is a key area for future research.

Receptor Binding Affinity

The introduction of D-phenylalanine can dramatically alter the binding affinity of peptides to their target receptors. This is often due to conformational changes that can either enhance or hinder the interaction. A notable example is in the design of gonadotropin-releasing hormone (GnRH) peptides.

Table 2: Comparison of Receptor Binding Affinity (IC50) for GnRH Peptides [1]

PeptideIC50 (nM)
DOTA-Ahx-(D-Lys(6)-GnRH1)36.1
DOTA-D-Phe-Ahx-(D-Lys(6)-GnRH)16.3
DOTA-Ahx-D-Phe-(D-Lys(6)-GnRH)7.6

As shown in Table 2, the strategic incorporation of D-phenylalanine into a DOTA-conjugated GnRH peptide significantly improved its binding affinity to the GnRH receptor, as indicated by the lower IC50 values[1].

Enzyme Kinetics

The effect of D-phenylalanine incorporation on enzyme kinetics is a critical area of investigation. While data on enzymes with site-specifically incorporated D-phenylalanine is limited, studies on the interaction of free D-phenylalanine with enzymes provide some insights. For instance, D-phenylalanine can act as an allosteric activator of phenylalanine hydroxylase, albeit at higher concentrations than L-phenylalanine.

Table 3: Comparative data on the kinetic parameters (Km, kcat) of enzymes with site-specifically incorporated D- versus L-phenylalanine is not yet available in a consolidated format. This represents a significant area for further experimental investigation.

Note: Km represents the substrate concentration at half-maximal velocity, indicating substrate affinity. kcat, the turnover number, reflects the catalytic rate. The ratio kcat/Km is a measure of catalytic efficiency.

II. Cellular and Physiological Effects

The biological impact of D-phenylalanine extends to cellular signaling pathways and physiological processes, primarily through its action as an inhibitor of certain enzymes and its influence on neurotransmitter systems.

Enkephalinase Inhibition and Pain Management

D-phenylalanine is a known inhibitor of enkephalinases, enzymes that degrade enkephalins, which are endogenous opioid peptides involved in pain modulation[2][3][4]. By inhibiting their degradation, D-phenylalanine can potentiate the analgesic effects of enkephalins.

Modulation of Neurotransmitter Levels

Phenylalanine is a precursor to several key neurotransmitters, including dopamine and norepinephrine. While L-phenylalanine is the direct precursor, D-phenylalanine can also influence neurotransmitter levels, although the mechanisms are less direct and may involve competition for transport across the blood-brain barrier and allosteric effects on metabolic enzymes.

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of D-phenylalanine's biological impact.

Site-Specific Incorporation of D-Phenylalanine

The site-specific incorporation of unnatural amino acids like D-phenylalanine into proteins is typically achieved using an expanded genetic code system. This involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and recognizes a unique codon (e.g., the amber stop codon, UAG) engineered into the gene of interest. A general protocol is outlined below.

Protocol 1: Site-Specific Incorporation of D-Phenylalanine in E. coli

  • Plasmid Preparation:

    • Clone the gene of interest into an expression vector containing a C-terminal His-tag for purification. Introduce an amber (TAG) codon at the desired site for D-phenylalanine incorporation using site-directed mutagenesis.

    • Co-transform the expression vector and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for D-phenylalanine into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed E. coli in minimal medium supplemented with all canonical amino acids except phenylalanine, and including D-phenylalanine at a final concentration of 1-2 mM.

    • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at an appropriate cell density (e.g., OD600 of 0.6-0.8).

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Protein Purification and Verification:

    • Harvest the cells by centrifugation and lyse them using sonication or a French press.

    • Purify the His-tagged protein using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

    • Verify the incorporation of D-phenylalanine by mass spectrometry. The mass of the protein containing D-phenylalanine will be identical to the wild-type protein containing L-phenylalanine. The presence of the D-amino acid can be confirmed by chiral analysis of the hydrolyzed protein.

Thermal Shift Assay (TSA) for Protein Stability

TSA, also known as differential scanning fluorimetry (DSF), is a high-throughput method to assess protein stability by measuring the temperature at which a protein denatures (melts).

Protocol 2: Thermal Shift Assay

  • Reagent Preparation:

    • Prepare the purified protein (with either L- or D-phenylalanine) at a final concentration of 2-5 µM in a suitable buffer.

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) at a 5000x concentration. Dilute the dye to a working concentration (e.g., 5x) in the protein buffer.

  • Assay Setup:

    • In a 96-well PCR plate, mix the protein solution with the diluted fluorescent dye.

    • Include control wells with buffer and dye only (no protein).

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25°C to 95°C at a ramp rate of 1°C/minute.

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melting curve.

    • Compare the Tm values of the protein containing D-phenylalanine with that of the L-phenylalanine counterpart.

Receptor Binding Assay

Competitive binding assays are used to determine the binding affinity (e.g., IC50 or Ki) of a ligand for its receptor.

Protocol 3: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the receptor of interest (e.g., GnRH receptor).

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand known to bind to the receptor.

    • Add increasing concentrations of the unlabeled competitor peptides (containing either L- or D-phenylalanine).

    • Include controls for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand in the presence of a high concentration of an unlabeled agonist).

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

HPLC Analysis of Neurotransmitters

High-performance liquid chromatography (HPLC) with electrochemical detection is a sensitive method for quantifying neurotransmitters in biological samples.

Protocol 4: HPLC Analysis of Dopamine and Norepinephrine in Brain Tissue

  • Sample Preparation:

    • Dissect the brain region of interest (e.g., striatum) from control and D-phenylalanine-treated animals.

    • Homogenize the tissue in a perchloric acid solution containing an internal standard (e.g., 3,4-dihydroxybenzylamine).

    • Centrifuge the homogenate to precipitate proteins and collect the supernatant.

  • HPLC Separation:

    • Inject a defined volume of the supernatant onto a C18 reverse-phase HPLC column.

    • Use an isocratic mobile phase containing a phosphate buffer, methanol, and an ion-pairing agent.

  • Electrochemical Detection:

    • Detect the eluted neurotransmitters using an electrochemical detector set at an appropriate oxidation potential.

  • Quantification:

    • Identify and quantify the neurotransmitter peaks based on their retention times and peak heights/areas relative to the internal standard and a standard curve generated with known concentrations of the neurotransmitters.

IV. Signaling Pathways and Experimental Workflows

The biological effects of D-phenylalanine incorporation can be visualized through signaling pathway diagrams and experimental workflows.

Phenylalanine and the mTOR Signaling Pathway

Phenylalanine has been shown to influence the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.

mTOR_Signaling L-Phenylalanine L-Phenylalanine Amino Acid Transporter (LAT1) Amino Acid Transporter (LAT1) L-Phenylalanine->Amino Acid Transporter (LAT1) D-Phenylalanine D-Phenylalanine D-Phenylalanine->Amino Acid Transporter (LAT1) May compete mTORC1 mTORC1 Amino Acid Transporter (LAT1)->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Enkephalinase_Inhibition Proenkephalin Proenkephalin Enkephalins Enkephalins Proenkephalin->Enkephalins Cleavage Enkephalinase Enkephalinase Enkephalins->Enkephalinase Degradation Opioid Receptors Opioid Receptors Enkephalins->Opioid Receptors Binds to Inactive Products Inactive Products Enkephalinase->Inactive Products D-Phenylalanine D-Phenylalanine D-Phenylalanine->Enkephalinase Inhibits Analgesia Analgesia Opioid Receptors->Analgesia Proteomics_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis Cells/Tissues Cells/Tissues Protein Extraction Protein Extraction Cells/Tissues->Protein Extraction Digestion (e.g., Trypsin) Digestion (e.g., Trypsin) Protein Extraction->Digestion (e.g., Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Digestion (e.g., Trypsin)->LC-MS/MS Analysis Peptide Identification Peptide Identification LC-MS/MS Analysis->Peptide Identification Protein Quantification Protein Quantification Peptide Identification->Protein Quantification Differential Expression Analysis Differential Expression Analysis Protein Quantification->Differential Expression Analysis Pathway Analysis Pathway Analysis Differential Expression Analysis->Pathway Analysis

References

A Head-to-Head Comparison of Boc and Fmoc Strategies for D-Phe-Pro Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of the appropriate protecting group strategy is a critical decision that directly influences yield, purity, and overall efficiency. The two most established solid-phase peptide synthesis (SPPS) methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), offer distinct advantages and disadvantages. This guide provides a comprehensive head-to-head comparison of the Boc and Fmoc strategies for the synthesis of the dipeptide D-Phe-Pro, supported by detailed experimental protocols and comparative data.

The fundamental difference between the two strategies lies in their deprotection chemistry. The Boc strategy employs an acid-labile Nα-protecting group, which is removed by treatment with an acid such as trifluoroacetic acid (TFA), while the side-chain protecting groups are typically benzyl-based and require a strong acid like hydrofluoric acid (HF) for cleavage. In contrast, the Fmoc strategy utilizes a base-labile Nα-protecting group, removed by a weak base like piperidine, with acid-labile tert-butyl-based side-chain protecting groups. This "orthogonality" in the Fmoc strategy allows for milder overall cleavage conditions.[1][2]

Comparative Data: Boc vs. Fmoc for D-Phe-Pro Synthesis

While specific, direct comparative studies on D-Phe-Pro are not extensively published, the following table summarizes the expected quantitative outcomes based on well-established principles and data from the synthesis of similar short peptides.

ParameterBoc StrategyFmoc StrategyKey Considerations
Crude Purity (%) Generally 75-90%Generally >90%Purity is sequence-dependent. The harsher final cleavage in Boc chemistry can lead to more side products.[3]
Overall Yield (%) Typically 70-85%Typically >85%Yield is highly dependent on the efficiency of each coupling and deprotection step.[3]
Deprotection Conditions Nα-deprotection: 25-50% TFA in DCM. Final Cleavage: Anhydrous HF or TFMSA.Nα-deprotection: 20% Piperidine in DMF. Final Cleavage: 95% TFA with scavengers.The strong acids used in the Boc strategy require specialized equipment and can lead to side-product formation.[4]
Common Side Reactions Incomplete deprotection, tert-butylation of side-chains.Diketopiperazine formation at the dipeptide stage, especially with a C-terminal proline.The choice of scavengers in the cleavage cocktail is critical for both strategies to minimize side reactions.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of D-Phe-Pro using both Boc and Fmoc strategies.

Protocol 1: Boc-Strategy Synthesis of D-Phe-Pro

This protocol outlines the synthesis on a Merrifield resin to yield a C-terminal carboxylic acid.

1. Resin Preparation and First Amino Acid Loading (Boc-Pro-OH):

  • Swell 1 g of Merrifield resin (1% DVB, 100-200 mesh, ~1.0 mmol/g) in dichloromethane (DCM) for 1 hour.

  • Prepare the cesium salt of Boc-Pro-OH by dissolving Boc-Pro-OH (1.2 eq) in ethanol and neutralizing to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).

  • Evaporate the solution to dryness and co-evaporate with dioxane twice to ensure complete water removal.

  • Dissolve the dried Boc-Pro-OH cesium salt in N,N-dimethylformamide (DMF) and add it to the swollen resin.

  • Heat the mixture at 50°C overnight with gentle agitation.

  • Wash the resin sequentially with DMF, DMF/water (1:1), DMF, DCM, and methanol (MeOH), then dry under vacuum.

2. Peptide Chain Elongation (Coupling of Boc-D-Phe-OH):

  • Boc Deprotection:

    • Treat the resin with 50% (v/v) trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).

    • Treat with a fresh 50% TFA/DCM solution for 20-30 minutes.

    • Wash the resin with DCM and isopropanol (IPA).

  • Neutralization:

    • Wash the resin with DCM.

    • Treat the resin with a 10% (v/v) solution of diisopropylethylamine (DIEA) in DCM for 5 minutes (twice).

    • Wash the resin with DCM.

  • Coupling:

    • In a separate vessel, pre-activate Boc-D-Phe-OH (3 eq.) with a coupling agent such as HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

3. Final Cleavage from Resin:

  • Final Boc Deprotection: Repeat the deprotection and neutralization steps as described above.

  • Cleavage:

    • Dry the peptide-resin thoroughly under high vacuum.

    • Prepare a cleavage cocktail of Trifluoromethanesulfonic acid (TFMSA)/TFA/Thioanisole/m-Cresol.

    • Slowly add the pre-chilled cleavage cocktail to the resin at 0°C.

    • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for an additional 1-2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 2: Fmoc-Strategy Synthesis of D-Phe-Pro

This protocol outlines the synthesis on a Wang resin to yield a C-terminal carboxylic acid.

1. Resin Preparation and First Amino Acid Loading (Fmoc-Pro-OH):

  • Swell 1 g of Wang resin (~0.7 mmol/g) in DMF for 1 hour in a reaction vessel.

  • In a separate flask, dissolve Fmoc-Pro-OH (2 eq.), 1-hydroxybenzotriazole (HOBt) (2 eq.), and N,N'-diisopropylcarbodiimide (DIC) (2 eq.) in DMF.

  • Add the activated amino acid solution to the resin.

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).

  • Agitate the mixture for 2-4 hours at room temperature.

  • Wash the resin with DMF, DCM, and MeOH, then dry under vacuum.

2. Peptide Chain Elongation (Coupling of Fmoc-D-Phe-OH):

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-D-Phe-OH (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF and DCM.

3. Final Cleavage from Resin:

  • Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described above to remove the N-terminal Fmoc group from D-Phe.

  • Cleavage:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Add the cleavage cocktail to the resin and agitate at room temperature for 1.5-2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Visualization of SPPS Workflows

To further illustrate the procedural differences, the following diagrams outline the general workflows for both the Boc and Fmoc strategies.

Boc_SPPS_Workflow start Start with Merrifield Resin loading Load Boc-Pro-OH start->loading deprotection1 Boc Deprotection (50% TFA/DCM) loading->deprotection1 neutralization1 Neutralization (10% DIEA/DCM) deprotection1->neutralization1 coupling Couple Boc-D-Phe-OH neutralization1->coupling deprotection2 Final Boc Deprotection (50% TFA/DCM) coupling->deprotection2 cleavage Cleavage from Resin (HF or TFMSA) deprotection2->cleavage end D-Phe-Pro-OH cleavage->end

Boc solid-phase peptide synthesis workflow.

Fmoc_SPPS_Workflow start Start with Wang Resin loading Load Fmoc-Pro-OH start->loading deprotection1 Fmoc Deprotection (20% Piperidine/DMF) loading->deprotection1 coupling Couple Fmoc-D-Phe-OH deprotection1->coupling deprotection2 Final Fmoc Deprotection (20% Piperidine/DMF) coupling->deprotection2 cleavage Cleavage from Resin (95% TFA) deprotection2->cleavage end D-Phe-Pro-OH cleavage->end

Fmoc solid-phase peptide synthesis workflow.

Conclusion

The choice between the Boc and Fmoc strategies for the synthesis of D-Phe-Pro depends on several factors. The Fmoc strategy is generally favored for its milder deprotection conditions, which typically result in higher crude purity and are more amenable to automated synthesis. However, the synthesis of a dipeptide ending in proline using the Fmoc strategy can be susceptible to diketopiperazine formation. The Boc strategy, while employing harsher acidic conditions and requiring more specialized handling for the final cleavage, can be a robust alternative and may be advantageous in certain contexts. Careful consideration of available equipment, desired purity, and potential side reactions is essential for selecting the optimal synthetic route.

References

literature review of D-Phe-Pro containing peptides

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to D-Phe-Pro Containing Peptides in Therapeutic Development

The dipeptide motif D-Phe-Pro is a cornerstone in the design of peptidomimetics and peptide-based therapeutics, offering significant advantages in stability and biological activity. This guide provides a comparative analysis of D-Phe-Pro containing peptides, focusing on their role as potent enzyme inhibitors. It is intended for researchers, scientists, and professionals in drug development, offering a synthesis of current data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Enhanced Stability and Biological Significance

The incorporation of a D-phenylalanine (D-Phe) residue at the N-terminus of peptides containing a proline (Pro) residue dramatically enhances their resistance to enzymatic degradation.[1] This increased stability is a critical attribute for therapeutic peptides, leading to improved pharmacokinetic profiles. For instance, D-Phe-Pro-Arg exhibits remarkable stability in human and rat plasma, with no detectable degradation over 24 hours, whereas its L-isomer is rapidly degraded within minutes.[1] This resistance to plasma aminopeptidases makes D-Phe-Pro containing peptides promising candidates for drug development.[1]

Thrombin Inhibition: A Key Therapeutic Target

A primary and extensively studied application of D-Phe-Pro containing peptides is the inhibition of thrombin, a key serine protease in the coagulation cascade.[2] Peptides such as D-Phe-Pro-Arg-chloromethylketone (PPACK) are potent irreversible inhibitors of thrombin.[2] The D-Phe-Pro motif directs the peptide to the active site of thrombin, where the subsequent arginine residue interacts with the enzyme's specificity pocket. This targeted inhibition prevents the conversion of fibrinogen to fibrin, a critical step in blood clot formation.

Mechanism of Thrombin Inhibition

The D-Phe-Pro-Arg sequence serves as a pharmacophore that guides the inhibitor to the active site of thrombin. In the case of irreversible inhibitors like PPACK, a reactive moiety such as a chloromethylketone forms a covalent bond with the active site serine residue (Ser195), leading to the irreversible inactivation of the enzyme. Reversible inhibitors, on the other hand, bind non-covalently to the active site, competitively blocking substrate access.

Thrombin_Inhibition Arg Arg SpecificityPocket SpecificityPocket Arg->SpecificityPocket Binding ReactiveGroup ReactiveGroup ActiveSite ActiveSite ReactiveGroup->ActiveSite Covalent Bond Formation (Irreversible Inhibition) DPhe DPhe Thrombin_Inhibition Thrombin Fibrinogen Fibrinogen Fibrin Fibrin (Clot Formation) Thrombin_Inhibition->Fibrin Inhibited by D-Phe-Pro-Arg Pro Pro Fibrinogen->Fibrin Conversion

Comparative Inhibitory Activity

The inhibitory potency of various D-Phe-Pro-Arg derived peptides against thrombin has been evaluated, with the inhibitory constant (Ki) serving as a key metric for comparison. The development of tetrapeptide scaffolds, such as D-Phe-Pro-D-Arg-P1'-CONH2, has allowed for further optimization of inhibitory activity by modifying the P1' position.

Peptide ScaffoldP1' ResidueThrombin Ki (μM)Reference
D-Phe-Pro-D-Arg-P1'-CONH2D-Threonine0.92
D-Phe-Pro-D-Arg-P1'-CONH2L-Isoleucine-
D-Phe-Pro-D-Arg-P1'-CONH2L-Cysteine-

Note: Specific Ki values for L-Isoleucine and L-Cysteine variants were not provided in the search results but were part of the study for structural analysis.

Experimental Protocols

Solid-Phase Peptide Synthesis

The synthesis of D-Phe-Pro containing peptides is typically achieved through standard solid-phase fluorenylmethyloxycarbonyl (Fmoc) chemistry.

Protocol:

  • Resin Preparation: Rink Amide resin is commonly used to produce C-terminally amidated peptides. The Fmoc protecting group is removed using a 20% solution of piperidine in N,N'-dimethylformamide (DMF).

  • Amino Acid Coupling: The desired Fmoc-protected amino acids (e.g., Fmoc-D-Phe-OH, Fmoc-Pro-OH) are sequentially coupled to the resin.

  • Fmoc Deprotection: After each coupling cycle, the Fmoc group is removed with 20% piperidine in DMF to allow for the addition of the next amino acid.

  • Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and side-chain protecting groups are removed.

  • Purification: The crude peptide is purified using techniques such as reverse-phase high-performance liquid chromatography (HPLC).

Thrombin Inhibition Assay

The inhibitory activity of the synthesized peptides against thrombin is determined by measuring their effect on the hydrolysis of a chromogenic substrate.

Protocol:

  • Reagents: Human α-thrombin, chromogenic substrate (e.g., S2238), and a suitable buffer (e.g., Tris-HCl with NaCl and PEG).

  • Assay Procedure:

    • A solution of thrombin is incubated with varying concentrations of the inhibitor peptide.

    • The reaction is initiated by the addition of the chromogenic substrate.

    • The rate of substrate hydrolysis is monitored spectrophotometrically by measuring the change in absorbance over time.

  • Data Analysis: The inhibitory constant (Ki) is calculated by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).

Peptide Stability Assay

The stability of D-Phe-Pro containing peptides is compared to their L-isomer counterparts in biological matrices.

Stability_Assay_Workflow Start Start: Peptide Incubation Incubation Incubate D-Phe-Pro-Arg and L-Phe-Pro-Arg in Plasma Start->Incubation Sampling Withdraw Aliquots at Various Time Points Incubation->Sampling Analysis Analyze Samples by HPLC Sampling->Analysis Quantification Quantify Percentage of Intact Peptide Analysis->Quantification Plotting Plot % Intact Peptide vs. Time Quantification->Plotting Result Determine Degradation Kinetics and Half-life Plotting->Result

Protocol:

  • Incubation: The peptides (D- and L-isomers) are incubated in human or rat plasma at 37°C.

  • Time Points: Aliquots are taken at various time intervals (e.g., 0, 5, 15, 30, 60 minutes, and up to 24 hours).

  • Sample Preparation: The reaction is quenched, and proteins are precipitated.

  • Analysis: The amount of intact peptide in each sample is quantified using HPLC.

  • Data Interpretation: The percentage of remaining peptide is plotted against time to determine the degradation rate and half-life.

Therapeutic Potential and Future Directions

The enhanced stability and potent thrombin inhibitory activity of D-Phe-Pro containing peptides make them highly attractive as antithrombotic agents for the treatment of conditions such as deep vein thrombosis and pulmonary embolism. Furthermore, the D-Phe-Pro motif can be incorporated into larger peptide scaffolds to develop inhibitors for other therapeutic targets. The rational design of these peptides, guided by structure-activity relationship (SAR) studies and computational modeling, continues to be a promising avenue for the discovery of novel therapeutics. The development of proteolytically stable analogs with improved pharmacokinetic profiles remains a key area of research.

References

Safety Operating Guide

Proper Disposal of Boc-D-phe-pro-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of a substance is fundamental to its safe handling and disposal. The following table summarizes available data for Boc-D-phe-pro-OH and related compounds.

PropertyValueSource
Molecular Formula C19H26N2O5PubChem (CID 1797945)[1]
Molecular Weight 362.43 g/mol Chem-Impex (for Boc-Phe-Pro-OH)[2]
Appearance White to off-white powder or solidGeneral observation for similar compounds
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF)General property of Boc-protected amino acids
Hazmat Classification Not classified as a hazardous materialBased on data for similar compounds like Boc-Phe-Pro-OH[2]

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment.

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

Handle the compound in a well-ventilated area to avoid inhalation of any dust.

Step-by-Step Disposal Protocol

The proper disposal of this compound should follow a systematic procedure to minimize risk and ensure regulatory compliance.

  • Waste Identification and Segregation:

    • Treat all this compound waste as chemical waste.

    • Do not mix with general laboratory trash.

    • Segregate solid waste from liquid waste.

  • Containment:

    • Solid Waste: Collect any solid residue, contaminated weighing paper, or other contaminated disposables in a clearly labeled, sealed container. The label should include the full chemical name: "this compound".

    • Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof container for chemical waste. The container should be compatible with the solvent used.

  • Storage:

    • Store the sealed waste containers in a designated and secure chemical waste storage area.

    • Ensure the storage area is away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Under no circumstances should this compound be disposed of down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid) ppe->segregate contain_solid Step 3a: Contain Solid Waste in Labeled, Sealed Container segregate->contain_solid contain_liquid Step 3b: Contain Liquid Waste in Labeled, Leak-Proof Container segregate->contain_liquid storage Step 4: Store in Designated Chemical Waste Area contain_solid->storage contain_liquid->storage disposal Step 5: Arrange for Professional Disposal (via EHS or Licensed Vendor) storage->disposal end End: Compliant Disposal disposal->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure and environmentally responsible research environment. Always consult your institution's specific waste management guidelines and protocols.

References

Personal protective equipment for handling Boc-D-phe-pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of chemical reagents is paramount. This guide provides immediate safety protocols and operational plans for handling Boc-D-phe-pro-OH, a Boc-protected dipeptide. Adherence to these procedures is crucial for personal safety and maintaining research integrity.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.[1][2][3][4]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for all handling procedures to protect against splashes of solutions or airborne powder.[1]
Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder or during large-scale operations.
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement for handling. Consider double-gloving for added protection, especially when handling concentrated solutions.
Body Protection Laboratory CoatA standard lab coat is mandatory to protect skin and clothing from potential splashes.
Respiratory Protection Dust Mask/RespiratorRecommended when weighing or handling the lyophilized powder to avoid inhalation of fine particles. The type of respirator should be selected based on a thorough risk assessment.
General Attire Long Pants & Closed-Toe ShoesStandard laboratory attire required to ensure no exposed skin on the lower body and feet.

Operational Plan: Handling and Storage

Proper handling and storage are vital to maintain the stability and integrity of this compound.

Receiving and Initial Inspection: Upon receipt, visually inspect the container for any signs of damage or a compromised seal.

Storage:

  • Lyophilized Powder: For long-term storage, keep the compound at -20°C in a tightly sealed container, protected from light.

  • In Solution: It is generally not recommended to store peptides in solution for extended periods. If necessary, prepare single-use aliquots and store them frozen at -20°C or -80°C to minimize freeze-thaw cycles.

Handling Procedures:

  • Engineering Controls: Whenever possible, handle this compound in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • Lyophilized Powder: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.

  • Reconstitution: When preparing solutions, add the appropriate solvent to the vial containing the lyophilized powder. Gently swirl or sonicate to dissolve; avoid vigorous shaking.

  • General Precautions: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with federal, state, and local environmental regulations.

Waste Segregation and Disposal Protocol:

  • Unused Compound: Unused or expired lyophilized powder and concentrated stock solutions are considered chemical waste and should be disposed of accordingly.

  • Contaminated Materials: All materials that have come into contact with the compound, such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Method: One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Always consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Experimental Workflow: Handling this compound

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal receiving Receiving & Inspection storage Storage (-20°C) receiving->storage equilibration Equilibrate to Room Temperature storage->equilibration weighing Weighing equilibration->weighing reconstitution Reconstitution weighing->reconstitution experiment Experimental Use reconstitution->experiment waste_collection Collect Contaminated Waste experiment->waste_collection disposal Dispose via EHS Guidelines waste_collection->disposal

Caption: Logical workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.